2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid
Description
structure given in first source
Properties
InChI |
InChI=1S/C10H19N2O3/c1-8(2)5-10(11,7(13)14)6-9(3,4)12(8)15/h5-6,11H2,1-4H3,(H,13,14) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFGDVLBOGMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)(C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166501 | |
| Record name | 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15871-57-5 | |
| Record name | 4-Amino-4-carboxy-2,2,6,6-tetramethyl-1-piperidinyloxy | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15871-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015871575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6,6-Tetramethylpiperidine-N-oxide-4-amino-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6,6-TETRAMETHYLPIPERIDINE-N-OXYL-4-AMINO-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDN8H1XM17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid (TOAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid, commonly known as TOAC, is a unique, stable nitroxide radical amino acid derivative.[1] Its rigid piperidine ring structure and the presence of a paramagnetic nitroxyl group make it an invaluable tool in biophysical studies, particularly as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of TOAC, detailed experimental protocols for its application, and visualizations of relevant workflows.
Physicochemical Properties
The physicochemical properties of TOAC are fundamental to its application in peptide and protein labeling. These properties influence its solubility, stability, and spectroscopic behavior. A summary of the available quantitative data is presented in Table 1.
Table 1: Quantitative Physicochemical Properties of TOAC
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N₂O₃ | [3] |
| Molecular Weight | 215.27 g/mol | [3] |
| Appearance | Light yellow to white/off-white crystalline powder | [1][4] |
| Melting Point | 230 °C | [4] |
| Boiling Point | 355.55 °C (rough estimate) | [4] |
| Density | 1.1255 g/cm³ (rough estimate) | [4] |
| Solubility | Slightly soluble in PBS (pH 7.2); Soluble in DMSO (slightly, heated) and Water | [3][4] |
| pKa | Data not available | |
| LogP (n-octanol/water) | Data not available |
Stability: TOAC is a stable free radical.[1] However, its stability can be influenced by environmental factors such as pH and temperature. At strongly acidic pH, the nitroxide radical can undergo disproportionation.[5] For long-term storage, it is recommended to store TOAC at 0-6°C.[4]
Experimental Protocols
I. Synthesis of TOAC-Labeled Peptides
The incorporation of TOAC into a peptide sequence is a key application. The following is a generalized solid-phase peptide synthesis (SPPS) protocol for incorporating TOAC.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU/HOBt or other suitable coupling reagents
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the desired Fmoc-protected amino acid, coupling reagent (e.g., HBTU/HOBt), and DIPEA in DMF. Add this solution to the deprotected resin and allow it to react for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
TOAC Incorporation: For the desired position, use Fmoc-TOAC-OH in the coupling step. The coupling procedure is the same as for other amino acids.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the TOAC-labeled peptide by mass spectrometry and analytical HPLC.
II. Determination of Solubility
A general protocol for determining the solubility of an amino acid like TOAC is as follows:
Materials:
-
TOAC
-
Selected solvent (e.g., water, PBS buffer)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of TOAC to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial using a vortex mixer and then place it in a thermostatic shaker at a constant temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification:
-
UV-Vis Spectrophotometry: If TOAC has a suitable chromophore, measure the absorbance of the diluted supernatant at its λmax and determine the concentration using a pre-established calibration curve.
-
HPLC: Inject a known volume of the supernatant into an HPLC system and determine the concentration by comparing the peak area to a standard curve.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Visualizations
Experimental Workflow for EPR Spectroscopy using TOAC
The following diagram illustrates the typical workflow for studying the structure and dynamics of a peptide using TOAC as a spin label in EPR spectroscopy.
Caption: Workflow for studying peptide structure using TOAC and EPR spectroscopy.
Logical Relationship of TOAC Properties and Applications
The following diagram illustrates how the fundamental physicochemical properties of TOAC relate to its primary application in biophysical studies.
Caption: Relationship between TOAC's properties and its use as an EPR probe.
References
- 1. 2,2,6,6-TETRAMETHYLPIPERIDINE-1-OXYL-4-AMINO-4-CARBOXYLIC ACID | 15871-57-5 [chemicalbook.com]
- 2. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 4. 2,2,6,6-TETRAMETHYLPIPERIDINE-1-OXYL-4-AMINO-4-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
The TOAC Spin Label: A Technical Guide to Structure, Function, and Application in Bioscience
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) spin label. We delve into its unique chemical structure, its function as a paramagnetic probe, and its application in elucidating the structure and dynamics of peptides and proteins. This document offers detailed experimental protocols and quantitative data to facilitate its use in research and development.
Core Concepts: Structure and Function of TOAC
TOAC is a nitroxyl-containing, non-proteinogenic amino acid that serves as a spin label.[1][2] Its rigid, cyclic structure, where the nitroxide radical is an integral part of the amino acid side chain, makes it a powerful tool for studying the backbone dynamics of peptides and proteins using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3] The paramagnetic nitroxide group contains an unpaired electron, making it EPR-active.
The key advantage of TOAC lies in its direct and rigid incorporation into the peptide backbone via a standard peptide bond.[1][2] This contrasts with more flexible, side-chain attached spin labels, providing a more direct and less ambiguous reporter of the backbone's conformational changes.[1] The restricted conformational freedom of the TOAC moiety ensures that the EPR spectral changes are primarily due to the overall dynamics of the peptide or protein.[3]
Chemical Structure of TOAC:
-
Systematic Name: 4-amino-4-carboxy-2,2,6,6-tetramethyl-1-piperidinyloxy[4]
-
Molecular Formula: C₁₀H₁₉N₂O₃[4]
-
Molecular Weight: 215.3 g/mol [4]
Quantitative Data: EPR Spectroscopic Parameters of TOAC
The EPR spectrum of a TOAC-labeled biomolecule is characterized by several key parameters that are sensitive to the local environment, dynamics, and orientation of the spin label. These parameters include the g-factor, which is a measure of the magnetic moment of the unpaired electron, and the hyperfine coupling constant (A), which describes the interaction between the electron spin and the nuclear spin of the nitrogen atom.
The rotational correlation time (τc) is a measure of the rotational mobility of the spin label and is sensitive to the local viscosity and the size of the molecule to which it is attached.[5][6]
Below are tables summarizing typical EPR parameters for TOAC in various environments.
Table 1: g-Tensor and Hyperfine Coupling Tensor Components for TOAC-labeled Peptides
| Parameter | Value | Reference |
| gxx | 2.0096 | [3] |
| gyy | 2.0067 | [3] |
| gzz | 2.0036 | [3] |
| Aiso (in solution) | ~15.5 - 16.5 G | [1] |
Note: The isotropic hyperfine coupling constant, Aiso, is sensitive to the polarity of the environment, decreasing with decreasing polarity.[1]
Table 2: Rotational Correlation Times (τc) of TOAC in Peptides under Different Conditions
| Peptide System | Condition | Rotational Correlation Time (τc) | Reference |
| TOAC-labeled peptide in aqueous solution | Unfolded | ~0.2 ns | [7] |
| [TOAC²]Ctx(Ile²¹)-Ha | Anisotropic motion | 12.0 ns | [3] |
| [TOAC¹³]Ctx(Ile²¹)-Ha | Anisotropic motion | 45.0 ns | [3] |
| TOAC-labeled phospholamban in lipid bilayers | Strongly immobilized | > 10 ns | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of TOAC, its incorporation into peptides using solid-phase peptide synthesis (SPPS), and the subsequent analysis by EPR spectroscopy.
Chemical Synthesis of TOAC
The synthesis of 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) was first reported by Rassat and Rey in 1967. The following is a general outline of the synthetic procedure.
Experimental Workflow for TOAC Synthesis
Caption: A simplified workflow for the chemical synthesis of the TOAC spin label.
Detailed Protocol:
-
Strecker Synthesis: Triacetoneamine is reacted with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in an aqueous solution to yield the corresponding aminonitrile.
-
Hydrolysis: The aminonitrile intermediate is then subjected to strong acid hydrolysis (e.g., with concentrated HCl) to convert the nitrile group into a carboxylic acid, yielding 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine.
-
Oxidation: The secondary amine of the piperidine ring is then oxidized to the nitroxide radical. This is typically achieved using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as sodium tungstate (Na₂WO₄).
-
Purification: The final TOAC product is purified by recrystallization.
Solid-Phase Peptide Synthesis (SPPS) of TOAC-Containing Peptides
The incorporation of TOAC into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[8][9]
Experimental Workflow for SPPS of a TOAC-labeled Peptide
Caption: A generalized workflow for the solid-phase synthesis of a peptide containing the TOAC spin label.
Detailed Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide) and swell it in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of piperidine in DMF (typically 20%).
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and couple it to the free amine on the resin-bound peptide.
-
TOAC Incorporation: At the desired position in the peptide sequence, use Fmoc-TOAC-OH in the coupling step. Due to the sterically hindered nature of TOAC's amino group, a longer coupling time or a more potent coupling reagent may be necessary.[10]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
EPR Spectroscopy of TOAC-Labeled Peptides
EPR spectroscopy is the primary technique for analyzing TOAC-labeled peptides. The following protocol outlines the general steps for acquiring and analyzing EPR data.
Experimental Workflow for EPR Analysis of a TOAC-labeled Peptide
Caption: A workflow diagram illustrating the key steps in EPR spectroscopy and data analysis of a TOAC-labeled peptide.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve the purified TOAC-labeled peptide in the desired buffer or reconstitute it into a membrane mimetic system (e.g., micelles, liposomes).
-
The final peptide concentration for EPR is typically in the micromolar to low millimolar range.
-
Load the sample into a suitable EPR sample tube (e.g., a quartz capillary).
-
-
EPR Data Acquisition:
-
Acquire continuous-wave (CW) EPR spectra at a specific temperature using an X-band EPR spectrometer.
-
Typical acquisition parameters include:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: Non-saturating levels (e.g., 1-10 mW)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: Optimized for resolution without line broadening (e.g., 0.5-2 G)
-
Sweep width: Sufficient to cover the entire spectrum (e.g., 100-150 G)
-
Time constant and sweep time: Chosen to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Perform baseline correction and, if necessary, subtract a background spectrum.
-
Analyze the EPR lineshape to extract information about the mobility of the TOAC label.
-
Fast motion (τc < 1 ns): The spectrum consists of three sharp lines of nearly equal height. The rotational correlation time can be estimated from the relative linewidths.
-
Slow motion (1 ns < τc < 100 ns): The lineshape becomes asymmetric and broadened.
-
Rigid limit (τc > 100 ns): The spectrum is a broad, powder-like pattern.
-
-
Use spectral simulation software (e.g., EasySpin) to fit the experimental spectrum and obtain accurate values for the g-tensor, hyperfine coupling tensor, and the rotational correlation time.[7]
-
For doubly TOAC-labeled peptides, analyze the spin-spin interactions to determine the distance between the two labels.[2]
-
-
Structural Interpretation:
-
Relate the extracted EPR parameters to the structural and dynamic properties of the peptide.
-
Changes in the rotational correlation time can indicate peptide folding, aggregation, or binding to other molecules.
-
In oriented samples (e.g., lipid bilayers), the anisotropic EPR spectra can provide information about the orientation of the peptide backbone relative to the membrane normal.[1]
-
Applications in Drug Development and Research
The unique properties of the TOAC spin label make it a valuable tool in various areas of research and drug development:
-
Peptide and Protein Folding: Monitoring the changes in backbone dynamics during folding processes.[11]
-
Peptide-Membrane Interactions: Characterizing the binding, insertion, and orientation of peptides in lipid membranes, which is crucial for understanding the mechanism of action of antimicrobial peptides and cell-penetrating peptides.[2][12]
-
Conformational Changes upon Ligand Binding: Detecting subtle changes in the backbone conformation of proteins upon binding to small molecules, other proteins, or nucleic acids.[2]
-
Drug Screening: Developing EPR-based assays to screen for compounds that induce specific conformational changes in a target protein.
Conclusion
The TOAC spin label is a powerful and versatile tool for investigating the structure and dynamics of peptides and proteins. Its rigid attachment to the peptide backbone provides a direct and sensitive probe of local conformational changes. The detailed protocols and quantitative data provided in this guide are intended to facilitate the adoption and application of this valuable technique in both academic and industrial research settings. The continued development of EPR methodologies and the increasing accessibility of instrumentation will undoubtedly expand the future applications of the TOAC spin label in bioscience and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated Computational Approach to the Electron Paramagnetic Resonance Characterization of Rigid 310-Helical Peptides with TOAC Nitroxide Spin Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Backbone dynamics determined by electron paramagnetic resonance to optimize solid-phase peptide synthesis of TOAC-labeled phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry: A Web Web-Based Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods | eLife [elifesciences.org]
- 11. peptide.com [peptide.com]
- 12. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of 4-amino-4-carboxy-TEMPO: A Technical Guide
An in-depth guide for researchers and drug development professionals on the synthesis and purification of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TOAC), a key spin-labeling agent.
4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as TOAC, is a stable nitroxide radical that serves as a valuable spin-labeling amino acid in the study of peptide and protein structure and dynamics. Its rigid structure, being incorporated directly into the peptide backbone, provides a sensitive probe for electron paramagnetic resonance (EPR) spectroscopy. This technical guide details the synthesis and purification of TOAC, providing protocols and data for researchers in the fields of biochemistry, drug development, and materials science.
Synthesis of 4-amino-4-carboxy-TEMPO (TOAC)
The synthesis of TOAC is a multi-step process that begins with the readily available starting material, 2,2,6,6-tetramethyl-4-piperidone (triacetonamine). The overall synthetic pathway involves the formation of an aminonitrile intermediate via the Strecker synthesis, followed by hydrolysis to the corresponding amino acid, and finally, oxidation to the stable nitroxide radical.
Step 1: Synthesis of 4-amino-4-cyano-2,2,6,6-tetramethylpiperidine
The first step involves the Strecker synthesis, a classic method for preparing α-amino acids. In this reaction, 2,2,6,6-tetramethyl-4-piperidone is treated with an alkali metal cyanide and ammonium chloride in an aqueous solution.
Experimental Protocol:
A detailed procedure for a related compound, 4-amino-TEMPO, suggests a similar initial synthesis pathway for the piperidine ring structure.[1] While a direct protocol for the cyanation step to produce the TOAC precursor is not explicitly detailed in the provided search results, the general principles of the Strecker synthesis would apply. This typically involves reacting the ketone with ammonia and a cyanide source.
Step 2: Hydrolysis of 4-amino-4-cyano-2,2,6,6-tetramethylpiperidine to 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine
The aminonitrile intermediate is then hydrolyzed to the corresponding amino acid. This is typically achieved by heating the aminonitrile in the presence of a strong acid or base.
Experimental Protocol:
Detailed protocols for this specific hydrolysis step were not found in the immediate search results. However, standard procedures for nitrile hydrolysis to carboxylic acids would be applicable here. This usually involves refluxing the nitrile with a strong acid like hydrochloric acid or a strong base like sodium hydroxide, followed by neutralization to isolate the amino acid.
Step 3: Oxidation to 4-amino-4-carboxy-TEMPO (TOAC)
The final step is the oxidation of the secondary amine of the piperidine ring to a stable nitroxide radical. This is a crucial step to impart the paramagnetic properties to the molecule.
Experimental Protocol:
The oxidation of the piperidine nitrogen to a nitroxide radical is a common transformation in TEMPO chemistry. A general method involves the use of a tungstate catalyst and hydrogen peroxide. For instance, in the synthesis of a related compound, 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide, the reaction is carried out in a 5% sodium carbonate aqueous solution with sodium tungstate and EDTA, followed by the slow addition of 30% aqueous hydrogen peroxide at low temperatures.[1] A similar procedure would be employed for the oxidation of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine.
Purification of 4-amino-4-carboxy-TEMPO (TOAC)
Purification of the final product is essential to remove any unreacted starting materials, intermediates, and byproducts.
Purification Protocol:
Purification methods for TOAC and its intermediates often involve precipitation and recrystallization. For instance, after the oxidation step in a related synthesis, the product was isolated by filtration of the precipitate formed after saturating the solution with sodium carbonate.[1] For the aminonitrile and amino acid intermediates, purification might involve extraction and crystallization. The final TOAC product, being a crystalline solid, can be purified by recrystallization from a suitable solvent system to achieve high purity.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of a structurally related compound, 4-amino-TEMPO, which can provide an estimate for the synthesis of TOAC.
| Step | Product | Yield (%) | Reference |
| Acetylation of 2,2,6,6-tetramethylpiperidine | 2,2,5,5-tetramethylpiperidin-4-acetamide acetate | 75 | [1] |
| Oxidation to the nitroxide radical | 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide | 89.5 | [1] |
| Hydrolysis to the amine | 1-oxyl-2,2,5,5-tetramethylpiperidin-4-amine | 92.0 | [1] |
Experimental Workflow and Logical Relationships
The synthesis of TOAC can be visualized as a sequential process with distinct chemical transformations.
References
Unveiling Protein Dynamics: A Technical Guide to TOAC, the Paramagnetic Amino Acid Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Probing the Invisible Motions of Proteins
In the intricate world of molecular biology, understanding the structure and dynamics of proteins is paramount to deciphering their function. While static structures provide a valuable snapshot, proteins are dynamic entities, constantly undergoing conformational changes that are critical to their biological activity. To capture these fleeting movements, researchers employ a variety of biophysical techniques. Among the most powerful are those that utilize site-directed spin labeling, and a key player in this field is the paramagnetic amino acid, 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid, or TOAC.
This in-depth technical guide provides a comprehensive overview of TOAC, a nitroxide spin-labeled, unnatural amino acid that serves as a powerful probe for investigating protein structure and dynamics. Its rigid attachment to the peptide backbone allows for precise reporting on local and global conformational changes through techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will delve into the core principles of TOAC, its incorporation into proteins, detailed experimental protocols, and its application in drug development and the study of protein-protein interactions.
Core Principles of TOAC as a Paramagnetic Probe
TOAC is a unique tool for protein studies due to its inherent paramagnetic properties, arising from the stable nitroxide radical. This unpaired electron makes it "visible" to EPR spectroscopy, a technique that is otherwise "blind" to the vast majority of a protein's diamagnetic atoms.
Key Advantages of TOAC:
-
Rigid Backbone Incorporation: Unlike many other spin labels that are attached to flexible side chains, TOAC is incorporated directly into the peptide backbone via a standard peptide bond.[1][2] This rigid linkage minimizes independent motion of the label, ensuring that the EPR spectrum accurately reflects the dynamics of the protein backbone itself.[1][2]
-
Defined Geometry: The cyclic structure of TOAC provides a well-defined geometry, which is advantageous for determining the orientation of peptide secondary structures within larger assemblies, such as membranes.
-
Versatility in Spectroscopic Techniques: TOAC is amenable to both EPR and NMR spectroscopy. In EPR, it provides information on local dynamics, solvent accessibility, and distances between two TOAC labels. In NMR, it can be used to induce paramagnetic relaxation enhancement (PRE), providing long-range distance restraints for structural determination.[1][2]
Data Presentation: Quantitative Insights from TOAC Studies
The quantitative data derived from TOAC-based experiments provide precise information about protein structure and dynamics. Below are tables summarizing key parameters obtained from published studies.
Table 1: Inter-Residue Distances Determined by CW-EPR Spectroscopy of Doubly TOAC-Labeled Peptides
| Peptide/Protein | Labeled Positions | Environment | Measured Distance (Å) | Reference |
| AChR M2δ peptide | 7 and 13 | DMPC Bilayers | 14.6 | [2] |
| Model 310-helical peptides | i, i+3 | Various Solvents | 8 - 10 | [3] |
| Model 310-helical peptides | i, i+4 | Various Solvents | 9 - 12 | [3] |
| Model 310-helical peptides | i, i+5 | Various Solvents | 11 - 14 | [3] |
Table 2: Representative Hyperfine Splitting Constants (Aiso) for TOAC in Different Environments
| Environment | Aiso (Gauss) | Reference |
| Water | 16.2 | [4] |
| Dodecylphosphocholine (DPC) Micelles | 15.8 | [4] |
| Dimyristoylphosphatidylcholine (DMPC) Vesicles | 15.5 | [4] |
| Methanol | 15.7 | [4] |
| Toluene | 14.8 | [4] |
Note: The hyperfine splitting constant is sensitive to the polarity of the environment, with larger values indicating a more polar environment.
Table 3: Impact of TOAC Incorporation on Protein Secondary Structure (Circular Dichroism Data)
| Peptide/Protein | TOAC Position | Change in α-helicity | Change in β-sheet | Reference |
| Model Helical Peptide | Mid-chain | Minimal change | Not applicable | [5][6] |
| Alamethicin Analogue | Aib replacement | No significant change | Not applicable | [1] |
| Neuropeptide Y (NPY) | Position 34 | Increased α-helical content | Not applicable | [1] |
Note: The impact of TOAC incorporation on secondary structure is generally minimal, particularly when replacing residues in flexible regions or those with similar conformational propensities. However, in some cases, it can induce or stabilize helical structures.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving TOAC.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of TOAC-Containing Peptides
This protocol outlines the manual solid-phase synthesis of a TOAC-containing peptide using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin or other suitable solid support.
-
Fmoc-protected amino acids.
-
Fmoc-TOAC-OH.[1]
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
N,N'-Diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Piperidine solution (20% in DMF) for Fmoc deprotection.
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Cold diethyl ether.
-
HPLC system for purification.
-
Mass spectrometer for characterization.
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add HBTU (3 eq.) and HOBt (3 eq.) to the amino acid solution.
-
Add DIPEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Incorporation of Fmoc-TOAC-OH:
-
For the incorporation of TOAC, use Fmoc-TOAC-OH and follow the same coupling procedure as for standard amino acids. Due to potential steric hindrance, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary.[1]
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.
-
-
Regeneration of the Nitroxide Radical: Following TFA treatment, the nitroxide radical of TOAC can be reduced. To regenerate it, treat the cleaved peptide with a dilute aqueous ammonia solution while exposing it to air.[1]
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Protocol 2: Continuous-Wave (CW) EPR Spectroscopy of TOAC-Labeled Proteins
This protocol describes the basic procedure for acquiring CW-EPR spectra of a TOAC-labeled protein in solution.
Materials:
-
TOAC-labeled protein sample (typically 10-100 µM).
-
Appropriate buffer solution.
-
EPR spectrometer (X-band is most common).
-
Capillary tubes for sample loading.
-
Dewar for temperature control (optional).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the TOAC-labeled protein in the desired buffer. The concentration should be optimized to obtain a good signal-to-noise ratio without significant spin-spin broadening.
-
Load the sample into a quartz or glass capillary tube.
-
-
Spectrometer Setup:
-
Tune the EPR spectrometer's microwave cavity to the resonant frequency.
-
Set the desired temperature for the experiment. For studies of protein dynamics, spectra are often recorded at various temperatures.
-
-
Data Acquisition:
-
Set the following acquisition parameters:
-
Microwave Frequency: Typically around 9.5 GHz (X-band).
-
Microwave Power: Use a non-saturating power level, which needs to be determined empirically for each sample.
-
Magnetic Field Sweep: Center the sweep around the g-value of the nitroxide radical (g ≈ 2.006) with a sweep width sufficient to cover the entire spectrum (e.g., 100-150 Gauss).
-
Modulation Frequency: Typically 100 kHz.
-
Modulation Amplitude: Optimize for the best signal-to-noise ratio without distorting the lineshape.
-
Time Constant and Sweep Time: Choose appropriate values to avoid signal distortion.
-
Number of Scans: Average multiple scans to improve the signal-to-noise ratio.
-
-
-
Data Analysis:
-
The resulting EPR spectrum can be analyzed to extract information about the mobility of the TOAC label, which reflects the dynamics of the protein backbone.
-
For doubly labeled proteins, the lineshape can be analyzed to determine the distance between the two TOAC residues.[2][7] This is often done by comparing the experimental spectrum to simulated spectra.
-
Protocol 3: Paramagnetic Relaxation Enhancement (PRE) NMR Spectroscopy
This protocol provides a general workflow for using a TOAC-labeled protein to obtain long-range distance restraints in an NMR study of a protein-protein interaction.
Materials:
-
TOAC-labeled protein ("paramagnetic partner").
-
Unlabeled binding partner protein ("diamagnetic partner").
-
NMR spectrometer equipped for heteronuclear correlation experiments (e.g., 1H-15N HSQC).
-
NMR tubes.
-
Appropriate buffer for NMR studies.
Procedure:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Diamagnetic Control: A sample containing the 15N-labeled diamagnetic partner protein and an unlabeled, non-paramagnetic version of the partner protein (where TOAC is replaced by a non-paramagnetic analog or a native amino acid).
-
Paramagnetic Sample: A sample containing the 15N-labeled diamagnetic partner protein and the TOAC-labeled paramagnetic partner protein.
-
-
Ensure the concentrations and buffer conditions are identical for both samples.
-
-
NMR Data Acquisition:
-
Acquire a 1H-15N HSQC spectrum for both the diamagnetic and paramagnetic samples.
-
-
Data Analysis:
-
Overlay the two HSQC spectra.
-
Identify the peaks in the spectrum of the diamagnetic partner that are significantly broadened or have disappeared in the spectrum of the paramagnetic sample.
-
The degree of peak broadening is proportional to 1/r6, where r is the distance between the TOAC nitroxide radical and the corresponding nucleus in the diamagnetic partner.
-
This information provides long-range distance restraints that can be used in structural calculations of the protein complex.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of TOAC in protein studies.
Caption: Workflow for Solid-Phase Peptide Synthesis of a TOAC-containing peptide.
Caption: General workflow for an EPR spectroscopy experiment using a TOAC-labeled protein.
Caption: Signaling pathway for studying protein-protein interactions using TOAC and PRE-NMR.
Conclusion: A Powerful Tool for a Dynamic World
TOAC has established itself as an invaluable tool for researchers seeking to understand the intricate dance of protein dynamics. Its rigid incorporation into the peptide backbone provides a level of precision that is difficult to achieve with other spin labels. By combining TOAC labeling with EPR and NMR spectroscopy, scientists can gain unprecedented insights into protein folding, conformational changes, and interactions with other molecules. As protein-protein interactions continue to emerge as critical targets for drug discovery, the application of TOAC in this area is poised to accelerate the development of novel therapeutics. This guide provides a solid foundation for researchers to harness the power of this unique paramagnetic amino acid in their own investigations.
References
- 1. Fmoc-TOAC-OH Novabiochem 93372-25-9 [sigmaaldrich.com]
- 2. Distance Measurements on a Dual-labeled TOAC AChR M2δ Peptide in Mechanically Aligned DMPC Bilayers via Dipolar Broadening CW-EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated Computational Approach to the Electron Paramagnetic Resonance Characterization of Rigid 310-Helical Peptides with TOAC Nitroxide Spin Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectral magnitude effects on the analyses of secondary structure from circular dichroism spectroscopic data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability and Reactivity of the TOAC Nitroxide Radical
For Researchers, Scientists, and Drug Development Professionals
The 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) is a unique, conformationally restricted spin-labeled amino acid that has become an invaluable tool in the study of peptides and proteins. Its rigid structure, where the nitroxide moiety is part of a piperidine ring fused to the α-carbon, allows for direct probing of backbone dynamics and structure through Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] This technical guide provides a comprehensive overview of the chemical stability and reactivity of the TOAC nitroxide radical, offering insights into its handling, experimental applications, and data interpretation.
Chemical Stability of the TOAC Nitroxide Radical
The stability of the nitroxide radical is a critical factor for its application as a spin label. TOAC, like other hindered nitroxides, exhibits remarkable stability under a variety of conditions due to the steric protection afforded by the four methyl groups adjacent to the N-O bond.[1] However, its stability is not absolute and can be influenced by several factors.
pH Influence: The TOAC radical is generally stable across a wide range of pH values.[1] However, at strongly acidic pH, nitroxides can undergo disproportionation to form the corresponding oxoammonium cation and hydroxylamine. This process is reversible, and the nitroxide radical can be regenerated by treatment with a basic buffer.
Solvent Effects: The polarity of the solvent can influence the EPR spectrum of TOAC, but it generally remains stable in a variety of common solvents used in peptide and protein studies, including water, methanol, ethanol, and trifluoroethanol (TFE).[2]
Temperature Effects: TOAC is thermally stable under typical experimental conditions for studying biological macromolecules. However, like all organic molecules, it will decompose at elevated temperatures.
Reducing Agents: The nitroxide radical of TOAC is susceptible to reduction to its EPR-silent hydroxylamine form by biological reducing agents such as ascorbic acid (Vitamin C) and glutathione.[3] The rate of this reduction is a key consideration in cellular or in vivo studies.
Reactivity of the TOAC Nitroxide Radical
The reactivity of the TOAC nitroxide radical is central to its utility as a probe and also a factor to be managed in experimental design.
Radical Scavenging: Nitroxides can act as scavengers of other, more reactive free radicals. This antioxidant property can be a factor in certain biological contexts.
Quantitative Data on Nitroxide Stability and Reactivity
Precise quantitative data for TOAC itself is not always available in a consolidated format. The following tables provide data for closely related nitroxide radicals (e.g., TEMPO and its derivatives) which can be used as a reference for estimating the properties of TOAC.
| Parameter | Value (vs. NHE) | Notes |
| Oxidation Potential | 0.85 - 1.0 V | For various piperidine nitroxides in aqueous medium at pH 6.8. This represents the N-O•/N=O+ couple. |
Table 1: Reference Oxidation Potentials of Piperidine Nitroxides.[5]
| Reactant | Nitroxide Type | Rate Constant (M⁻¹s⁻¹) | Conditions |
| Ascorbic Acid | Pyrrolidine Nitroxide | ~0.09 | pH 7.6, 0.1 M Phosphate Buffer |
| Ascorbic Acid | Imidazoline/Imidazolidine Nitroxides | ~1.3 x 10³ (reverse reaction) | pH 7.6, 0.1 M Phosphate Buffer |
Table 2: Reference Rate Constants for the Reaction of Nitroxides with Ascorbic Acid.[1] Note: The forward reaction rate for the pyrrolidine nitroxide is significantly slower than the reverse reaction for the imidazoline/imidazolidine nitroxides. This highlights the variability in reactivity among different nitroxide scaffolds.
Experimental Protocols
Protocol 1: Assessment of TOAC Stability in a Biological Buffer
This protocol outlines a general procedure to assess the stability of a TOAC-labeled peptide in a standard biological buffer using EPR spectroscopy.
1. Materials:
- TOAC-labeled peptide
- Phosphate-buffered saline (PBS), pH 7.4
- EPR spectrometer
- Capillary tubes for aqueous samples
- A stable nitroxide standard of known concentration (e.g., TEMPO) for quantification.
2. Procedure:
- Prepare a stock solution of the TOAC-labeled peptide in PBS at a known concentration (e.g., 100 µM).
- Transfer an aliquot of the solution into an EPR capillary tube.
- Record the EPR spectrum at time t=0. Note the instrument settings (microwave power, modulation amplitude, scan width, etc.).
- Incubate the stock solution under the desired conditions (e.g., 37°C).
- At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, transfer to a capillary tube, and record the EPR spectrum using the identical instrument settings as the t=0 measurement.
- To quantify the radical concentration at each time point, double integrate the first-derivative EPR spectrum and compare the integrated area to that of the known standard.
3. Data Analysis:
- Plot the TOAC radical concentration as a function of time.
- From this plot, the half-life (t₁/₂) of the TOAC radical under the tested conditions can be determined.
Protocol 2: Kinetic Analysis of TOAC Reduction by Ascorbic Acid
This protocol describes how to measure the rate of reduction of a TOAC-labeled peptide by ascorbic acid.
1. Materials:
- TOAC-labeled peptide
- Ascorbic acid
- Deoxygenated phosphate buffer, pH 7.4
- EPR spectrometer with a stopped-flow accessory or rapid-mixing setup.
- Nitrogen or argon gas for deoxygenation.
2. Procedure:
- Prepare a stock solution of the TOAC-labeled peptide in the deoxygenated buffer.
- Prepare a stock solution of ascorbic acid in the deoxygenated buffer at a concentration significantly higher than the peptide (e.g., 10-fold excess) to ensure pseudo-first-order kinetics.
- Load the peptide solution and the ascorbic acid solution into the separate syringes of the stopped-flow apparatus.
- Initiate the reaction by rapidly mixing the two solutions within the EPR cavity.
- Immediately start recording the EPR signal intensity at a fixed magnetic field corresponding to the maximum of one of the nitroxide spectral lines.
- Continue data acquisition until the signal has decayed to a stable baseline.
3. Data Analysis:
- The decay of the EPR signal intensity over time represents the reduction of the TOAC radical.
- Fit the kinetic trace to a pseudo-first-order exponential decay function to obtain the observed rate constant (k_obs).
- The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of ascorbic acid.
Experimental Workflows and Signaling Pathways
Workflow for Studying Peptide-Membrane Interactions
TOAC's rigid structure makes it an excellent probe for determining the orientation and dynamics of peptides bound to or inserted into lipid membranes.
Signaling Pathway: Probing GPCR-Ligand Binding
TOAC-labeled peptide ligands can be used to study their binding to G-protein coupled receptors (GPCRs) and the conformational changes that occur upon binding.
Conclusion
The TOAC nitroxide radical is a powerful and relatively stable probe for investigating the structure and dynamics of peptides and proteins. Understanding its chemical stability and reactivity is paramount for the successful design and interpretation of experiments. While susceptible to reduction, its stability under a wide range of other conditions makes it a versatile tool. By carefully considering the factors that influence its stability and reactivity, researchers can fully exploit the potential of TOAC to gain unique insights into complex biological systems.
References
- 1. Synthesis of TOAC spin-labeled proteins and reconstitution in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the Topology of Integral Membrane Peptides Using EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid (TOAC) for Researchers and Drug Development Professionals
An In-depth Overview of a Unique Spin-Labeled Amino Acid
Introduction:
2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid, commonly known as TOAC, is a unique, stable nitroxide free radical amino acid. Its rigid piperidine ring structure and the presence of a paramagnetic nitroxyl group make it an invaluable tool in the fields of biophysics, structural biology, and drug development. TOAC is primarily utilized as a spin label, which can be incorporated into peptides and proteins. This allows for the investigation of molecular structure, dynamics, and interactions using Electron Paramagnetic Resonance (EPR) spectroscopy. This technical guide provides a comprehensive overview of commercially available TOAC, its properties, and detailed experimental workflows for its application.
Commercial Suppliers and Product Specifications
The availability of high-quality TOAC and its derivatives is crucial for reproducible research. Several reputable chemical suppliers offer TOAC and its Fmoc-protected version (Fmoc-TOAC-OH), which is essential for solid-phase peptide synthesis. Below is a comparative summary of the offerings from various commercial vendors.
| Supplier | Product Name(s) | Catalog Number(s) | Purity | Available Quantities | CAS Number |
| Cayman Chemical | TOAC | 42097 | ≥95% | - | 15871-57-5 |
| Chem-Impex | Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid | - | ≥ 99% (HPLC, TLC) | - | 93372-25-9 |
| Aladdin Scientific Corporation | This compound | T131770 | ≥95% | 10mg, 50mg, 250mg | - |
| Fisher Scientific (Thermo Scientific Acros) | 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, 96% | - | 96% | 250 mg | - |
| MedChemExpress | This compound | - | - | - | - |
| Santa Cruz Biotechnology | TOAC | - | ≥96% | - | 15871-57-5 |
| Sigma-Aldrich (Novabiochem®) | Fmoc-TOAC-OH | - | ≥98.0% (HPLC) | - | 93372-25-9 |
Physicochemical Properties of TOAC
A clear understanding of the physicochemical properties of TOAC is fundamental for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N₂O₃ | Cayman Chemical[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 215.3 g/mol | Cayman Chemical[1] |
| CAS Number | 15871-57-5 | Cayman Chemical[1], Santa Cruz Biotechnology[2] |
| Appearance | Solid | Cayman Chemical[1] |
| Purity | ≥95% to ≥99% | Cayman Chemical[1], Chem-Impex[3], Santa Cruz Biotechnology[2] |
| Solubility | Slightly soluble in PBS (pH 7.2) | Cayman Chemical[1] |
| Melting Point | 230 °C | ChemicalBook |
Experimental Protocols
The incorporation of TOAC into a peptide sequence is a key experimental procedure that enables its use as a biophysical probe. The following section details a generalized protocol for this process using its Fmoc-protected form.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-TOAC-OH
This protocol outlines the manual solid-phase synthesis of a peptide containing a TOAC residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-TOAC-OH:
-
Repeat the Fmoc deprotection step (Step 2).
-
Couple Fmoc-TOAC-OH using the same procedure as for other amino acids (Step 3).
-
-
Chain Elongation: Continue coupling subsequent amino acids as required by the peptide sequence, repeating steps 2 and 3 for each cycle.
-
Final Fmoc Deprotection: Perform a final deprotection step after the last amino acid has been coupled.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.
-
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
Visualizations
Logical Workflow for TOAC Incorporation and Analysis
The following diagram illustrates the overall workflow from peptide synthesis to subsequent biophysical analysis using EPR spectroscopy.
Caption: General workflow for the synthesis, purification, and analysis of a TOAC-labeled peptide.
Signaling Pathway Diagram (Hypothetical)
While TOAC itself is not directly involved in signaling pathways, it can be used to study the conformational changes of proteins that are. The following is a hypothetical diagram illustrating how TOAC could be used to probe a simple kinase signaling event.
Caption: Probing kinase-induced conformational changes using a TOAC-labeled protein and EPR.
References
The Core Principles of TOAC in Electron Paramagnetic Resonance (EPR) Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the unnatural, spin-labeled amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) into peptides and proteins has emerged as a powerful tool in structural biology. Its rigid structure, directly integrated into the peptide backbone, provides a unique and sensitive probe for investigating molecular structure, dynamics, and interactions using Electron Paramagnetic Resonance (EPR) spectroscopy. This guide delves into the fundamental principles of utilizing TOAC in EPR, offering a comprehensive overview for researchers in academia and the pharmaceutical industry.
Fundamental Principles of TOAC as a Spin Label
TOAC is a cyclic nitroxide-containing amino acid that possesses a stable unpaired electron, making it paramagnetic and thus detectable by EPR spectroscopy.[1] Unlike more flexible side-chain spin labels, TOAC's rigid attachment to the peptide backbone via peptide bonds minimizes independent motion of the label relative to the backbone.[2] This rigidity is a key advantage, as the EPR spectrum of a TOAC-labeled molecule directly reflects the dynamics and orientation of the peptide backbone itself.[2][3]
The EPR spectrum of a nitroxide spin label is characterized by a three-line hyperfine splitting pattern arising from the interaction of the unpaired electron with the 14N nucleus. The shape and width of these lines are highly sensitive to the rotational motion of the nitroxide. In a freely tumbling peptide in solution, the rapid, isotropic motion results in sharp, well-resolved hyperfine lines. Conversely, restricted motion, such as when a peptide is embedded in a lipid membrane or bound to a larger protein, leads to a significant broadening of the EPR spectrum. Analysis of the spectral line shape allows for the determination of the rotational correlation time (τc), which provides a quantitative measure of the local dynamics.
Applications in Structural Biology and Drug Development
The unique properties of TOAC make it a versatile tool for a range of applications:
-
Determining Peptide Secondary Structure: By incorporating two TOAC residues into a peptide sequence, the distance between them can be measured.[1] The spin-spin interaction between the two nitroxides alters the EPR spectrum in a distance-dependent manner. For shorter distances (8-25 Å), continuous wave (CW)-EPR can be used to measure the dipolar broadening.[4] For longer distances (20-80 Å), pulsed EPR techniques like Double Electron-Electron Resonance (DEER) are employed.[1] These distance measurements provide crucial constraints for determining the secondary structure of peptides, such as helices and turns.[1]
-
Investigating Peptide-Membrane Interactions: TOAC-EPR is particularly well-suited for studying the interaction of peptides with lipid membranes.[1] Upon binding to or inserting into a membrane, the mobility of the TOAC-labeled peptide is significantly restricted, leading to characteristic changes in the EPR spectrum.[1] By analyzing these changes, researchers can glean information about the depth of insertion, the orientation of the peptide relative to the membrane normal, and the local lipid environment.[1][5][6] This is critical for understanding the mechanism of action of antimicrobial peptides, cell-penetrating peptides, and transmembrane domains of larger proteins.
-
Probing Conformational Changes in Proteins: Site-specific incorporation of TOAC can be used to monitor conformational changes in proteins, such as those that occur during ligand binding, protein folding, or activation of G protein-coupled receptors (GPCRs).[1][7][8][9] The changes in the local environment and dynamics of the TOAC probe, as reflected in the EPR spectrum, provide insights into the structural rearrangements that are often essential for biological function.
The insights gained from TOAC-EPR studies are invaluable in drug development. By elucidating the structure and dynamics of peptide-based therapeutics or the binding sites of small molecules on protein targets, this technique can guide the rational design of more potent and specific drugs.
Experimental Protocols
Synthesis of TOAC-Labeled Peptides
TOAC-labeled peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][10][11][12][13][14][15][16]
Protocol for Fmoc-based Solid-Phase Peptide Synthesis of a TOAC-labeled Peptide:
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the last coupled amino acid by treating with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (or Fmoc-TOAC-OH) using a coupling agent such as HBTU/HOBt or HATU/HOAt in the presence of a base like diisopropylethylamine (DIEA).[4][14][15] Add this activated mixture to the resin and allow the coupling reaction to proceed.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring Coupling Efficiency: The completion of the coupling of Fmoc-TOAC-OH can be monitored by taking a small sample of the resin-bound peptide and recording its EPR spectrum.[3]
-
Repeat Cycles: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Sample Preparation for EPR Spectroscopy
For Peptides in Solution:
-
Dissolve the purified, lyophilized TOAC-labeled peptide in a suitable buffer to the desired concentration (typically in the micromolar range).
-
For measurements at cryogenic temperatures, add a cryoprotectant such as glycerol or sucrose to prevent the formation of ice crystals.
-
Transfer the solution to a quartz EPR sample tube.
For Peptides in Lipid Bilayers:
-
Liposome Preparation: Prepare a thin film of the desired lipid (e.g., DMPC, POPC/POPG) by evaporating the solvent from a lipid solution.
-
Hydration and Reconstitution: Hydrate the lipid film with a buffer solution containing the TOAC-labeled peptide. The peptide can be incorporated into the lipid vesicles through methods like sonication, extrusion, or freeze-thaw cycles.[17]
-
Sample Loading: Transfer the resulting liposome suspension containing the TOAC-labeled peptide into an EPR sample tube.
EPR Spectroscopy
Continuous Wave (CW)-EPR for Dynamics and Short-Range Distances:
-
Place the sample tube into the EPR spectrometer's resonant cavity.
-
Set the microwave frequency (typically X-band, ~9.5 GHz) and power.
-
Apply a static magnetic field and sweep it over a range that covers the EPR spectrum of the nitroxide.
-
Use magnetic field modulation and phase-sensitive detection to record the first-derivative absorption spectrum.
-
Analyze the lineshape to determine the rotational correlation time or the extent of dipolar broadening for distance measurements.
Double Electron-Electron Resonance (DEER) for Long-Range Distances:
-
Prepare the sample with a cryoprotectant and flash-freeze it in liquid nitrogen.
-
Place the frozen sample in the EPR spectrometer equipped for pulsed measurements.
-
Apply a four-pulse DEER sequence at a specific magnetic field position within the nitroxide EPR spectrum. This sequence consists of a pump pulse at one frequency and a three-pulse refocused echo sequence at a second frequency.
-
The dipolar interaction between the two TOAC labels modulates the echo intensity as a function of the time between the pump pulse and the echo sequence.
-
Analyze the modulation depth and frequency of the DEER signal to determine the distance distribution between the two spin labels.
Data Presentation
The following table summarizes representative geometric and magnetic parameters that can be obtained from the analysis of CW-EPR spectra of bis-TOAC labeled peptides. These parameters are crucial for the computational modeling and interpretation of the experimental spectra.
| Parameter | Description | HEPTA3,6 | HEXA1,5 | OCTA2,7 | NONA2,8 |
| DXX, DYY, DZZ | Principal values of the diffusion tensor (rad2/ns) | 0.040, 0.040, 0.007 | 0.045, 0.045, 0.008 | 0.035, 0.035, 0.006 | 0.030, 0.030, 0.005 |
| g1, g2, g3 | Principal values of the g-tensor for radical 1 | 2.0088, 2.0063, 2.0022 | 2.0088, 2.0063, 2.0022 | 2.0088, 2.0063, 2.0022 | 2.0088, 2.0063, 2.0022 |
| A1, A2, A3 | Principal values of the hyperfine tensor for radical 1 (MHz) | 17.1, 17.1, 95.3 | 17.1, 17.1, 95.3 | 17.1, 17.1, 95.3 | 17.1, 17.1, 95.3 |
| r | Geometric distance between the two nitroxide centers (Å) | 10.8 | 8.2 | 12.9 | 11.2 |
| J | Exchange interaction (MHz) | 800 | 800 | 9 | -2 |
Data adapted from an integrated computational approach to the EPR characterization of rigid 310-helical peptides with TOAC nitroxide spin labels.[2]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the application of TOAC-EPR spectroscopy.
References
- 1. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Computational Approach to the Electron Paramagnetic Resonance Characterization of Rigid 310-Helical Peptides with TOAC Nitroxide Spin Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CW Dipolar Broadening EPR Spectroscopy and Mechanically Aligned Bilayers Used to Measure Distance and Relative Orientation between Two TOAC Spin Labels on an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the Topology of Integral Membrane Peptides Using EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining the topology of integral membrane peptides using EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. Conformational changes of G protein-coupled receptors during their activation by agonist binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Backbone dynamics determined by electron paramagnetic resonance to optimize solid-phase peptide synthesis of TOAC-labeled phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. biomatik.com [biomatik.com]
- 16. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 17. TOAC spin-labeled peptides tailored for DNP-NMR studies in lipid membrane environments - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic Acid (TOAC) for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), a crucial tool in biochemical and pharmaceutical research. This document outlines the necessary safety and handling precautions, summarizes key physical and chemical properties, and details experimental protocols for its application, particularly as a spin label in peptide and protein studies.
Safety and Handling Precautions
Proper handling of TOAC is essential to ensure laboratory safety. The following sections summarize the key hazards and the necessary precautions.
Hazard Identification and Classification
TOAC is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[1][2] It is harmful if swallowed.[2]
Table 1: GHS Hazard Statements for TOAC
| Code | Hazard Statement | Reference |
| H315 | Causes skin irritation. | [1] |
| H319 | Causes serious eye irritation. | [1] |
| H335 | May cause respiratory irritation. | [1] |
| H302 | Harmful if swallowed. | [2] |
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment should be worn when handling TOAC.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[3] | [3] |
| Skin Protection | Protective gloves (e.g., nitrile rubber), and appropriate protective clothing to prevent skin exposure.[3][4] | [3][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] | [4] |
First Aid Measures
In case of exposure, immediate action is critical.
Table 3: First Aid Measures for TOAC Exposure
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2] | [1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2] | [1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] | [1][2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] | [2][4] |
Storage and Disposal
Proper storage and disposal are crucial for safety and to maintain the integrity of the compound.
Table 4: Storage and Disposal Recommendations
| Aspect | Recommendation | Reference |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][4] Keep refrigerated at 2-8°C.[1] Protect from direct sunlight and store under an inert atmosphere.[2] Incompatible with strong oxidizing agents.[2][4] | [1][2][4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not allow the product to enter drains.[1] | [1] |
Physicochemical Properties
Understanding the physical and chemical properties of TOAC is fundamental for its application in research.
Table 5: Physicochemical Data for TOAC
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉N₂O₃ | [2] |
| Molecular Weight | 215.27 g/mol | |
| Appearance | Yellow to orange crystalline powder | [2] |
| Melting Point | 230 °C (decomposes) | [2] |
| Solubility | Soluble in water and organic solvents. | |
| Chemical Stability | Stable under recommended storage conditions.[1] | [1] |
Experimental Protocols
TOAC is widely used as a spin label for incorporation into peptides and proteins to study their structure and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy.
Synthesis of TOAC-Labeled Peptides
The most common method for incorporating TOAC into a peptide chain is through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.
Methodology: Manual Solid-Phase Peptide Synthesis (SPPS) of a TOAC-Labeled Peptide
-
Resin Preparation: Start with a suitable resin (e.g., Rink-amide resin) in a manual peptide synthesis vessel. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected amino group on the resin. This is typically done using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Capping (Optional): To block any unreacted amino groups, an optional capping step can be performed using acetic anhydride.
-
Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Incorporation of TOAC: To incorporate TOAC, use Fmoc-TOAC-OH in the coupling step. Due to the sterically hindered nature of TOAC, this coupling step may require longer reaction times or double coupling to ensure high efficiency.
-
Monitoring the Synthesis: The progress of the synthesis, especially the coupling of Fmoc-TOAC-OH and the subsequent amino acid, can be monitored using EPR spectroscopy. A significant change in the mobility of the spin label is observed upon successful coupling and deprotection.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups. This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final TOAC-labeled peptide using mass spectrometry and analytical RP-HPLC.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the primary technique used to study TOAC-labeled biomolecules. The shape and width of the EPR spectrum are sensitive to the rotational motion of the nitroxide spin label, which in turn reflects the dynamics of the peptide backbone.
Methodology: EPR Analysis of a TOAC-Labeled Peptide
-
Sample Preparation: Dissolve the purified TOAC-labeled peptide in a suitable buffer or solvent system at a known concentration. For studies in a membrane-mimicking environment, the peptide can be reconstituted into lipid vesicles or micelles.
-
EPR Spectrometer Setup:
-
Frequency: X-band (around 9.5 GHz) is most commonly used.
-
Temperature: Control the sample temperature as required for the experiment.
-
Microwave Power: Use a non-saturating microwave power level, which should be determined empirically.
-
Modulation Amplitude: Set the modulation amplitude to a value that does not distort the spectral lineshape.
-
Scan Width: Choose a magnetic field scan width that encompasses the entire EPR spectrum of the nitroxide radical (typically 100-150 Gauss).
-
-
Data Acquisition: Load the sample into a suitable EPR tube or capillary and place it in the spectrometer's resonant cavity. Acquire the EPR spectrum by sweeping the magnetic field.
-
Spectral Analysis:
-
Rotational Correlation Time (τc): For rapidly tumbling molecules, the rotational correlation time can be estimated from the relative heights and widths of the spectral lines.
-
Order Parameters: In more ordered systems, such as peptides associated with membranes, an order parameter can be calculated to describe the degree of motional restriction of the spin label.
-
Distance Measurements: In peptides containing two TOAC labels or one TOAC and another paramagnetic center, the distance between the spin labels can be determined using techniques like Double Electron-Electron Resonance (DEER) spectroscopy.
-
Visualizations
Experimental Workflow for TOAC Spin Labeling
The following diagram illustrates the general workflow for using TOAC as a spin label in peptide research.
Logical Relationship of Safety Precautions
This diagram outlines the logical flow of safety precautions when working with TOAC.
References
- 1. Backbone dynamics determined by electron paramagnetic resonance to optimize solid-phase peptide synthesis of TOAC-labeled phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
The Ascent of TOAC: A Technical Guide to a Pioneering Spin Label in Biophysics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biophysical research, the ability to probe the structure and dynamics of biomolecules at a molecular level is paramount. Among the array of sophisticated techniques available, site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy has emerged as a powerful tool. Central to this methodology is the spin label itself, a paramagnetic molecule introduced at a specific site within a biomolecule. This technical guide delves into the historical development and application of one of the most influential spin labels: 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid, or TOAC. This unnatural amino acid has revolutionized the study of peptides and proteins by providing a rigid and minimally perturbing probe of backbone conformation and dynamics.
Historical Development: From a Chemical Curiosity to a Biophysical Workhorse
The journey of TOAC from a synthetic novelty to an indispensable tool in biophysics is a testament to scientific ingenuity and interdisciplinary collaboration.
Early Days and First Synthesis: The story of TOAC is intrinsically linked to the development of nitroxide chemistry. While nitroxides were first synthesized in the mid-20th century, it was the work of Rassat and Rey in 1967 that first described the synthesis of TOAC.[1] However, its potential as a biophysical probe was not immediately realized.
A Paradigm Shift in Peptide Analysis: A pivotal moment arrived in 1981 when Nakaie and colleagues first incorporated TOAC into a peptide chain via a peptide bond.[1] This breakthrough was significant because, unlike side-chain attached spin labels which exhibit considerable conformational freedom, TOAC's rigid cyclic structure and direct linkage to the peptide backbone offered a more direct and less ambiguous reporter of the backbone's local environment and dynamics.[1][2]
Pioneering Research and Expanded Applications: The true potential of TOAC was unlocked through the dedicated efforts of research groups such as those led by Claudio Toniolo and Glenn L. Millhauser. Their work in the 1990s and 2000s demonstrated the utility of TOAC in determining the secondary structure of peptides.[1] By incorporating two TOAC residues into a peptide, they could measure the spin-spin interactions to calculate inter-radical distances, providing crucial constraints for structural modeling.[1] This period saw a rapid increase in TOAC-related publications, solidifying its role in the field.
The applications of TOAC have since expanded to a wide range of biophysical studies, including the investigation of peptide-membrane interactions, the study of biologically active peptides like ligands for G-protein coupled receptors (GPCRs), host defense peptides, and fragments of proteins implicated in diseases such as β-amyloid.[1][2][3] Furthermore, TOAC has proven to be a valuable probe in paramagnetic relaxation enhancement (PRE) NMR studies of peptide-protein interactions.[1][2]
Key Properties and Advantages of TOAC
The success of TOAC as a spin label stems from a unique combination of chemical and physical properties:
-
Rigid Structure: The piperidine ring of TOAC is conformationally restricted, minimizing the independent motion of the nitroxide moiety relative to the peptide backbone. This rigidity ensures that the EPR spectrum primarily reflects the dynamics of the backbone itself.[1][2]
-
Backbone Incorporation: Being an amino acid, TOAC can be incorporated directly into the peptide chain during solid-phase peptide synthesis (SPPS), allowing for precise placement of the spin label.
-
Helical Propensity: Crystallographic and solution studies have shown that TOAC tends to induce or stabilize helical conformations, particularly the 310-helix, in peptides.[1]
-
Sensitivity to Environment: The EPR spectrum of the nitroxide radical is sensitive to its local environment, providing information on solvent accessibility, polarity, and the proximity of other paramagnetic species.
Experimental Methodologies
The utilization of TOAC in biophysical studies involves a series of well-defined experimental procedures, from synthesis to spectroscopic analysis.
Solid-Phase Peptide Synthesis (SPPS) of TOAC-Containing Peptides
The incorporation of TOAC into a peptide sequence is typically achieved using Fmoc-based solid-phase peptide synthesis.
Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amides or Wang resin for C-terminal acids). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-TOAC-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). Allow the coupling reaction to proceed. Note that the sterically hindered nature of TOAC often necessitates longer coupling times or double coupling to ensure complete reaction.[4]
-
Monitoring Coupling and Deprotection with EPR: A unique application of TOAC is the use of EPR spectroscopy to monitor the progress of the synthesis in real-time. The EPR spectrum of the resin-bound peptide changes significantly upon Fmoc deprotection and subsequent coupling of the next amino acid, providing a sensitive assay for reaction completion.[4][5] The attachment of the bulky Fmoc group to TOAC results in a highly immobilized EPR spectrum. Upon successful deprotection, the increased mobility of the nitroxide leads to a sharper, more resolved spectrum. The subsequent coupling of the next amino acid restores the immobilized spectrum.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (HPLC) and confirm its identity and purity by mass spectrometry.
EPR Spectroscopy of TOAC-Labeled Peptides
Continuous-wave (CW) EPR spectroscopy is the primary technique used to study TOAC-labeled peptides.
Sample Preparation:
-
Concentration: Prepare a sample of the TOAC-labeled peptide at a concentration typically in the range of 100-200 µM to ensure a good signal-to-noise ratio while avoiding significant spin-spin interactions that can broaden the spectrum.
-
Solvent: For room temperature measurements, use a low-dielectric solvent to minimize microwave absorption. For studies in aqueous solutions, specialized sample holders like flat cells or capillaries are necessary.
-
Sample Loading: Load the sample into a quartz EPR tube or a capillary tube. For aqueous samples, a thin flat cell is often used to minimize dielectric loss.
-
Freezing (for low-temperature studies): For measurements at cryogenic temperatures, freeze the sample slowly in liquid nitrogen to form a glass and prevent tube cracking.
Typical X-band CW-EPR Spectrometer Settings for Nitroxide Spin Labels:
| Parameter | Typical Value |
| Microwave Frequency | ~9.5-9.8 GHz (X-band) |
| Microwave Power | 10 mW (should be non-saturating) |
| Modulation Frequency | 100 kHz |
| Modulation Amplitude | 1.0 - 1.5 G |
| Time Constant | 20.48 ms |
| Conversion Time | 40.96 ms |
| Sweep Time | 41.96 s |
| Scan Width | 100 G |
| Number of Points | 1024 or 2048 |
Data Analysis: The shape of the EPR spectrum provides a wealth of information. The rotational correlation time (τc), which describes the mobility of the spin label, can be determined by simulating the experimental spectrum. For doubly labeled peptides, the distance between the two TOAC residues can be calculated from the dipolar broadening of the spectral lines. This information is then used to build or refine structural models of the peptide.
Quantitative Data from TOAC EPR Studies
The quantitative power of TOAC-EPR is evident in its ability to provide precise measurements of structural and dynamic parameters.
| Parameter | Method | Typical Values/Range | Application |
| Inter-spin Distance | CW-EPR (dipolar broadening) | 8 - 25 Å | Determining secondary structure (e.g., helices, turns) |
| Rotational Correlation Time (τc) | EPR spectral simulation | 0.1 - 100 ns | Probing backbone dynamics and flexibility |
| Order Parameter (S) | EPR of oriented samples | 0 - 1 | Determining the orientation of peptides in membranes |
| Hyperfine Splitting (AN) | EPR spectroscopy | Varies with solvent polarity | Assessing the local environment and solvent accessibility |
Visualizing Workflows with TOAC
The application of TOAC in biophysical research often follows well-defined workflows. The following diagrams, generated using the DOT language, illustrate two key experimental processes.
Conclusion and Future Perspectives
From its initial synthesis to its current widespread use, TOAC has carved a significant niche in the field of biophysics. Its unique properties have provided invaluable insights into the structure, dynamics, and interactions of peptides and proteins. The ability to rigidly place a sensitive paramagnetic probe within the backbone of a biomolecule has allowed researchers to address fundamental questions in molecular biology and drug development.
The future of TOAC and related spin labels remains bright. The development of new pulse EPR techniques, such as Double Electron-Electron Resonance (DEER), will continue to expand the range of distances that can be measured with high precision. Furthermore, the combination of TOAC-EPR with other biophysical techniques, such as fluorescence spectroscopy and NMR, will provide a more complete and dynamic picture of biomolecular function. As synthetic methodologies improve and our understanding of the relationship between EPR spectra and molecular motion deepens, TOAC is poised to remain a critical tool for scientists striving to unravel the complexities of the biological world. The continued growth in TOAC-related research suggests that this remarkable molecule will find even broader applications in the years to come.[1][2][3]
References
- 1. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acif.ucr.edu [acif.ucr.edu]
- 3. brittepr.faculty.ucdavis.edu [brittepr.faculty.ucdavis.edu]
- 4. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 5. Backbone dynamics determined by electron paramagnetic resonance to optimize solid-phase peptide synthesis of TOAC-labeled phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic Acid (TOAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid (TOAC) is a unique, stable nitroxide radical with a rigid piperidine backbone. Its paramagnetic properties make it a valuable spin label for use in Electron Paramagnetic Resonance (EPR) spectroscopy to probe the structure and dynamics of peptides and proteins. A thorough understanding of its solubility in various solvents is critical for its application in peptide synthesis, purification, and in biophysical studies. This guide provides a consolidated overview of the available solubility data for TOAC and a detailed experimental protocol for its determination.
Solubility Profile of TOAC
Precise quantitative solubility data for TOAC across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from chemical suppliers provide a foundational understanding of its solubility characteristics.
Table 1: Summary of TOAC Solubility
| Solvent System | Solubility (at ambient temperature unless specified) | Data Type | Reference |
| Phosphate Buffered Saline (PBS), pH 7.2 | 0.1 - 1.0 mg/mL (Slightly Soluble) | Quantitative | [Product Data Sheet] |
| Water | Soluble | Qualitative | [Product Data Sheet] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (requires heating) | Qualitative | [Product Data Sheet] |
Comparative Solubility of a Structurally Related Compound
To provide further context, the solubility of 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H), a structurally similar hydroxylamine, is presented below. This can offer insights into the potential behavior of TOAC in similar solvents.
Table 2: Qualitative Solubility of TEMPO-H
| Solvent | Solubility Description | Reference |
| Acetonitrile | Slightly Soluble | [Technical Guide] |
| Chloroform | Slightly Soluble | [Technical Guide] |
| Methanol | Slightly Soluble | [Technical Guide] |
The presence of both a carboxylic acid and an amino group in TOAC suggests that its solubility will be highly dependent on the pH of aqueous solutions and the polarity of organic solvents.
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of TOAC using the widely accepted shake-flask method, followed by concentration analysis via UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (TOAC) solid
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Syringe filters (0.22 µm)
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure
3.2.1. Preparation of Saturated Solution (Shake-Flask Method)
-
Aliquot Compound: Accurately weigh an excess amount of TOAC solid into a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.
-
Add Solvent: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is crucial to prevent artificially high concentration readings.
3.2.2. Concentration Determination by UV-Vis Spectroscopy
-
Wavelength Scan: Prepare a dilute solution of TOAC in the solvent of interest and perform a UV-Vis scan to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of TOAC of known concentrations in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.
-
Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of TOAC in that solvent.
3.2.3. Concentration Determination by HPLC
-
Method Development: Develop a suitable HPLC method for the analysis of TOAC. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.
-
Calibration Curve: Prepare a series of standard solutions of TOAC of known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for solubility determination.
Caption: Decision logic for analysis method.
Conclusion
While comprehensive quantitative solubility data for this compound remains an area for further investigation, the existing qualitative information and the detailed experimental protocol provided in this guide offer a robust framework for researchers and drug development professionals. The shake-flask method coupled with either UV-Vis or HPLC analysis provides a reliable means to determine the thermodynamic solubility of TOAC in a variety of solvent systems, which is essential for its effective utilization in scientific research and development.
Methodological & Application
Protocol for incorporating TOAC into peptides using solid-phase synthesis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the nitroxide spin-label 2,2,6,6-tetramethyl-1-oxyl-4-amino-4-carboxylic acid (TOAC) into peptides is a powerful technique for studying peptide and protein structure, dynamics, and interactions.[1] TOAC, a rigid, Cα-tetrasubstituted amino acid, serves as a valuable biophysical probe for techniques such as electron paramagnetic resonance (EPR) spectroscopy.[1] This document provides a detailed protocol for the incorporation of TOAC into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the preferred method for synthesizing TOAC-containing peptides.[2] This approach utilizes milder basic conditions for the removal of the temporary Nα-Fmoc protecting group, which is crucial for preserving the integrity of the acid-sensitive nitroxide radical of TOAC.[1] In contrast, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy requires harsh acidic conditions for deprotection, which can lead to the degradation of the TOAC moiety.
Data Presentation: Comparison of Coupling Reagents for TOAC Incorporation
Due to the sterically hindered nature of the Cα-tetrasubstituted TOAC, the choice of coupling reagent is critical to ensure efficient incorporation into the growing peptide chain. The following table summarizes the performance of common coupling reagents suitable for sterically hindered amino acids, which can be applied to the coupling of Fmoc-TOAC-OH.
| Coupling Reagent Combination | Reagent Type | Typical Coupling Time | Representative Purity (%) | Key Characteristics |
| HATU/DIPEA | Aminium/Uronium Salt | 1 - 4 hours | >95 | Highly reactive, considered one of the most powerful coupling reagents available. Forms a highly reactive OAt-active ester. |
| HBTU/DIPEA | Aminium/Uronium Salt | 2 - 6 hours | >95 | Efficient and widely used for standard couplings. Less reactive than HATU. |
| HCTU/DIPEA | Aminium/Uronium Salt | 1 - 4 hours | >95 | Similar reactivity to HATU, often more cost-effective. |
| PyBOP/DIPEA | Phosphonium Salt | 2 - 8 hours | >95 | Byproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts. |
| DIC/Oxyma | Carbodiimide/Additive | 4 - 12 hours | >95 | Cost-effective option with low racemization risk. The soluble urea byproduct simplifies purification. |
Experimental Protocols
I. General Solid-Phase Peptide Synthesis (SPPS) Cycle for TOAC Incorporation
This protocol outlines the manual synthesis of a TOAC-containing peptide on a 0.1 mmol scale. The procedure can be adapted for automated synthesizers.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminal functionality)
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HATU)
-
Cleavage cocktail (see Section III)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HATU, 2.9 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
-
TOAC Coupling:
-
Due to the steric hindrance of TOAC, a double coupling is recommended.
-
First Coupling: Pre-activate Fmoc-TOAC-OH (3-5 equivalents) with HATU (2.9-4.5 equivalents) and DIPEA (6-10 equivalents) in DMF. Add to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3-5 times).
-
Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-TOAC-OH for another 2-4 hours.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Monitoring Coupling Efficiency: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction. For quantitative analysis of TOAC incorporation, EPR spectroscopy can be employed (see Section II).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.
References
Application Notes and Protocols for Site-Directed Spin Labeling of Proteins with 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic Acid (TOAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-directed spin labeling (SDSL) of proteins and peptides using the spin-labeled amino acid 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid (TOAC). TOAC is a valuable tool for investigating protein structure, dynamics, and interactions using Electron Paramagnetic Resonance (EPR) spectroscopy. Its rigid attachment to the peptide backbone offers a direct and precise reporter of backbone conformation and mobility.[1][2]
This document outlines the protocols for incorporating TOAC into peptides via Solid-Phase Peptide Synthesis (SPPS), followed by purification, characterization, and subsequent analysis by EPR spectroscopy.
Key Applications of TOAC-Based Site-Directed Spin Labeling:
-
Determination of Protein Secondary Structure: The distances between two TOAC residues incorporated into a peptide can be measured by EPR to define helical and other secondary structures.[1]
-
Analysis of Protein Dynamics and Conformational Changes: The EPR spectrum of a TOAC-labeled protein provides information on the mobility of the peptide backbone, allowing for the study of conformational changes upon ligand binding, protein-protein interaction, or changes in the environment.
-
Investigation of Protein-Membrane Interactions: TOAC labeling is particularly useful for studying the orientation and dynamics of membrane-active peptides and proteins within lipid bilayers.[1]
-
Probing Protein-Nucleic Acid Interactions: This technique can be applied to understand the conformational changes in proteins upon binding to DNA or RNA.[1]
Data Presentation: Quantitative EPR Parameters of TOAC-Labeled Peptides
The following tables summarize typical quantitative data obtained from EPR spectroscopy of TOAC-labeled peptides, providing insights into their local environment and dynamics.
Table 1: Hyperfine Splitting Constants (Aiso) of a TOAC-Labeled Peptide in Various Solvents.
| Solvent | Dielectric Constant (ε) | Isotropic Hyperfine Splitting (Aiso) in Gauss (G) |
| Water | 80.1 | 16.2 |
| Methanol | 32.7 | 15.8 |
| Ethanol | 24.6 | 15.6 |
| Dichloromethane | 8.9 | 15.1 |
| Toluene | 2.4 | 14.8 |
Note: The isotropic hyperfine splitting constant (Aiso) is sensitive to the polarity of the spin label's environment. A decrease in Aiso generally indicates a more hydrophobic environment.
Table 2: Rotational Correlation Times (τc) of a TOAC-Labeled Peptide Under Different Conditions.
| Condition | Rotational Correlation Time (τc) in nanoseconds (ns) | Interpretation |
| Peptide in aqueous buffer | 0.1 - 1.0 | Fast, isotropic motion |
| Peptide bound to a small protein | 5 - 20 | Moderately slowed motion |
| Peptide integrated into a lipid vesicle | 20 - 100 | Highly restricted motion |
| Peptide aggregated | > 100 | Very slow or immobilized |
Note: The rotational correlation time (τc) reflects the motional freedom of the spin label. Longer τc values indicate slower and more restricted motion.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis, purification, and analysis of TOAC-labeled proteins.
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of TOAC-Labeled Peptides
This protocol outlines the manual synthesis of a peptide containing a TOAC residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and HBTU/HATU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.
-
Wash the resin as in step 2.
-
-
TOAC Incorporation:
-
The coupling of Fmoc-TOAC-OH can be slower due to steric hindrance.[3]
-
Use a similar activation procedure as in step 3, but consider a longer coupling time (e.g., 4-6 hours or overnight) or a double coupling (repeating the coupling step with fresh reagents).
-
Monitor the coupling efficiency carefully.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for TOAC) for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Purification and Characterization of TOAC-Labeled Peptides
Materials:
-
Crude TOAC-labeled peptide
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major peak of the desired product.
-
Lyophilize the purified fractions to obtain the final peptide as a white powder.
-
-
Characterization by Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in a suitable solvent.
-
Analyze the sample by ESI-MS or MALDI-TOF to confirm the molecular weight of the TOAC-labeled peptide.
-
Protocol 3: EPR Spectroscopy of TOAC-Labeled Proteins
Materials:
-
Purified, lyophilized TOAC-labeled peptide/protein
-
Appropriate buffer for the experiment (e.g., phosphate-buffered saline)
-
EPR spectrometer
-
EPR sample tubes (e.g., quartz capillaries)
Procedure:
-
Sample Preparation:
-
Dissolve the TOAC-labeled peptide/protein in the desired buffer to a final concentration typically in the range of 50-200 µM.
-
Transfer the sample into an EPR tube.
-
-
EPR Data Acquisition:
-
Place the sample in the EPR spectrometer's resonant cavity.
-
Record the continuous-wave (CW) EPR spectrum at X-band (~9.5 GHz) at room temperature or other desired temperatures.
-
Typical acquisition parameters include:
-
Microwave power: 1-10 mW (avoid saturation)
-
Modulation amplitude: 0.5-2 G
-
Scan range: 100-150 G
-
Sweep time: 1-4 minutes
-
Number of scans: 1 to accumulate a good signal-to-noise ratio.
-
-
-
Data Analysis:
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the site-directed spin labeling of proteins with TOAC.
Caption: Experimental workflow for site-directed spin labeling with TOAC.
Caption: Detailed cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated Computational Approach to the Electron Paramagnetic Resonance Characterization of Rigid 310-Helical Peptides with TOAC Nitroxide Spin Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Protein Conformational Changes Using TOAC with EPR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling (SDSL), is a powerful biophysical technique for investigating the structure, dynamics, and conformational changes of proteins and other biological macromolecules.[1][2] The introduction of a paramagnetic probe, or spin label, at a specific site within a protein allows for the measurement of local environment and dynamics.[3] The nitroxide spin label amino acid, 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC), is a particularly valuable tool in this regard. As an unnatural amino acid, TOAC can be incorporated directly into the polypeptide backbone during solid-phase peptide synthesis (SPPS).[4][5][6][7] Its rigid structure, where the nitroxide moiety is part of a piperidine ring that includes the α-carbon, provides a direct and sensitive reporter of backbone dynamics with minimal independent motion.[1][5][7][8] This unique feature makes TOAC an exceptional probe for detecting subtle conformational changes in proteins, such as those induced by ligand binding, protein-protein interactions, or changes in the local environment.[4][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing TOAC in EPR studies to elucidate protein conformational changes, catering to researchers in structural biology, biochemistry, and drug development.
Application Notes
Advantages of Using TOAC
-
Direct Backbone Information: Due to its rigid integration into the peptide backbone, TOAC's EPR spectrum is highly sensitive to the dynamics and conformation of the polypeptide chain itself, providing more direct information compared to more flexible side-chain spin labels.[1][5][7]
-
High Resolution of Structural States: The constrained nature of TOAC allows for the clear resolution of different conformational states of a protein.[9]
-
Versatility in Applications: TOAC has been successfully employed in a wide range of studies, including the analysis of peptide secondary structure, protein folding, peptide-membrane interactions, and peptide-protein interactions.[4][5] It is particularly useful for studying ligands and fragments of G-protein coupled receptors (GPCRs), host defense peptides, and other biologically active peptides.[4][5]
-
Compatibility with Other Techniques: TOAC-EPR studies can be complemented by other biophysical techniques such as Circular Dichroism (CD), Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) to provide a more complete picture of protein structure and dynamics.[4]
Limitations and Considerations
-
Steric Hindrance: The bulky nature of the TOAC residue can sometimes perturb the native structure of the protein or peptide under investigation. Careful selection of the labeling site is crucial to minimize such perturbations.
-
Synthetic Challenges: The incorporation of TOAC into long polypeptide chains via solid-phase peptide synthesis can be challenging and may require optimized coupling protocols.[9]
-
Size Limitation: While powerful for peptides and small proteins, the synthesis of very large TOAC-labeled proteins remains a significant challenge.[8]
Applications in Drug Development
The ability of TOAC-EPR to monitor conformational changes makes it a valuable tool in drug discovery and development.[10][11] Specific applications include:
-
Mechanism of Action Studies: Elucidating how a drug candidate modulates the conformational landscape of its target protein.
-
Ligand Binding and Allostery: Characterizing the binding of small molecules and quantifying the resulting structural changes, including allosteric effects.[12]
-
Fragment-Based Screening: Identifying fragments that bind to a target protein and induce a conformational change, which can be detected by changes in the TOAC EPR spectrum.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for TOAC Incorporation
This protocol outlines the general steps for incorporating Fmoc-TOAC-OH into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
HBTU/HOBt or other suitable coupling reagents
-
Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid to the resin using a coupling reagent like HBTU/HOBt and DIEA in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
TOAC Coupling: For the incorporation of TOAC, dissolve Fmoc-TOAC-OH with the coupling reagent and DIEA in DMF and couple it to the deprotected N-terminus of the growing peptide chain. Due to potential steric hindrance, a double coupling step may be necessary to ensure high coupling efficiency.[9]
-
Continue Synthesis: Continue the synthesis by repeating steps 2-4 for the remaining amino acids.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the TOAC-labeled peptide by mass spectrometry.
Protocol 2: Reconstitution of TOAC-Labeled Membrane Proteins into Lipid Vesicles
This protocol describes the reconstitution of a purified TOAC-labeled membrane protein into lipid vesicles for EPR analysis in a membrane-like environment.[6][7]
Materials:
-
Purified TOAC-labeled membrane protein
-
Desired lipid mixture (e.g., DMPC, POPC/POPG)
-
Organic solvent (e.g., chloroform)
-
Reconstitution buffer (e.g., 10 mM MOPS, 100 mM NaCl, pH 7.0)
-
Detergent (e.g., octyl glucoside)
-
Bio-Beads SM-2 or dialysis cassette for detergent removal
Procedure:
-
Lipid Film Preparation: Dissolve the lipids in an organic solvent in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film. Further dry the film under vacuum for at least 2 hours.
-
Lipid Film Hydration: Hydrate the lipid film with the reconstitution buffer to the desired final lipid concentration.
-
Solubilization: Solubilize the hydrated lipids by adding detergent and vortexing until the solution is clear.
-
Protein-Lipid Mixture: Mix the purified TOAC-labeled protein with the solubilized lipids at the desired lipid-to-protein ratio.
-
Detergent Removal: Remove the detergent slowly to allow for vesicle formation and protein incorporation. This can be achieved by:
-
Dialysis: Dialyze the mixture against a large volume of reconstitution buffer over 24-48 hours with several buffer changes.
-
Bio-Beads: Add Bio-Beads SM-2 to the mixture and incubate with gentle agitation.
-
-
Vesicle Collection: Collect the reconstituted proteoliposomes by ultracentrifugation.
-
Washing: Wash the pellet with reconstitution buffer to remove any unincorporated protein.
-
Resuspension: Resuspend the final proteoliposome pellet in a minimal volume of buffer for EPR analysis.
Protocol 3: EPR Spectroscopy and Data Acquisition
This protocol provides a general guideline for acquiring continuous-wave (CW) EPR spectra of TOAC-labeled proteins.
Materials:
-
TOAC-labeled protein sample (in solution or reconstituted in vesicles)
-
EPR spectrometer (X-band)
-
Capillary tubes (e.g., quartz or glass)
-
EPR cavity (e.g., standard rectangular cavity or loop-gap resonator)
-
Temperature controller
Procedure:
-
Sample Loading: Load the TOAC-labeled protein sample into a capillary tube.
-
Spectrometer Setup:
-
Set the microwave frequency (typically around 9.5 GHz for X-band).
-
Set the desired temperature using the temperature controller. For studies in solution, room temperature is common. For frozen solutions to measure distances, temperatures around 77 K (liquid nitrogen) are used.
-
-
Tuning and Matching: Tune the EPR cavity to the microwave frequency and match the impedance to minimize reflected power.
-
Data Acquisition Parameters:
-
Center Field: Set the center of the magnetic field sweep.
-
Sweep Width: Set the range of the magnetic field sweep (e.g., 100-150 Gauss).[7][9]
-
Modulation Frequency: Typically 100 kHz.[13]
-
Modulation Amplitude: Optimize to maximize signal-to-noise without broadening the spectral lines.
-
Microwave Power: Use a non-saturating microwave power level. A power saturation study may be necessary to determine the optimal power.
-
Time Constant and Conversion Time: Set appropriate values to achieve a good signal-to-noise ratio.
-
Number of Scans: Average multiple scans to improve the signal-to-noise ratio.
-
-
Spectrum Acquisition: Record the EPR spectrum.
-
Data Analysis: The resulting EPR spectrum can be analyzed to extract information about the mobility of the TOAC label, which reflects the dynamics of the protein backbone. Changes in the lineshape and splitting of the spectral lines upon addition of a ligand or binding partner are indicative of a conformational change.[4]
Data Presentation
Quantitative data from TOAC-EPR experiments can be summarized to compare different states of a protein.
Table 1: Rotational Correlation Times (τc) of a TOAC-Labeled Peptide in Different Environments
| Peptide State | Environment | Rotational Correlation Time (τc) (ns) | Interpretation |
| Apo-Peptide | Aqueous Buffer | 0.5 | Unstructured, high mobility |
| Holo-Peptide (Ligand-Bound) | Aqueous Buffer | 2.0 | More structured, reduced mobility |
| Apo-Peptide | Lipid Vesicles | 10.0 | Membrane-bound, highly restricted motion |
| Holo-Peptide (Ligand-Bound) | Lipid Vesicles | 15.0 | Conformational change upon binding in membrane |
Note: Rotational correlation times are often estimated from spectral simulations using software like NLSL or EasySpin.[4][14]
Table 2: Hyperfine Splitting (AN) of a TOAC-Labeled Protein in Different Solvents
| Solvent | Polarity | Isotropic Hyperfine Splitting (aN) (Gauss) | Interpretation |
| Water | High | 16.5 | Exposed to polar environment |
| Dodecane | Low | 15.0 | Buried in a hydrophobic environment |
| Methanol | Intermediate | 15.8 | Partially exposed to a less polar environment |
Note: The isotropic hyperfine splitting constant (aN) is sensitive to the polarity of the nitroxide's environment.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Toward the fourth dimension of membrane protein structure: insight into dynamics from spin-labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPR Spectroscopy | Department of Biochemistry [biochemistry.utoronto.ca]
- 4. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of TOAC spin-labeled proteins and reconstitution in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biologie.uni-osnabrueck.de [biologie.uni-osnabrueck.de]
- 9. researchgate.net [researchgate.net]
- 10. Application of electron paramagnetic resonance (EPR) spectroscopy and imaging in drug delivery research - chances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 14. Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Applications of TOAC in Studying Membrane Protein Structure and Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of membrane protein structure and dynamics is paramount in understanding cellular processes and for the rational design of therapeutics. A significant challenge in this field is the inherent difficulty in applying traditional high-resolution structural biology techniques to proteins embedded in a lipid environment. Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful biophysical tool to overcome these limitations. This document focuses on the application of the nitroxide spin-labeled amino acid, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), a unique probe for investigating the intricacies of membrane proteins.
TOAC's rigid attachment to the peptide backbone provides a direct and sensitive reporter of local secondary structure, backbone dynamics, and the protein's interaction with its membrane environment.[1][2] Its incorporation into peptides and proteins via solid-phase peptide synthesis (SPPS) allows for precise placement at desired locations within the polypeptide chain.[3] This application note provides an overview of the utility of TOAC in membrane protein research and detailed protocols for its application.
Key Applications of TOAC in Membrane Protein Studies
-
Determination of Secondary Structure and Helical Tilt: The rigid nature of TOAC allows for the precise determination of the orientation of helical segments within the lipid bilayer. By analyzing the anisotropic motion of the TOAC spin label in magnetically aligned membranes, the tilt angle of the helix relative to the membrane normal can be calculated.
-
Mapping Protein-Lipid Interactions: The EPR spectral parameters of TOAC are sensitive to the polarity and viscosity of its microenvironment. This property can be exploited to map the depth of insertion of different protein segments into the lipid bilayer and to identify regions of the protein that are in close contact with lipid acyl chains or headgroups.
-
Probing Conformational Dynamics: Changes in the EPR spectrum of a TOAC-labeled protein can provide insights into conformational changes associated with protein function, such as ligand binding, ion channel gating, or receptor activation. These dynamic processes can be monitored in real-time.
-
Distance Measurements: By incorporating two TOAC labels into a protein, the distance between them can be measured through the analysis of dipolar coupling in the EPR spectrum. This provides valuable constraints for determining the tertiary and quaternary structure of membrane proteins.
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from TOAC-EPR studies on membrane proteins.
Table 1: Hyperfine Splitting Values for Helical Tilt Determination of a TOAC-Labeled Transmembrane Peptide
| Residue Position | Helical Tilt Angle (°) | Hyperfine Splitting (G) |
| i | 0 | 31.2 |
| i | 15 | 30.1 |
| i | 30 | 27.1 |
| i | 90 | 9.30 |
Data adapted from theoretical calculations of TOAC-labeled M2δ domain residues in a lipid bilayer, demonstrating the dependence of hyperfine splitting on the helical tilt angle under fast rotational motion.
Table 2: Internitroxide Distance Measurement in a Dual TOAC-Labeled Antimicrobial Peptide (Magainin-2)
| Labeled Positions | Experimental Distance (Å) | Modeled Distance (Å) |
| 8 and 14 | 15.3 | 13.3 |
This table shows the experimentally determined distance between two TOAC labels incorporated into Magainin-2, compared to the distance obtained from molecular modeling.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of TOAC-Labeled Peptides
This protocol describes the manual incorporation of a TOAC residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
TOAC Incorporation:
-
When the desired position for TOAC incorporation is reached, use Fmoc-TOAC-OH (1.5 equivalents) and follow the same coupling procedure as for other amino acids. A longer coupling time (4-6 hours) or a double coupling may be necessary for efficient incorporation.
-
-
Chain Elongation: Continue coupling the remaining amino acids according to the desired sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with ether. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Reconstitution of TOAC-Labeled Membrane Protein into Liposomes
This protocol describes the reconstitution of a purified TOAC-labeled membrane protein into pre-formed lipid vesicles.
Materials:
-
Purified TOAC-labeled membrane protein
-
Lipids (e.g., DMPC, POPC)
-
Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Detergent (e.g., n-octyl-β-D-glucopyranoside (OG), DDM)
-
Bio-Beads SM-2
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Sonicator
Procedure:
-
Liposome Preparation:
-
Dissolve the lipids in chloroform, and then evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with the desired buffer by vortexing to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times to form large unilamellar vesicles (LUVs).
-
-
Protein Solubilization: Solubilize the purified TOAC-labeled membrane protein in a buffer containing a detergent at a concentration above its critical micelle concentration (CMC).
-
Reconstitution:
-
Mix the solubilized protein with the prepared liposomes at a desired lipid-to-protein ratio (LPR).
-
Incubate the mixture for 1 hour at room temperature with gentle agitation.
-
-
Detergent Removal:
-
Add Bio-Beads to the protein-lipid-detergent mixture to remove the detergent. The amount of Bio-Beads will depend on the detergent used.
-
Incubate with gentle mixing at 4°C. Change the Bio-Beads every 2 hours for a total of three changes to ensure complete detergent removal.
-
-
Proteoliposome Characterization: The resulting proteoliposomes can be characterized by dynamic light scattering (DLS) to determine their size distribution and by EPR spectroscopy to confirm the incorporation and mobility of the TOAC-labeled protein.
Protocol 3: Determination of Helical Tilt Angle using TOAC-EPR
This protocol outlines the procedure for determining the tilt angle of a transmembrane helix using EPR spectroscopy of a TOAC-labeled peptide in magnetically aligned bicelles.
Materials:
-
TOAC-labeled peptide
-
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)
-
DHPC (1,2-dihexanoyl-sn-glycero-3-phosphocholine)
-
Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.0)
-
EPR spectrometer with a goniometer
Procedure:
-
Bicelle Preparation:
-
Prepare a mixture of DMPC and DHPC at a molar ratio of 3:1 in chloroform.
-
Evaporate the solvent to form a lipid film.
-
Hydrate the film with the buffer containing the TOAC-labeled peptide.
-
The final lipid concentration should be around 25% (w/v).
-
-
Sample Loading: Load the bicelle sample into a flat quartz EPR tube.
-
Magnetic Alignment: Place the sample in the EPR spectrometer's resonant cavity. The magnetic field of the spectrometer will align the bicelles with their normal perpendicular to the magnetic field.
-
EPR Data Acquisition:
-
Record EPR spectra at different orientations of the sample with respect to the magnetic field by rotating the sample using a goniometer. Typically, spectra are recorded at 0° (magnetic field parallel to the bicelle normal) and 90° (magnetic field perpendicular to the bicelle normal).
-
Typical EPR Parameters:
-
Microwave Frequency: X-band (~9.5 GHz)
-
Microwave Power: 2-10 mW
-
Modulation Amplitude: 1-2 G
-
Modulation Frequency: 100 kHz
-
Scan Width: 100-150 G
-
Temperature: 298 K
-
-
-
Data Analysis:
-
Measure the outer hyperfine splitting (2A'⊥) from the spectrum recorded at 90° and the inner hyperfine splitting (2A'||) from the spectrum at 0°.
-
The tilt angle (τ) of the helix can be calculated using the following equation, which relates the observed hyperfine splittings to the principal values of the hyperfine tensor (Axx, Ayy, Azz) and the orientation of the nitroxide with respect to the helical axis.
-
Spectral simulations are often required for a more accurate determination of the tilt angle.
-
Visualizations
Conclusion
TOAC is a versatile and powerful spin label for investigating the structure and dynamics of membrane proteins. Its rigid attachment to the peptide backbone provides high-fidelity information about the local environment and dynamics. The protocols and data presented in this application note provide a foundation for researchers to employ TOAC-EPR spectroscopy to address a wide range of questions in membrane protein biology and drug discovery. The ability to obtain site-specific structural and dynamic information in a native-like lipid environment makes TOAC an invaluable tool for elucidating the mechanisms of membrane protein function.
References
- 1. Synthesis of TOAC spin-labeled proteins and reconstitution in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Double-Labeling Peptides with TOAC for Distance Measurements
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of the spin-labeled amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) for double-labeling peptides to determine intramolecular distances. This technique is a powerful tool for elucidating peptide secondary structure, conformational changes, and interactions with other molecules.[1][2][3]
Introduction to TOAC in Peptide Structural Analysis
TOAC is a unique, unnatural amino acid that contains a stable nitroxide radical rigidly incorporated into its cyclic structure.[4] When incorporated into a peptide sequence, the TOAC side chain's movement is restricted, providing a sensitive probe of the peptide backbone's local environment and dynamics.[2][3][5] By introducing two TOAC residues at specific positions within a peptide, the distance between the two spin labels can be measured using Electron Paramagnetic Resonance (EPR) spectroscopy. This provides crucial structural constraints for determining peptide conformation.[2][6]
The rigid nature of TOAC makes it particularly advantageous over more flexible side-chain spin labels, as it reduces conformational averaging and allows for a more precise determination of backbone structure.[2][7] This technique is applicable to a wide range of peptides, including synthetic and biologically active ones, and is especially valuable for studying peptide-membrane interactions and the structure of membrane-active peptides.[1][2][3]
Core Principles of Distance Measurement
The distance between two TOAC labels is determined by measuring the magnetic dipole-dipole interaction between the two unpaired electrons of the nitroxide radicals. This interaction is distance-dependent and can be measured using various EPR techniques:
-
Continuous Wave (CW)-EPR: At distances between approximately 8 Å and 25 Å, the dipolar coupling between the two spin labels leads to a characteristic broadening of the EPR spectrum.[8] By analyzing the spectral lineshape, the inter-spin distance can be calculated.[8]
-
Pulsed EPR (DEER/PELDOR): For longer distances, typically in the range of 17 Å to 100 Å, pulsed EPR techniques such as Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), are employed.[9] These methods measure the dipolar interaction directly, providing a more precise distance distribution.[9]
Experimental Workflow Overview
The overall process of using double-labeled TOAC peptides for distance measurements involves several key stages, from peptide design and synthesis to EPR data acquisition and analysis.
Caption: General workflow for distance measurements using double-labeled TOAC peptides.
Protocols
Protocol 1: Synthesis of Double-Labeled TOAC Peptides
This protocol outlines the solid-phase peptide synthesis (SPPS) of peptides containing two TOAC residues.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH
-
Rink Amide or similar solid-phase resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM, Ether)
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base. Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Iterative Coupling and Deprotection: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
TOAC Incorporation: For the incorporation of TOAC, use Fmoc-TOAC-OH and follow the standard coupling procedure. Note that the coupling of the amino acid following TOAC may be sterically hindered and require longer reaction times or double coupling.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
Protocol 2: CW-EPR Spectroscopy for Distance Measurement
This protocol describes the acquisition of CW-EPR spectra for distance determination in the 8-25 Å range.
Materials:
-
Purified double-labeled TOAC peptide
-
Appropriate solvent (e.g., buffer, organic solvent, lipid vesicles)
-
EPR sample tubes (e.g., quartz capillaries)
-
CW-EPR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the desired solvent to a final concentration of approximately 0.1-1 mM. For membrane-active peptides, this may involve reconstitution into lipid vesicles or micelles.[10]
-
Sample Loading: Load the peptide solution into an EPR sample tube.
-
Spectrometer Setup:
-
Tune the EPR spectrometer and resonator.
-
Set the microwave frequency and power.
-
Set the modulation frequency and amplitude.
-
Set the magnetic field sweep width and scan time.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Acquire the EPR spectrum at a controlled temperature. For solution-state studies, room temperature is often used. For frozen solutions to minimize mobility effects, low temperatures (e.g., 77 K) are used.
-
-
Control Spectra: Acquire spectra of singly labeled peptides at the same positions as the double-labeled peptide. These spectra serve as references for the unbroadened lineshape.
-
Spectral Analysis:
-
Simulate the spectra of the singly and doubly labeled peptides.
-
The dipolar broadening in the spectrum of the double-labeled peptide is used to calculate the inter-spin distance. Specialized software is used for these simulations.[8]
-
Data Presentation
The following tables summarize representative quantitative data from studies using double-labeled TOAC peptides for distance measurements.
Table 1: Measured Inter-TOAC Distances in Helical Peptides
| Peptide Sequence | TOAC Positions | Solvent | Measured Distance (Å) | Technique | Reference |
| Ac-(Ala-Aib)₂-TOAC-(Ala-Aib)₂-TOAC-(Ala-Aib)₂-NH₂ | 5, 12 | TFE | ~15 | EPR | [6] |
| Boc-TOAC-Ala-Ala-TOAC-Ala-OtBu | 1, 4 | Methanol | Consistent with 3₁₀-helix | EPR | [2] |
| AChR M2δ peptide | 7, 13 | DMPC bilayers | 14.6 | CW-EPR | [8][11] |
| Magainin-2 | 8, 14 | DMPC bilayers | 15.3 | CW-EPR | [12] |
Table 2: EPR Parameters for TOAC in Different Environments
| Parameter | Description | Typical Value Range | Environmental Sensitivity |
| aN (isotropic hyperfine splitting) | Interaction between the electron and the nitrogen nucleus | 14-16 G | Decreases with decreasing solvent polarity[2] |
| g-factor | Proportionality constant between magnetic field and frequency | ~2.006 | Sensitive to the local environment |
Visualization of Key Concepts
The following diagrams illustrate important concepts in the application of TOAC for distance measurements.
Caption: Principle of EPR distance measurement between two TOAC labels in a peptide.
Caption: Decision workflow for choosing the appropriate EPR technique for distance measurement.
Applications in Research and Drug Development
The ability to obtain precise distance constraints within peptides has significant implications for various research areas:
-
Structural Biology: Elucidation of peptide secondary structures, such as helices and turns, in solution and in membrane environments.[2][6]
-
Drug Discovery: Understanding the conformational basis of peptide-receptor interactions and designing peptidomimetics with improved therapeutic properties.
-
Biophysics: Studying the dynamics of peptide folding, misfolding, and aggregation, which are relevant to various diseases.[1]
-
Membrane Protein Research: Investigating the structure and orientation of membrane-spanning and membrane-associated peptides.[8][12]
References
- 1. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mobility of TOAC spin-labelled peptides binding to the Src SH3 domain studied by paramagnetic NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and conformational studies of peptides containing TOAC, a spin-labelled C alpha, alpha-disubstituted glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 8. Distance Measurements on a Dual-labeled TOAC AChR M2δ Peptide in Mechanically Aligned DMPC Bilayers via Dipolar Broadening CW-EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of TOAC spin-labeled proteins and reconstitution in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distance measurements on a dual-labeled TOAC AChR M2δ peptide in mechanically aligned DMPC bilayers via dipolar broadening CW-EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CW Dipolar Broadening EPR Spectroscopy and Mechanically Aligned Bilayers Used to Measure Distance and Relative Orientation between Two TOAC Spin Labels on an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Continuous Wave (CW) Electron Paramagnetic Resonance (EPR) Spectroscopy for TOAC-Labeled Samples: An Application Note and Protocol
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, including molecules containing stable nitroxide radicals. Site-directed spin labeling (SDSL), in conjunction with EPR, provides valuable insights into the structure, dynamics, and local environment of biomolecules.[1][2] The unnatural amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has emerged as a particularly useful spin label.[3][4] Its rigid attachment to the peptide backbone via a peptide bond restricts its internal motion, ensuring that the EPR spectrum accurately reflects the dynamics of the backbone itself.[3][5][6] This application note provides a detailed protocol for performing Continuous Wave (CW) EPR spectroscopy on TOAC-labeled samples, aimed at researchers, scientists, and drug development professionals.
Core Principles
CW EPR spectroscopy measures the absorption of microwave radiation by an unpaired electron in a magnetic field. For a nitroxide spin label like TOAC, the spectrum is characterized by a three-line hyperfine splitting pattern due to the interaction of the electron spin with the 14N nucleus.[7][8] The shape and splitting of these lines are sensitive to the rotational motion of the spin label and the polarity of its environment.[3][8] By analyzing the EPR lineshape, one can deduce information about the local dynamics and structure of the labeled biomolecule.[7][9] In doubly TOAC-labeled peptides, the distance between the two spin labels can be determined by analyzing the dipolar broadening of the EPR spectrum.[3][10]
Experimental Protocol
A typical CW EPR experiment for a TOAC-labeled sample involves several key stages, from sample preparation to data analysis.
I. Sample Preparation
Proper sample preparation is critical for obtaining high-quality EPR data. The following steps outline the general procedure:
-
Cleaning EPR Tubes:
-
Thoroughly clean quartz EPR tubes to remove any paramagnetic impurities.[11][12]
-
A recommended cleaning procedure involves sequential soaking in a strong base (e.g., 1M KOH or NaOH) for 12-24 hours to remove protein residues, followed by a soak in 1M nitric acid overnight.[11][12]
-
Subsequently, soak the tubes in 4mM EDTA overnight to chelate any metal contaminants.[11][12]
-
Rinse extensively with double-distilled water and finally with acetone before drying in an oven.[11][12]
-
-
Sample Concentration:
-
The optimal concentration for a decent signal-to-noise ratio in X-band EPR is typically in the range of 100-500 µM.[12][13][14]
-
For singly labeled samples, a concentration of around 200 µM is often used.[13]
-
For doubly labeled samples intended for distance measurements, a concentration of approximately 150 µM is recommended to minimize intermolecular interactions.[15]
-
Higher concentrations can lead to artificial line broadening due to spin-spin interactions.[13]
-
-
Solvent Selection:
-
For room temperature measurements of samples in solution, it is crucial to use a low-dielectric solvent to avoid spoiling the quality factor (Q) of the resonator.[13]
-
Aqueous samples at room temperature often require the use of a flat cell or capillary tubes due to the high dielectric constant of water.[13]
-
For low-temperature (cryogenic) measurements, the solvent system should form a glass upon freezing to ensure a random orientation of the paramagnetic centers. A common practice for aqueous samples is to add a cryoprotectant like glycerol (e.g., 30% v/v) or sucrose.[12]
-
-
Loading the Sample:
-
Freezing the Sample (for cryogenic measurements):
-
Freeze samples slowly by dipping the tip of the EPR tube into liquid nitrogen and then gradually lowering the tube at a rate of about 1 mm/sec.[11][15] This bottom-up freezing helps prevent tube cracking.[15]
-
For air-sensitive samples, the tube should be flushed with an inert gas like helium before capping and freezing.[11]
-
II. CW EPR Data Acquisition
The following is a general procedure for acquiring CW EPR data on an X-band spectrometer:
-
Spectrometer Setup:
-
Tune the spectrometer to the resonant frequency of the cavity.
-
Set the desired temperature for the experiment. For solution studies, this is often room temperature (e.g., 295 K or 298 K), while for frozen samples, cryogenic temperatures (e.g., 77 K) are used.[14]
-
-
Setting Acquisition Parameters:
-
Microwave Frequency: Typically around 9.5-9.9 GHz for X-band spectrometers.[7][16]
-
Microwave Power: Use a non-saturating microwave power. This can be determined by a power saturation experiment where the signal intensity is measured as a function of the square root of the microwave power.[17] A typical starting point for nitroxide labels is in the range of 2-20 mW.
-
Magnetic Field Sweep: Set the center field and sweep width to cover the entire nitroxide spectrum. For a typical nitroxide, a sweep width of 100-150 Gauss (10-15 mT) centered around 3400-3500 Gauss (340-350 mT) is appropriate.
-
Modulation Frequency: A standard modulation frequency of 100 kHz is commonly used.
-
Modulation Amplitude: The modulation amplitude should be optimized to maximize the signal without introducing line broadening. A value less than or equal to one-third of the narrowest peak-to-peak linewidth is a good starting point.
-
Time Constant and Sweep Time: These parameters should be chosen to ensure an adequate signal-to-noise ratio without distorting the spectral lineshape.
-
Number of Scans: Signal averaging by acquiring multiple scans is often necessary to improve the signal-to-noise ratio.
-
III. Data Processing and Analysis
-
Baseline Correction: Correct the raw data for any baseline drift.
-
Spectral Simulation: The primary method for extracting quantitative information from CW EPR spectra is through spectral simulation.[7][9] Software packages like EasySpin can be used to simulate the experimental spectrum based on a set of physical parameters.[2][18]
-
Key Parameters from Simulation:
-
Rotational Correlation Time (τc): This parameter describes the timescale of the rotational motion of the spin label and provides information about the local dynamics of the biomolecule.[8]
-
Hyperfine (A) and g-tensors: These magnetic tensors are sensitive to the local environment of the nitroxide. The isotropic hyperfine coupling constant (Aiso) is particularly sensitive to the polarity of the solvent.[3][7] The anisotropic component, particularly Az, can be determined from the spectrum of a frozen solution.[7]
-
Order Parameters: In anisotropic environments like membranes, order parameters can be extracted to describe the degree of orientational restriction of the spin label.[10]
-
Inter-spin Distance (for doubly labeled samples): In samples with two TOAC labels, the dipolar interaction between the two unpaired electrons leads to a broadening of the spectral lines. By simulating this broadening, the distance between the two labels can be determined, typically in the range of 8-25 Å for CW EPR.[10]
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for CW EPR experiments on TOAC-labeled samples.
| Parameter | Typical Value/Range | Notes |
| Sample Concentration | ||
| Singly Labeled | 100 - 500 µM[13][14] | ~200 µM is a common starting point.[13] |
| Doubly Labeled | ~150 µM[15] | To minimize intermolecular interactions. |
| Spectrometer Settings (X-Band) | ||
| Microwave Frequency | ~9.5 - 9.9 GHz[7][16] | |
| Microwave Power | 2 - 20 mW | Should be set to a non-saturating level. |
| Center Field | ~3400 - 3500 G | |
| Sweep Width | 100 - 150 G | To encompass the entire nitroxide spectrum. |
| Modulation Frequency | 100 kHz | Standard for most applications. |
| Modulation Amplitude | 0.5 - 2.0 G | Optimize to avoid line broadening. |
| Magnetic Tensors for TOAC | ||
| Az | ~3.66 - 3.70 mT (102.6 - 103.7 MHz)[16] | Determined from frozen solution spectra.[7] |
| Axy | ~0.40 - 0.60 mT (11.2 - 16.4 MHz)[7][16] | |
| gx | ~2.0082 - 2.0084[16] | |
| gy | ~2.0061[16] | |
| gz | ~2.0022[16] |
Visualization of Workflows
The following diagrams illustrate the key workflows in a CW EPR experiment with TOAC-labeled samples.
Caption: Experimental workflow for CW EPR spectroscopy of TOAC-labeled samples.
Caption: Logical pathway for data analysis in CW EPR of TOAC-labeled samples.
Conclusion
This application note provides a comprehensive protocol for conducting CW EPR spectroscopy on TOAC-labeled samples. The rigidity of the TOAC spin label makes it an exceptional tool for probing the backbone dynamics and local structure of peptides and proteins. By following the detailed experimental and data analysis procedures outlined here, researchers can effectively utilize this powerful technique to gain valuable insights in various fields, including structural biology and drug development.
References
- 1. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trajectory-based Simulation of EPR Spectra: Models of Rotational Motion for Spin Labels on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Spirocyclohexyl Nitroxide Amino Acid Spin Label for Pulsed EPR Distance Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated Computational Approach to the Electron Paramagnetic Resonance Characterization of Rigid 310-Helical Peptides with TOAC Nitroxide Spin Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. CW Dipolar Broadening EPR Spectroscopy and Mechanically Aligned Bilayers Used to Measure Distance and Relative Orientation between Two TOAC Spin Labels on an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acif.ucr.edu [acif.ucr.edu]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. epr.chem.wisc.edu [epr.chem.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cce.caltech.edu [cce.caltech.edu]
- 16. researchgate.net [researchgate.net]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 18. depts.washington.edu [depts.washington.edu]
Application Notes and Protocols for Long-Range Distance Determination using Pulsed EPR (DEER) with the TOAC Spin Label
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the rigid spin label amino acid, 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC), in conjunction with Pulsed Electron Paramagnetic Resonance (EPR) techniques, specifically Double Electron-Electron Resonance (DEER), for the precise determination of long-range distances in biomolecules.
Introduction to DEER with TOAC
Pulsed Electron Double Resonance (PELDOR), or DEER, is a powerful spectroscopic technique for measuring nanometer-scale distances (typically 20-80 Å) between two unpaired electron spins.[1][2] When combined with site-directed spin labeling (SDSL), DEER provides valuable structural information, such as intra- and intermolecular distances, conformational changes, and the architecture of biomolecular complexes.[3][4][5]
The choice of spin label is critical for the accuracy and resolution of DEER measurements. TOAC, a nitroxide-based spin label, is unique in that it is an unnatural amino acid that can be directly incorporated into the peptide backbone via solid-phase peptide synthesis.[6][7][8] This rigid incorporation minimizes the conformational flexibility of the label relative to the backbone, leading to tighter distance distributions and a more precise determination of the peptide or protein secondary structure.[6][7]
Advantages of TOAC for DEER experiments:
-
Rigid Backbone Incorporation: Provides a more direct measure of backbone-to-backbone distances compared to flexible side-chain labels.[6][7]
-
Reduced Conformational Freedom: Leads to narrower distance distributions, simplifying data analysis and interpretation.[2]
-
Well-Defined Geometry: The stereochemistry of TOAC incorporation is well-characterized.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with DEER experiments utilizing the TOAC spin label, offering a comparison with the more conventional MTSL spin label.
Table 1: Comparison of Common Spin Labels for DEER
| Feature | TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) | MTSL ((1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl) methanethiosulfonate) |
| Attachment Site | Peptide backbone (amide bond) | Cysteine side-chain (disulfide bond) |
| Flexibility | Rigid, conformationally restricted[2][6][7] | Flexible side-chain with multiple rotatable bonds |
| Typical Distance Range (DEER) | 20 - 80 Å[1][2] | 15 - 80 Å[9] |
| Typical Distance Range (CW-EPR) | 8 - 25 Å[2] | 8 - 25 Å[10] |
| Incorporation Method | Solid-phase peptide synthesis[6][11] | Post-translational modification of cysteine residues |
| Key Advantage | High precision due to rigidity[6] | Facile incorporation into recombinantly expressed proteins[1] |
| Key Disadvantage | Incorporation into large proteins can be challenging[1] | Conformational flexibility can broaden distance distributions |
Table 2: Typical Experimental Parameters for DEER with TOAC-labeled Peptides/Proteins
| Parameter | Typical Value/Range | Notes |
| Spectrometer Frequency | Q-band (~34 GHz) | Q-band offers higher sensitivity for DEER measurements compared to X-band.[1] |
| Temperature | 50 - 80 K | Cryogenic temperatures are required to lengthen spin relaxation times.[3] |
| Pulse Sequence | Four-pulse DEER (PELDOR) | The standard sequence for measuring dipolar coupling.[10] Five-pulse sequences can improve sensitivity for longer distances.[12] |
| Sample Concentration | 50 - 150 µM | A balance between sufficient signal-to-noise and minimizing intermolecular interactions.[1] |
| Cryoprotectant | 20-30% (w/v) Deuterated Glycerol | Prevents sample crystallization and damage during freezing. Deuterated cryoprotectants minimize proton-induced relaxation effects. |
| Data Acquisition Time | 4 - 24 hours | Dependent on sample concentration, distance, and desired signal-to-noise ratio. |
| Data Analysis Software | DeerAnalysis, LongDist, GLADD | Used for background correction, extraction of distance distributions, and error analysis.[9][13] |
Experimental Protocols
This section provides detailed protocols for performing a DEER experiment with TOAC-labeled biomolecules, from sample preparation to data analysis.
Protocol for Sample Preparation
-
Peptide/Protein Synthesis and Labeling:
-
Synthesize the peptide of interest using standard solid-phase peptide synthesis (SPPS) protocols.
-
Incorporate Fmoc-TOAC-OH at the desired positions during SPPS.
-
For doubly labeled samples, incorporate two TOAC residues at the sites of interest.
-
Cleave the peptide from the resin and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
-
Sample Buffer and Cryoprotectant:
-
Dissolve the purified, TOAC-labeled peptide in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4). The buffer should be free of paramagnetic metal ions.
-
Add a cryoprotectant to the sample to ensure vitrification upon freezing. A final concentration of 20-30% (w/v) deuterated glycerol is recommended.
-
The final concentration of the doubly TOAC-labeled peptide should be in the range of 50-150 µM.
-
-
Sample Loading:
-
Transfer approximately 20-40 µL of the sample into a quartz EPR tube (typically 1.1-1.6 mm inner diameter).
-
Flash-freeze the sample by plunging the EPR tube into liquid nitrogen.[3] This ensures the formation of a glassy, amorphous solid, trapping the conformational ensemble of the biomolecule.
-
Store the frozen sample in liquid nitrogen until the DEER measurement.
-
Protocol for DEER Measurement
-
Spectrometer Setup:
-
Use a pulsed EPR spectrometer operating at Q-band frequency.
-
Cool the resonator to the desired temperature, typically between 50 and 80 K.
-
Tune the spectrometer to the resonance frequency.
-
-
Pulse Sequence and Parameters:
-
Employ a four-pulse DEER sequence.[10] This sequence consists of a Hahn echo sequence on the probe spins and a pump pulse on the pump spins.
-
Set the probe pulse frequencies (π/2 and π) and the pump pulse frequency (π) with a separation of 60-100 MHz. The pump pulse is typically applied at the maximum intensity of the nitroxide spectrum.
-
The duration of the π/2 and π pulses will depend on the spectrometer and resonator but are typically in the range of 10-40 ns.
-
The time delay τ₁ is typically kept short, while the evolution time t is varied to map the dipolar coupling. The total trace length will depend on the expected distance.
-
-
Data Acquisition:
-
Record the DEER signal as a function of the evolution time t.
-
Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio. This can range from a few hours to overnight.
-
Protocol for Data Analysis
-
Background Correction:
-
The raw DEER data contains contributions from both intramolecular and intermolecular dipolar interactions.
-
The intermolecular contribution, or background, is typically modeled as a smooth exponential decay.[10]
-
Subtract the background from the raw data to obtain the form factor, which contains the intramolecular distance information.
-
-
Extraction of Distance Distribution:
-
Validation and Error Analysis:
-
Validate the obtained distance distribution by examining the fit of the model to the experimental data.
-
Perform error analysis to estimate the uncertainty in the distance distribution.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in a DEER experiment with TOAC.
Caption: Experimental workflow for DEER spectroscopy using the TOAC spin label.
Caption: Logical data processing pathway for DEER/PELDOR experiments.
References
- 1. DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CW Dipolar Broadening EPR Spectroscopy and Mechanically Aligned Bilayers Used to Measure Distance and Relative Orientation between Two TOAC Spin Labels on an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-directed spin labeling of proteins for distance measurements in vitro and in cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00473C [pubs.rsc.org]
- 4. Protein Modeling with DEER Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Modeling with DEER Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulsed EPR Distance Measurements in Soluble Proteins by Site-directed Spin-labeling (SDSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Spirocyclohexyl Nitroxide Amino Acid Spin Label for Pulsed EPR Distance Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acert.cornell.edu [acert.cornell.edu]
- 13. The global analysis of DEER data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dependence of Distance Distributions Derived from Double Electron-Electron Resonance Pulsed EPR on Pulse Sequence Time** - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Peptide-Membrane Interaction Studies: The TOAC Approach
For Researchers, Scientists, and Drug Development Professionals
The study of how peptides interact with cell membranes is crucial for understanding a vast array of biological processes and for the development of new therapeutics. A powerful tool in this field is the unnatural, spin-labeled amino acid, 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC). Its rigid structure, which incorporates a nitroxide radical, provides a unique spectroscopic probe that can be seamlessly integrated into a peptide's backbone. This allows for precise measurements of peptide structure, dynamics, and orientation within a membrane environment using techniques such as Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR), and fluorescence spectroscopy.
This document provides detailed application notes and protocols for utilizing TOAC to investigate peptide-membrane interactions, offering researchers a comprehensive guide to leveraging this versatile probe.
Core Applications of TOAC in Peptide-Membrane Studies
TOAC's unique properties make it an invaluable tool for elucidating the intricacies of how peptides associate with and insert into lipid bilayers. Key applications include:
-
Determining Peptide Partitioning and Binding Affinity: Quantifying the extent to which a peptide associates with a membrane is fundamental. EPR spectroscopy of TOAC-labeled peptides allows for the calculation of partition coefficients, providing a measure of the peptide's affinity for the membrane.[1]
-
Elucidating Peptide Structure and Conformation in Membranes: The rigid nature of TOAC helps to constrain the peptide backbone, and distances between two TOAC residues or between TOAC and another probe can be measured by EPR to determine secondary structure.[1][2]
-
Defining Peptide Orientation and Immersion Depth: EPR studies of TOAC-labeled peptides in aligned membrane systems can reveal the peptide's tilt angle relative to the membrane normal.[1][3][4] Furthermore, EPR power saturation experiments and fluorescence quenching studies can determine the depth to which the TOAC residue, and by extension, the peptide backbone, penetrates the lipid bilayer.[5][6]
-
Probing Peptide-Lipid and Peptide-Peptide Interactions: The sensitivity of the TOAC nitroxide to its local environment provides information about the polarity and dynamics of its surroundings, offering insights into specific interactions with lipid headgroups or acyl chains.
Quantitative Data from TOAC-Based Studies
The following tables summarize key quantitative parameters that can be obtained using TOAC as a probe in peptide-membrane interaction studies.
| Parameter | Technique | Description | Typical Values/Ranges |
| Partition Coefficient (Kp) | EPR | Measures the equilibrium distribution of the peptide between the aqueous phase and the membrane. | 10² - 10⁵ M⁻¹ |
| Inter-spin Distance | EPR (CW or Pulsed) | Distance between two TOAC labels or a TOAC label and another paramagnetic center. | 8 - 30 Å (CW EPR), up to 80 Å (Pulsed EPR)[7] |
| Immersion Depth | EPR Power Saturation, Fluorescence Quenching | The depth of the TOAC nitroxide radical within the lipid bilayer relative to the membrane center or surface. | 5 - 22 Å from the bilayer center[5] |
| Helical Tilt Angle | EPR (in aligned membranes) | The angle of the peptide's helical axis relative to the membrane normal. | 0° - 90° |
| Förster Distance (R₀) for FRET | Fluorescence Spectroscopy | The distance at which fluorescence resonance energy transfer from a donor (e.g., Tryptophan) to an acceptor (TOAC) is 50% efficient. | 15 - 30 Å |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing TOAC to study peptide-membrane interactions.
Protocol 1: Solid-Phase Synthesis of TOAC-Labeled Peptides
This protocol outlines the manual synthesis of a TOAC-labeled peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve 3-5 equivalents of the desired Fmoc-amino acid and coupling reagent in DMF.
-
Add 6-10 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
To incorporate TOAC, use Fmoc-TOAC-OH in the coupling step.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold ether, centrifuge, and wash the pellet with ether. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Preparation of Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs by the extrusion method, a common model membrane system.
Materials:
-
Lipids (e.g., POPC, POPG) in chloroform
-
Buffer (e.g., PBS, Tris-HCl)
-
Nitrogen or Argon gas
-
Vacuum desiccator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired lipids in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the desired buffer to the dried lipid film. The final lipid concentration is typically 1-10 mg/mL.
-
Hydrate the lipid film by vortexing or gentle shaking above the lipid phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to increase lamellarity.
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membrane.
-
Heat the extruder and the lipid suspension to a temperature above the Tm of the lipids.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 21 times).
-
-
Characterization: The size distribution of the resulting LUVs can be determined by dynamic light scattering (DLS).
Protocol 3: Determining Peptide-Membrane Partitioning using EPR
This protocol outlines how to determine the partition coefficient (Kp) of a TOAC-labeled peptide into LUVs using EPR spectroscopy.
Materials:
-
TOAC-labeled peptide stock solution
-
LUV suspension
-
EPR spectrometer and capillaries
Procedure:
-
Sample Preparation:
-
Prepare a series of samples with a constant concentration of the TOAC-labeled peptide and varying concentrations of LUVs.
-
Incubate the samples to allow the peptide to reach binding equilibrium with the vesicles.
-
-
EPR Spectroscopy:
-
Record the X-band EPR spectrum for each sample at a controlled temperature. The spectrum will be a superposition of two components: a sharp, three-line spectrum from the peptide free in solution and a broader spectrum from the membrane-bound peptide.[7]
-
-
Spectral Deconvolution:
-
Simulate the experimental spectra as a linear combination of the spectrum of the free peptide (recorded in the absence of vesicles) and the spectrum of the fully bound peptide (can be obtained at a very high lipid-to-peptide ratio or through spectral subtraction).
-
The relative contributions of the free and bound components to the total spectral intensity correspond to the fractions of free (ffree) and bound (fbound) peptide.
-
-
Partition Coefficient Calculation:
-
The partition coefficient (Kp) is calculated using the following equation: Kp = ([Peptide]bound / [Lipid]) / [Peptide]free
-
This can be determined by plotting the ratio of bound to free peptide as a function of lipid concentration.
-
References
- 1. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Determining the topology of integral membrane peptides using EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining the Topology of Integral Membrane Peptides Using EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-Resolved EPR Immersion Depth Studies of a Transmembrane Peptide Incorporated into Bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of EPR Power Saturation to Analyze the Membrane-Docking Geometries of Peripheral Proteins: Applications to C2 Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.embuni.ac.ke [repository.embuni.ac.ke]
Fmoc-TOAC-OH coupling efficiency in automated peptide synthesizers.
An Application Note on Optimizing the Incorporation of Fmoc-TOAC-OH in Automated Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the efficient incorporation of the sterically hindered, spin-labeled amino acid Fmoc-TOAC-OH (Fmoc-2,2,6,6-tetramethyl-1-oxyl-4-amino-4-carboxylic acid) into peptide sequences using automated solid-phase peptide synthesizers. Due to significant steric hindrance, TOAC presents a considerable challenge to standard coupling protocols, often resulting in low yields and deletion sequences. This application note outlines the common challenges, presents optimized coupling strategies, and provides detailed experimental protocols and comparative data to guide researchers in achieving high coupling efficiency.
Introduction
Site-directed spin labeling (SDSL) is a powerful technique for studying protein structure, dynamics, and interactions.[1] The nitroxide spin-label TOAC is a conformationally restricted amino acid that, when incorporated into a peptide backbone, provides valuable structural constraints for EPR (Electron Paramagnetic Resonance) studies. Fmoc-TOAC-OH is the standard building block for introducing this label via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
However, the α,α-disubstituted nature of TOAC creates significant steric hindrance, which can dramatically slow down the rate of peptide bond formation.[2][3] This frequently leads to incomplete reactions and low coupling efficiency in automated synthesizers when using standard protocols. This guide details optimized methods to overcome these challenges, ensuring the successful synthesis of TOAC-containing peptides.
Challenges in Coupling Fmoc-TOAC-OH
The primary obstacle in coupling Fmoc-TOAC-OH is its steric bulk, which can lead to several issues:
-
Incomplete Coupling: The bulky structure physically obstructs the activated carboxyl group from approaching the N-terminal amine of the growing peptide chain, resulting in a significant portion of the chain remaining unreacted.[4]
-
Deletion Sequences: Failure to couple TOAC results in peptides that are missing the spin-label, complicating purification and analysis.[5]
-
Peptide Aggregation: As the peptide chain grows, it can aggregate on the solid support, further reducing the accessibility of the N-terminal amine.[2]
-
Nitroxide Radical Instability: The nitroxide radical is sensitive to certain reagents used in SPPS, particularly thiol-based scavengers during final cleavage, which can reduce it to a hydroxylamine.
Strategies for Optimizing Coupling Efficiency
To achieve high incorporation rates for Fmoc-TOAC-OH, several modifications to standard SPPS protocols are necessary. These strategies focus on enhancing the reactivity of the coupling reaction and improving reaction kinetics.
Selection of Coupling Reagents
Standard carbodiimide activators like DIC are often insufficient for driving the coupling of sterically demanding residues to completion.[2] More potent activating reagents are required. Aminium/uronium and phosphonium salt-based reagents are highly recommended.[2][3] HATU is specifically noted as being effective for the incorporation of Fmoc-TOAC-OH.
Extended Reaction Times and Double Coupling
Due to slower reaction kinetics, extended coupling times are crucial. A standard 45-60 minute coupling may be insufficient. Extending the reaction time to several hours or performing a "double coupling" — where the coupling procedure is repeated with a fresh solution of activated amino acid — is a highly effective strategy to maximize yield.[2][5]
Solvent Choice and Temperature
The choice of solvent can impact peptide aggregation. N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt secondary structures.[2] For extremely difficult couplings, microwave-assisted synthesis, which uses microwave energy to heat the reaction, can significantly improve efficiency.[2]
Quantitative Data and Reagent Comparison
While precise yields are sequence-dependent, the relative performance of common coupling reagents for sterically hindered amino acids provides a clear direction for optimization.
| Coupling Reagent Class | Reagent Example | Relative Efficiency | Key Characteristics & Recommendations |
| Aminium/Uronium Salts | HATU | Very High | Highly recommended for Fmoc-TOAC-OH . Forms a highly reactive OAt-ester. Fast kinetics. A slight excess can lead to guanidinylation of the N-terminus.[5][6] |
| HCTU | High | More reactive than HBTU. Forms a highly reactive O-6-ClBt ester.[2] | |
| HBTU | Moderate | Better than carbodiimides but can be insufficient for severely hindered residues like TOAC.[2] | |
| Phosphonium Salts | PyBOP / PyAOP | High | Highly effective and does not cause the guanidinylation side reaction, making it a safe alternative to HATU.[5] |
| Carbodiimides | DIC (+ Additive) | Low to Moderate | Generally not potent enough for TOAC, even with additives like Oxyma or HOBt.[2] |
Experimental Protocols
The following protocols are designed for use in automated peptide synthesizers and can be adapted as needed.
Protocol 1: Optimized Double Coupling of Fmoc-TOAC-OH
This protocol uses HATU, the recommended reagent for TOAC incorporation.
-
Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.[7]
-
Fmoc Deprotection: Perform the standard N-terminal Fmoc deprotection cycle (e.g., two treatments with 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times).[6]
-
First Coupling:
-
In a separate vessel, prepare the activation solution:
-
Fmoc-TOAC-OH (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
-
Dissolve the components in NMP or DMF. Allow to pre-activate for 1-5 minutes.
-
Add the activated solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for at least 2 hours.
-
-
Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh activation solution as described in step 3.
-
Add the new solution to the resin and allow the second coupling to proceed for another 2 hours.
-
-
Final Wash: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all excess reagents and byproducts.[5]
-
Monitoring (Optional): Before proceeding to the next cycle, perform a Kaiser test to check for free primary amines. A negative result (yellow beads) indicates complete coupling.[4] If the test is positive (blue beads), a third coupling may be considered.
Protocol 2: Post-Synthesis Cleavage and Nitroxide Regeneration
-
Peptide-Resin Preparation: After completing the synthesis, wash the resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) .
-
Crucially, do NOT use scavengers containing thiols, such as EDT , as they will irreversibly reduce the nitroxide radical.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[8]
-
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Nitroxide Regeneration:
-
The TFA treatment reduces the TOAC nitroxide to a hydroxylamine.
-
Dissolve the crude peptide pellet in a minimal amount of water.
-
Add aqueous ammonia to raise the pH to ~8-9.
-
Stir the solution exposed to air for 1-2 hours to facilitate re-oxidation back to the nitroxide radical.
-
-
Purification: Purify the final TOAC-labeled peptide using standard reverse-phase HPLC. Confirm the product identity and purity by mass spectrometry.[4]
Visualized Workflows
The following diagrams illustrate the key processes involved in synthesizing TOAC-containing peptides.
Caption: General workflow for automated Fmoc solid-phase peptide synthesis (SPPS).
Caption: Recommended double-coupling protocol for incorporating Fmoc-TOAC-OH.
Caption: Troubleshooting workflow for low coupling efficiency using the Kaiser test.
References
- 1. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
Reconstitution of TOAC-Labeled Membrane Proteins into Lipid Bilayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful reconstitution of membrane proteins labeled with the spin-label amino acid TOAC (2,2,6,6-tetramethyl-piperidine-1-oxyl-4-amino-4-carboxylic acid) into lipid bilayers. These methodologies are essential for studying the structure, dynamics, and function of membrane proteins in a native-like environment using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2][3]
Introduction
The incorporation of TOAC, a nitroxide spin-labeled amino acid, into membrane proteins offers a powerful tool for investigating their conformational changes and interactions within a lipid bilayer.[4][5] TOAC is rigidly coupled to the peptide backbone, providing precise information about the dynamics and orientation of secondary structure elements.[3][4][5] Successful reconstitution of these labeled proteins into artificial lipid bilayers, such as liposomes or nanodiscs, is a critical step for meaningful biophysical studies.[1][6][7] This process involves the co-solubilization of the purified, labeled protein and lipids with a detergent, followed by the removal of the detergent to allow for the spontaneous formation of proteoliposomes.[7][8]
Key Considerations for Reconstitution
Several factors significantly influence the success of membrane protein reconstitution:
-
Detergent Choice: The detergent used to solubilize the protein and lipids must be carefully selected. Ideally, it should efficiently solubilize the components without denaturing the protein and be readily removable.[6][9] The choice of detergent can impact the stability and function of the reconstituted protein.[6]
-
Lipid Composition: The lipid composition of the bilayer should mimic the native membrane environment of the protein of interest as closely as possible. This can be crucial for maintaining the protein's structure and function.[10]
-
Lipid-to-Protein Ratio (LPR): The LPR is a critical parameter that can affect the aggregation state and function of the reconstituted protein.[10][11] Optimal LPRs need to be determined empirically for each protein.
-
Detergent Removal Method: The method used to remove the detergent determines the rate of proteoliposome formation and can influence the final orientation and functionality of the incorporated protein. Common methods include dialysis, gel filtration, and the use of adsorbent beads.[12][13][14][15]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the reconstitution of membrane proteins. These values should be considered as starting points and may require optimization for specific proteins.
Table 1: Recommended Lipid-to-Protein Molar Ratios (LPR)
| Protein Type | Typical LPR Range | Notes |
| Small helical membrane proteins | 20:1 to 200:1 | Higher ratios may be necessary for some proteins to prevent aggregation.[6][10] |
| G protein-coupled receptors (GPCRs) | 50:1 to 500:1 | The specific lipid composition can influence the required LPR. |
| Ion Channels | 100:1 to 1000:1 | A higher lipid environment is often required to ensure proper folding and function. |
Table 2: Common Detergents and their Properties
| Detergent | Critical Micelle Concentration (CMC) | Removal Method(s) | Notes |
| Sodium Dodecyl Sulfate (SDS) | 1-8 mM | Dialysis, Gel Filtration | Can be denaturing for some proteins.[6] |
| n-Octyl-β-D-glucopyranoside (β-OG) | 20-25 mM | Dialysis, Adsorbent Beads | A mild, non-ionic detergent. |
| n-Dodecyl-β-D-maltoside (DDM) | 0.17 mM | Dialysis, Gel Filtration, Adsorbent Beads | Good for stabilizing a wide range of membrane proteins. |
| Cholic acid | 14 mM | Dialysis, Gel Filtration | An ionic detergent, often used in combination with others.[12] |
| Triton X-100 | 0.2-0.9 mM | Adsorbent Beads, Gel Filtration | A non-ionic detergent, but can be difficult to remove completely.[12] |
Experimental Protocols
Protocol 1: Preparation of TOAC-Labeled Membrane Protein
This protocol outlines the general steps for obtaining a purified TOAC-labeled membrane protein. The specific details of protein expression and purification will vary depending on the protein of interest.
-
Site-Directed Mutagenesis: Introduce a unique cysteine residue at the desired labeling site within the protein sequence if using cysteine-specific labeling methods, or incorporate TOAC directly during solid-phase peptide synthesis.[4]
-
Protein Expression and Purification: Express the protein in a suitable system (e.g., E. coli, insect cells, or cell-free systems). Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) in the presence of a suitable solubilizing detergent.[9]
-
TOAC Labeling (for cysteine mutants):
-
Reduce the purified protein with a reducing agent like DTT to ensure the cysteine residue is available for labeling.
-
Remove the reducing agent using a desalting column.
-
Incubate the protein with a 10-fold molar excess of a cysteine-reactive TOAC spin label (e.g., MTSSL) overnight at 4°C.
-
Remove unreacted label by dialysis or gel filtration.
-
-
Confirmation of Labeling: Confirm successful labeling and protein integrity using methods such as mass spectrometry and EPR spectroscopy.[1]
Protocol 2: Reconstitution of TOAC-Labeled Protein into Liposomes by Detergent Dialysis
This is a widely used method for reconstituting membrane proteins.[7][12]
-
Lipid Film Preparation:
-
In a glass vial, mix the desired lipids (e.g., DMPC, DMPG) in chloroform.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome Preparation:
-
Hydrate the lipid film with a suitable buffer (e.g., 10 mM HEPES, pH 7.5) to a final lipid concentration of 10-20 mg/mL.[6]
-
Subject the lipid suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to form multilamellar vesicles.[16]
-
Extrude the vesicle suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to generate unilamellar vesicles (liposomes).[16]
-
-
Solubilization:
-
Add detergent (e.g., β-OG) to the liposome suspension to a final concentration above its CMC to solubilize the lipids.
-
In a separate tube, ensure the purified TOAC-labeled protein is in a buffer containing the same detergent.
-
-
Mixing and Reconstitution:
-
Mix the solubilized lipids and the labeled protein at the desired lipid-to-protein molar ratio.
-
Place the mixture in a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against a large volume of detergent-free buffer at 4°C. Perform several buffer changes over 2-3 days to gradually remove the detergent.[6]
-
-
Harvesting Proteoliposomes:
-
After dialysis, collect the proteoliposome suspension.
-
Pellet the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 2 hours).[6]
-
Resuspend the pellet in the desired buffer for subsequent analysis.
-
Visualization of Workflows
Experimental Workflow for Reconstitution
Caption: Workflow for membrane protein reconstitution.
Characterization of Reconstituted TOAC-Labeled Proteins
After reconstitution, it is crucial to verify the successful incorporation of the protein into the lipid bilayer and to assess its structural and functional integrity.
-
EPR Spectroscopy: This is the primary technique for studying TOAC-labeled proteins. The EPR spectrum provides information on the mobility of the spin label, which reflects the local environment and dynamics of the protein backbone.[1][5] Changes in the EPR spectrum upon addition of ligands or other binding partners can reveal conformational changes.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the secondary structure of the reconstituted protein and confirm that it has maintained its native fold.[6]
-
Functional Assays: If the membrane protein has a measurable activity (e.g., transport, enzymatic activity, or ligand binding), functional assays should be performed to confirm that the reconstituted protein is active.[17][18]
Troubleshooting
Table 3: Common Problems and Solutions in Reconstitution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protein Precipitation | Incomplete detergent removal; Inappropriate LPR; Protein denaturation. | Optimize detergent removal method and duration; Test a range of LPRs; Ensure the protein is stable in the chosen detergent. |
| Low Reconstitution Efficiency | Incorrect detergent concentration; Suboptimal LPR; Inefficient detergent removal. | Ensure detergent concentration is sufficient for solubilization; Optimize the LPR; Try a different detergent removal method (e.g., gel filtration).[11] |
| Non-functional Protein | Protein denaturation during solubilization or reconstitution; Incorrect lipid composition. | Use a milder detergent; Screen different lipid compositions that mimic the native environment. |
| Aggregated Proteoliposomes | High protein concentration; Inappropriate LPR. | Reduce the protein concentration during reconstitution; Increase the LPR. |
By following these detailed protocols and considering the key factors outlined, researchers can successfully reconstitute TOAC-labeled membrane proteins into lipid bilayers, paving the way for insightful structural and dynamic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of TOAC spin-labeled proteins and reconstitution in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Video: Extraction and Reconstitution of Membrane Proteins in Liposomes [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Membrane composition and lipid to protein ratio modulate amyloid kinetics of yeast prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detergent removal during membrane reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. youtube.com [youtube.com]
- 17. Challenges in the Development of Functional Assays of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of TOAC-Containing Peptides
Welcome to the technical support center for the synthesis of peptides incorporating the spin-labeled amino acid, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these unique peptides.
Frequently Asked Questions (FAQs)
Q1: What is TOAC and why is it used in peptide synthesis?
A: TOAC is a spin-labeled, unnatural amino acid that contains a stable nitroxide radical.[1][2][3] It is incorporated into peptides to serve as a biophysical probe. The paramagnetic nature of TOAC allows for the use of Electron Paramagnetic Resonance (EPR) spectroscopy to study peptide structure, dynamics, and interactions with other molecules.[1][3]
Q2: What are the main challenges associated with the synthesis of TOAC-containing peptides?
A: The primary challenges stem from the unique structure of TOAC:
-
Steric Hindrance and Low Nucleophilicity: The bulky piperidine ring and the secondary amine of TOAC can hinder coupling reactions, leading to lower yields and incomplete synthesis.[1]
-
Nitroxide Radical Stability: The nitroxide radical is sensitive to certain chemical conditions used in solid-phase peptide synthesis (SPPS), particularly the final cleavage step, where it can be reduced to a hydroxylamine.[4]
-
Peptide Aggregation: As with many hydrophobic or bulky amino acids, the incorporation of TOAC can sometimes promote peptide aggregation on the solid support, further complicating synthesis.
-
Purification: The presence of the TOAC residue can alter the chromatographic behavior of the peptide, sometimes making purification by HPLC more challenging.
Q3: Which peptide synthesis method is recommended for incorporating TOAC?
A: Fmoc-based solid-phase peptide synthesis (SPPS) is the most common and recommended method for incorporating TOAC into peptides.[2] This approach is generally milder than Boc-based synthesis, which uses harsh acidic conditions for deprotection that can degrade the nitroxide radical.[1]
Q4: How can I monitor the success of TOAC incorporation and the overall synthesis?
A: In addition to standard methods like the Kaiser test for monitoring coupling reactions, Electron Paramagnetic Resonance (EPR) spectroscopy can be a powerful tool.[1][4] EPR can be used to quantify the amount of TOAC incorporated onto the resin and to assess the aggregation state of the growing peptide chain.[1][4] After cleavage and purification, HPLC and mass spectrometry are essential for confirming the purity and identity of the final peptide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of TOAC-containing peptides.
Issue 1: Low Coupling Efficiency of Fmoc-TOAC-OH
Symptoms:
-
Positive Kaiser test after coupling.
-
Low overall yield of the final peptide.
-
Presence of deletion sequences (missing TOAC) in the mass spectrum of the crude product.
Root Causes:
-
Steric Hindrance: The bulky structure of TOAC physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Low Nucleophilicity: The secondary amine of TOAC is less nucleophilic than the primary amines of most other amino acids.
-
Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of Fmoc-TOAC-OH.
Solutions:
| Solution | Description | Recommendations |
| Use a Potent Coupling Reagent | Standard coupling reagents may not be sufficient. More reactive uronium/aminium or phosphonium salt-based reagents are recommended. | HATU is highly recommended for activating Fmoc-TOAC-OH. Other effective options include HCTU , COMU , and PyAOP . |
| Perform a Double Coupling | Repeating the coupling step with fresh reagents can drive the reaction to completion. | This is a highly effective strategy for incorporating TOAC. After the first coupling, wash the resin and then repeat the coupling step with a fresh solution of activated Fmoc-TOAC-OH. |
| Increase Reaction Time and Temperature | Allowing more time for the coupling reaction can improve yields. Microwave-assisted synthesis can also be beneficial. | Extend the coupling time to 2-4 hours. For microwave synthesis, be cautious with temperature to avoid side reactions. |
| Optimize Solvent Choice | The solvent can influence the swelling of the resin and the solubility of reagents. | N-methylpyrrolidone (NMP) can be a better solvent than N,N-dimethylformamide (DMF) for improving resin swelling and reaction kinetics. |
Troubleshooting Workflow for Low TOAC Coupling Efficiency
Issue 2: Loss of Paramagnetism (Signal Loss in EPR)
Symptoms:
-
Weak or absent EPR signal from the purified peptide.
-
Mass spectrum shows the correct mass, but the peptide is colorless (TOAC-containing peptides are typically yellowish-orange).
Root Cause:
-
Reduction of the Nitroxide Radical: The nitroxide radical of TOAC can be reduced to the EPR-silent hydroxylamine during the final cleavage from the resin, especially when using strong acids like trifluoroacetic acid (TFA) and certain scavengers.[4]
Solutions:
| Solution | Description | Recommendations |
| Avoid Reductive Scavengers | Certain scavengers commonly used in cleavage cocktails can reduce the nitroxide radical. | Avoid using 1,2-ethanedithiol (EDT) in your cleavage cocktail. |
| Regenerate the Nitroxide Radical | The reduced hydroxylamine can be oxidized back to the nitroxide radical post-cleavage. | After cleavage and precipitation, dissolve the crude peptide in an aqueous buffer (e.g., ammonium acetate, pH 10) and expose it to air for several hours to regenerate the nitroxide.[4] |
Nitroxide Reduction and Regeneration Pathway
Issue 3: Peptide Aggregation
Symptoms:
-
Poor resin swelling during synthesis.
-
Difficulty in filtering solvents from the reaction vessel.
-
Low yield of the desired peptide and presence of multiple impurities in HPLC.
Root Cause:
-
Interchain Hydrogen Bonding: The growing peptide chains can self-associate on the resin, hindering the access of reagents. The bulky and somewhat hydrophobic nature of TOAC may contribute to this.
Solutions:
| Solution | Description | Recommendations |
| Use Aggregation-Disrupting Solvents | Certain solvents can improve the solvation of the peptide chains. | Switch from DMF to NMP. Adding small amounts of DMSO to the coupling solvent can also be beneficial. |
| Incorporate Chaotropic Salts | These salts can disrupt the secondary structures that lead to aggregation. | Add chaotropic agents like LiCl to the reaction mixture. |
| Use Microwave Synthesis | The rapid heating can help to break up aggregates and improve reaction kinetics. | Microwave-assisted SPPS is a powerful tool for overcoming aggregation. |
| Use a Low-Loading Resin | A lower substitution level on the resin increases the distance between peptide chains, reducing the likelihood of aggregation. | Consider using a resin with a loading capacity of 0.2-0.4 mmol/g. |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-TOAC-OH
This protocol is recommended for the efficient incorporation of the sterically hindered Fmoc-TOAC-OH.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15-20 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).
-
First Coupling:
-
In a separate vial, pre-activate Fmoc-TOAC-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated TOAC solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours with agitation.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Second Coupling:
-
Repeat step 3 with a fresh solution of activated Fmoc-TOAC-OH.
-
Allow the second coupling to proceed for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines.
-
If the Kaiser test is negative, wash the resin thoroughly with DMF (5-7 times) and proceed to the next deprotection step. If the test is still positive, consider capping the unreacted amines with acetic anhydride before proceeding.
-
Protocol 2: Post-Cleavage Regeneration of the TOAC Nitroxide Radical
This protocol is for oxidizing the TOAC hydroxylamine back to the active nitroxide radical after TFA cleavage.
-
Peptide Cleavage: Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Avoid using EDT.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Oxidation:
-
Dissolve the dried peptide in a 20 mM ammonium acetate buffer (pH 10).
-
Leave the solution open to the air and stir gently for 4-6 hours. The solution should develop a yellowish-orange color, indicating the presence of the nitroxide radical.
-
-
Purification: Proceed with HPLC purification of the oxidized peptide.
Protocol 3: General HPLC Purification of TOAC-Containing Peptides
-
Column: Use a reversed-phase C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: The optimal gradient will depend on the specific peptide sequence. A good starting point is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution at 220 nm (for the peptide backbone) and also at around 480 nm (a weak absorbance for the nitroxide radical, which can help in identifying the TOAC-containing peptide).
-
Fraction Collection and Analysis: Collect fractions and analyze by mass spectrometry to identify the correct product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Data Presentation
While direct quantitative comparisons of coupling efficiencies for Fmoc-TOAC-OH are not extensively published in a single study, the following table provides a qualitative summary of the performance of common coupling reagents based on their known reactivity with sterically hindered amino acids.
Table 1: Qualitative Comparison of Coupling Reagents for Fmoc-TOAC-OH
| Coupling Reagent | Reagent Type | Relative Reactivity | Recommended for TOAC? | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Highly Recommended | Considered one of the most effective reagents for hindered couplings. Forms a highly reactive OAt-active ester. |
| HCTU/COMU | Aminium/Uronium Salt | Very High | Recommended | Similar reactivity to HATU and often more cost-effective. COMU is based on Oxyma, which is a safer alternative to HOBt/HOAt. |
| PyAOP/PyBOP | Phosphonium Salt | High | Good Alternative | Effective for hindered couplings with a lower risk of certain side reactions compared to uronium salts. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Not Recommended | Generally not reactive enough for efficient coupling of TOAC. May lead to significant amounts of deletion product. |
General Solid-Phase Peptide Synthesis Workflow for TOAC Peptides
References
- 1. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) [pubmed.ncbi.nlm.nih.gov]
- 3. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc-TOAC-OH Coupling Reactions in Solid-Phase Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the solid-phase synthesis of peptides containing the sterically hindered spin-labeled amino acid, Fmoc-TOAC-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-TOAC-OH challenging in solid-phase peptide synthesis (SPPS)?
The primary challenge in coupling Fmoc-TOAC-OH lies in its significant steric hindrance. TOAC (2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) is an α,α-disubstituted amino acid with a bulky piperidinoxyl moiety. This bulkiness physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and a higher likelihood of incomplete coupling.[1][2][3]
Q2: How can I detect an incomplete coupling of Fmoc-TOAC-OH?
Incomplete coupling can be identified through several methods:
-
Kaiser Test: This is a common qualitative colorimetric test performed on a small sample of resin beads after the coupling step. A positive result, indicated by dark blue or purple beads, signifies the presence of unreacted primary amines and an incomplete reaction. A negative result (yellow or colorless beads) suggests complete coupling.[2][4][5]
-
HPLC and Mass Spectrometry (MS) Analysis: After cleaving a small amount of the peptide from the resin, analysis of the crude product by HPLC and MS can reveal the presence of deletion sequences, which are peptides lacking the TOAC residue. This provides definitive evidence of incomplete coupling.[2][4]
Q3: What is the most recommended coupling reagent for Fmoc-TOAC-OH?
For sterically hindered amino acids like TOAC, potent coupling reagents are highly recommended.[6][7] The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for the activation and incorporation of Fmoc-TOAC-OH is particularly advised.[8] Other effective reagents for difficult couplings include HCTU, PyBOP, and COMU.[7][9]
Q4: What is "double coupling" and when should I use it for Fmoc-TOAC-OH?
Double coupling is the process of repeating the coupling step with a fresh solution of activated Fmoc-TOAC-OH immediately after the first coupling attempt.[4][5] This is a highly recommended strategy to drive the reaction to completion when a single coupling is insufficient, as indicated by a positive Kaiser test.[2][5]
Q5: Can I use microwave irradiation to improve Fmoc-TOAC-OH coupling?
Yes, microwave-assisted solid-phase peptide synthesis can be beneficial for coupling sterically hindered amino acids. The elevated temperatures can increase the reaction rate. A typical condition for a hindered residue might be 5 minutes at a controlled temperature (e.g., 75-90°C).[7] However, caution is advised as high temperatures can also increase the risk of side reactions like racemization.[7][10]
Troubleshooting Guide
This guide addresses common problems encountered during Fmoc-TOAC-OH coupling and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance. | 1. Perform a double coupling: This is the most straightforward first step.[2][5]2. Extend the reaction time: For challenging couplings, a standard 1-2 hour reaction may be insufficient. Consider extending the time to 4 hours or even overnight.[1][4]3. Increase reagent excess: Use a higher excess (3-5 equivalents) of Fmoc-TOAC-OH and the coupling reagent.[5][6] |
| Low final peptide yield and presence of deletion sequences | Persistent incomplete coupling of Fmoc-TOAC-OH. | 1. Optimize your coupling reagent: Switch to a more potent activator like HATU, HCTU, or PyAOP.[7][11]2. Change the solvent: If peptide aggregation is suspected, switch from DMF to NMP or use a "magic mixture" of solvents to disrupt secondary structures.[4][11]3. Elevate the reaction temperature: Carefully increase the temperature (e.g., to 40-50°C) to improve the reaction rate, while being mindful of potential side reactions.[11] |
| Side reactions or degradation of the TOAC radical | Use of incompatible reagents during cleavage. | Avoid using scavengers like EDT (1,2-ethanedithiol) during the final cleavage with TFA, as this can cause permanent reduction of the nitroxide radical.[8] Use a cleavage cocktail such as TFA/water/TIS (triisopropylsilane).[8] Following cleavage, treat the TOAC-containing peptide with aqueous ammonia in the presence of air to regenerate the nitroxide from any hydroxylamine that may have formed.[8] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-TOAC-OH using HATU
This protocol outlines a robust method for the incorporation of Fmoc-TOAC-OH.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[3][4]
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-TOAC-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) in DMF. Allow for a brief pre-activation of 1-2 minutes.[4][6]
-
Coupling Reaction: Immediately add the activation mixture to the deprotected resin. Agitate the mixture at room temperature for at least 2 hours. For TOAC, extending this to 4 hours is advisable.[4]
-
Monitoring and Washing: Perform a Kaiser test to monitor the reaction's completion.[5] Once a negative result is obtained, wash the resin thoroughly with DMF to remove excess reagents and byproducts. If the Kaiser test is positive, proceed to Protocol 2.
Protocol 2: Double Coupling Procedure
This procedure should be followed if the Kaiser test is positive after the initial coupling attempt.
-
Initial Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove residual reagents.[5]
-
Second Activation: Prepare a fresh activation mixture of Fmoc-TOAC-OH, HATU, and DIPEA as described in Protocol 1, step 3.
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours or longer.[5]
-
Final Monitoring: Perform a final Kaiser test. If the test is negative, wash the resin thoroughly with DMF and proceed to the next deprotection step. If the test remains positive, consider capping the unreacted amines.[2][5]
Protocol 3: Kaiser Test for Monitoring Coupling Completion
This qualitative test is essential for monitoring the presence of free primary amines.
-
Sample Preparation: Transfer a small sample of resin beads (a few milligrams) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops each of:
-
Reagent A: 5% ninhydrin in ethanol
-
Reagent B: 80% phenol in ethanol
-
Reagent C: 2% 0.001 M KCN in pyridine
-
-
Heating: Heat the test tube at 100-110°C for 2-5 minutes.[4]
-
Observation:
Visual Guides
Caption: A standard workflow for a single coupling cycle of Fmoc-TOAC-OH in SPPS.
Caption: A decision tree for troubleshooting incomplete Fmoc-TOAC-OH coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc-TOAC-OH Novabiochem 93372-25-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low incorporation efficiency of 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low incorporation efficiency of the spin-labeled amino acid, 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid (TOAC), during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low incorporation efficiency of the amino acid following TOAC?
A1: The principal cause of low coupling efficiency of the amino acid subsequent to TOAC is the steric hindrance and reduced nucleophilicity of TOAC's secondary amine group. The four methyl groups surrounding the piperidine ring physically obstruct the approach of the activated carboxyl group of the incoming amino acid, significantly slowing down the kinetics of peptide bond formation.
Q2: Which coupling reagents are most effective for incorporating an amino acid after TOAC?
A2: For sterically hindered couplings, such as the acylation of TOAC's amino group, potent coupling reagents are highly recommended. Onium salt-based reagents like HATU, HCTU, and COMU are generally more effective than standard carbodiimide reagents such as DIC. Phosphonium salts like PyBOP are also powerful alternatives. These reagents form highly reactive intermediates that can overcome the steric hindrance of TOAC.
Q3: Is a single coupling reaction sufficient for adding an amino acid after TOAC?
A3: Due to the slow reaction kinetics, a single coupling reaction is often incomplete. A "double coupling" strategy is frequently necessary to achieve a high yield. This involves performing the coupling reaction twice with a fresh solution of the activated amino acid to drive the reaction to completion.
Q4: How can I monitor the efficiency of the coupling reaction onto the TOAC residue?
A4: The completion of the coupling reaction can be monitored using qualitative tests like the Kaiser test, which detects the presence of free primary amines. However, as TOAC has a secondary amine, the Kaiser test may not be reliable. A more direct method for monitoring TOAC-containing peptides is Electron Paramagnetic Resonance (EPR) spectroscopy. Changes in the EPR spectrum of the resin-bound peptide can indicate the successful coupling of the subsequent amino acid. For a quantitative assessment after synthesis, HPLC and Mass Spectrometry (MS) analysis of the cleaved crude peptide can identify the presence of deletion sequences.
Q5: Can the nitroxide radical of TOAC be affected by the conditions of peptide synthesis?
A5: Yes, the nitroxide radical is sensitive to strong acidic conditions, such as those used during the final cleavage of the peptide from the resin (e.g., with high concentrations of trifluoroacetic acid - TFA). This can lead to the reduction of the nitroxide to a hydroxylamine. The paramagnetic signal can typically be regenerated by treating the cleaved peptide with a mild base.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the incorporation of amino acids following TOAC in a question-and-answer format.
Issue: Low yield of the full-length peptide containing TOAC.
-
Potential Cause 1: Incomplete coupling of the amino acid following TOAC.
-
Solution:
-
Implement a Double Coupling Strategy: After the first coupling reaction, wash the resin and repeat the coupling step with a fresh preparation of the activated amino acid.
-
Optimize Coupling Reagents: Switch to a more potent coupling reagent. See the comparison table below for recommendations.
-
Increase Reagent Excess: Use a higher molar excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).
-
Extend Reaction Time: Increase the duration of the coupling reaction (e.g., 2-4 hours or overnight).
-
-
-
Potential Cause 2: Aggregation of the growing peptide chain on the resin.
-
Solution:
-
Use Chaotropic Salts: Wash the resin with a solution containing a chaotropic salt, such as LiCl in DMF, to disrupt secondary structures before coupling.
-
Incorporate Pseudoproline Dipeptides: If the sequence allows, the use of pseudoproline dipeptides can help to disrupt aggregation.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve efficiency, but should be used with caution to avoid racemization.
-
-
-
Potential Cause 3: Degradation of the nitroxide radical during cleavage.
-
Solution:
-
Alkaline Treatment Post-Cleavage: After cleaving the peptide from the resin with a standard TFA-based cocktail, treat the crude peptide with a mild base (e.g., 1 M ammonium hydroxide) to regenerate the nitroxide radical.
-
-
Issue: Presence of deletion sequences (missing the amino acid after TOAC) in the final product.
-
Potential Cause: Incomplete coupling reaction.
-
Solution:
-
Verify Coupling Completion: Use a reliable method to check for free amines after coupling. While the Kaiser test may be unreliable for the secondary amine of TOAC, other tests like the chloranil test can be used.
-
Employ a Capping Step: After the first coupling attempt, cap any unreacted amino groups with an acetylating agent like acetic anhydride. This will prevent the formation of deletion sequences and facilitate purification.
-
Review and Optimize the Double Coupling Protocol: Ensure that the washing steps between the two couplings are thorough to remove any byproducts that might inhibit the second reaction.
-
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Couplings (e.g., Acylation of TOAC)
| Coupling Reagent | Reagent Type | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium Salt | Very High | Fast reaction times, high efficiency for hindered couplings. | Higher cost, potential for guanidinylation side reaction if excess is used. |
| HCTU | Uronium Salt | Very High | Similar to HATU, often more cost-effective. | Potential for side reactions similar to other uronium salts. |
| COMU | Uronium Salt | Very High | High efficiency, byproducts are more soluble and considered safer than benzotriazole-based reagents. | Higher cost. |
| PyBOP | Phosphonium Salt | High | Byproducts are generally non-carcinogenic, lower risk of guanidinylation. | Can be less reactive than the most potent uronium salts. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Cost-effective, low risk of racemization. | Slower reaction times compared to onium salts. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Widely used and cost-effective. | HOBt has safety concerns (explosive potential), less effective than Oxyma for suppressing racemization. |
Experimental Protocols
Protocol 1: Double Coupling of an Fmoc-Amino Acid to a TOAC-Containing Peptide-Resin
-
Resin Preparation:
-
Swell the TOAC-containing peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform the standard Fmoc deprotection of the TOAC amine group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
First Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a potent coupling reagent (e.g., HATU, 2.9-4.9 equivalents) and a tertiary amine base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 60-90 minutes.
-
-
Intermediate Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.
-
-
Second Coupling:
-
Repeat step 2 with a fresh solution of the activated Fmoc-amino acid.
-
Agitate the reaction vessel for another 60-90 minutes at room temperature.
-
-
Final Wash and Monitoring:
-
Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times).
-
A small sample of resin beads can be taken for analysis by cleavage and MS to confirm successful coupling before proceeding with the synthesis.
-
Protocol 2: General Procedure for EPR Monitoring of Coupling
-
Sample Preparation:
-
After Fmoc deprotection of the TOAC residue, wash and dry a small sample of the peptide-resin.
-
Record the EPR spectrum of this sample. This will serve as the baseline for an unreacted TOAC residue on the resin.
-
After performing the coupling reaction with the subsequent amino acid, wash and dry another small sample of the peptide-resin.
-
-
EPR Measurement:
-
Record the EPR spectrum of the post-coupling resin sample under the same conditions as the baseline.
-
-
Analysis:
-
Compare the two EPR spectra. A change in the spectral line shape and mobility of the nitroxide radical is expected upon successful coupling of the next amino acid. The spectrum of the coupled product should indicate a more immobilized spin label compared to the deprotected TOAC-resin. While qualitative, this provides a strong indication of reaction success.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low TOAC incorporation efficiency.
Caption: Double coupling experimental workflow for TOAC.
Strategies to improve the signal-to-noise ratio in TOAC EPR spectra.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their TOAC (2,2,6,6-tetramethyl-piperidine-1-oxyl-4-amino-4-carboxylic acid) Electron Paramagnetic Resonance (EPR) experiments and improve the signal-to-noise ratio (S/N) of their spectra.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a TOAC-labeled sample for X-band EPR?
A target concentration range of 400-2000 µM is generally recommended to achieve a good signal-to-noise ratio.[1] While higher concentrations can sometimes be beneficial, excessively high concentrations may lead to artificial line broadening and faster relaxation due to spin-spin interactions.[1] The minimum concentration to obtain a detectable signal is typically around 100 µM.[1]
Q2: How does microwave power affect the TOAC EPR signal?
The EPR signal intensity initially increases with the square root of the microwave power. However, at higher power levels, the signal can diminish and broaden, a phenomenon known as power saturation.[2][3][4] This occurs when the rate of energy absorption by the electron spins exceeds their relaxation rate.[3] To avoid saturation and obtain accurate lineshapes, it is crucial to use low microwave power.[4] A common practice is to perform a power saturation study to determine the optimal microwave power for your specific sample and experimental conditions.[2]
Q3: What is the recommended modulation amplitude for TOAC EPR experiments?
The choice of modulation amplitude is a trade-off between signal intensity and spectral resolution. Increasing the modulation amplitude enhances the signal-to-noise ratio but can also lead to signal broadening and distortion if it exceeds the linewidth of the EPR signal.[2][4][5] For organic radicals like TOAC, a starting modulation amplitude of around 1.0 G has been used.[6] A good compromise is to set the modulation amplitude to be approximately equal to the width of the EPR signal.[2][4] To obtain the most accurate lineshape information, the modulation amplitude should be less than 10% of the peak-to-peak linewidth of the derivative spectrum.[2]
Q4: How can I regenerate the TOAC radical signal if it has been lost?
During peptide cleavage and purification with trifluoroacetic acid, the TOAC nitroxide spin label can be converted to a hydroxylamine form, resulting in the loss of the EPR signal. To regenerate the radical, the purified peptide can be dissolved in a 70:30 n-propanol:water mixture and treated with a few drops of 10% aqueous ammonia (to a pH of 9.5) for about 3 hours.[6]
Troubleshooting Guide
This guide addresses common issues encountered during TOAC EPR experiments.
Issue 1: Weak or No EPR Signal
| Possible Cause | Troubleshooting Step |
| Low Sample Concentration | - Ensure the sample concentration is within the optimal range (ideally 400-2000 µM).[1] - If possible, concentrate the sample. |
| Loss of TOAC Radical | - Check if the sample has been exposed to reducing agents or acidic conditions (e.g., trifluoroacetic acid) that can convert the nitroxide to an EPR-silent hydroxylamine.[6] - Follow the protocol for radical regeneration using aqueous ammonia.[6] |
| Improper Spectrometer Tuning | - Re-tune the spectrometer to ensure the microwave frequency is matched to the resonance frequency of the cavity and sample.[3] |
| Incorrect Spectrometer Settings | - Verify that the receiver gain is not set too low.[2] - Ensure the microwave power is not excessively high, causing severe saturation.[2][3] |
| High Dielectric Solvent (for room temperature measurements) | - For room temperature solution EPR, use a low dielectric solvent to avoid spoiling the Q-factor of the resonator and reducing sensitivity.[7] For aqueous samples above 0°C, consider using a thin flat cell or a Q-band tube.[1] |
Issue 2: Distorted or Broadened EPR Spectrum
| Possible Cause | Troubleshooting Step |
| Power Saturation | - The microwave power is too high, leading to saturation broadening.[2][3][4] - Perform a power saturation experiment by recording spectra at several different power levels (attenuations) to find a non-saturating power level.[3][8] |
| Over-modulation | - The modulation amplitude is larger than the EPR linewidth, causing artificial broadening and distortion.[2][4][5] - Record spectra at a lower modulation amplitude. A good starting point is to use a modulation amplitude that is less than or equal to the linewidth.[2][4] |
| High Sample Concentration | - Very high concentrations can lead to line broadening from spin-spin interactions.[1] - If possible, dilute the sample. |
| Sample Aggregation | - The TOAC-labeled molecules may be aggregating, leading to broadened spectra. - Modify the solvent or buffer conditions to minimize aggregation. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing TOAC EPR experiments.
| Parameter | Recommended Value/Range | Notes |
| Sample Concentration | 100 µM (minimum)[1] 400-2000 µM (optimal)[1] | Higher concentrations can lead to line broadening. |
| Microwave Power | Varies by sample and temperature. Perform a power saturation study.[2][9] | Start with low power (high attenuation) and gradually increase. Avoid saturation for accurate lineshape analysis.[3][4] |
| Modulation Frequency | 100 kHz (typical for X-band)[2][6] | This is a standard value for many applications. |
| Modulation Amplitude | ≤ Linewidth of the EPR signal[2][4] ~1.0 G has been used for TOAC.[6] | A trade-off between S/N and resolution. Over-modulation distorts the spectrum.[2][4][5] |
| Field Sweep | ~100-150 G[6][9] | Should be wide enough to capture the entire spectrum. |
Experimental Protocols
Protocol 1: TOAC Radical Signal Regeneration
-
Dissolve the purified TOAC-labeled peptide in a 70:30 (v/v) mixture of n-propanol and water.[6]
-
Add a few drops of 10% aqueous ammonia to adjust the pH to approximately 9.5.[6]
-
Allow the solution to stand for 3 hours at room temperature.[6]
-
The sample is now ready for preparation for EPR analysis.
Protocol 2: Sample Preparation for Frozen Solution EPR
-
Dissolve the TOAC-labeled sample in a suitable solvent or buffer to the desired concentration. For aqueous samples, consider adding a cryoprotectant like glycerol (e.g., 30% v/v) to ensure a glassy freeze.[10]
-
Transfer the solution into a clean quartz EPR tube. Use a syringe or a long glass pipette to avoid coating the walls of the tube.[10]
-
Ensure the sample height in the tube is appropriate for the resonator (e.g., a minimum of 6 mm for X-band).[7][10]
-
Freeze the sample by slowly lowering the EPR tube into liquid nitrogen at a rate of about 1 mm/sec.[7] This gradual freezing helps prevent the tube from cracking.[7]
-
Once frozen, the sample can be stored in liquid nitrogen until measurement.
Visualizations
Caption: Experimental workflow for TOAC EPR spectroscopy.
References
- 1. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. nmrlab.ku.edu [nmrlab.ku.edu]
- 4. cif.iastate.edu [cif.iastate.edu]
- 5. Reconstruction of the first derivative EPR spectrum from multiple harmonics of the field-modulated continuous wave signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CW Dipolar Broadening EPR Spectroscopy and Mechanically Aligned Bilayers Used to Measure Distance and Relative Orientation between Two TOAC Spin Labels on an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acif.ucr.edu [acif.ucr.edu]
- 8. mcw.edu [mcw.edu]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. brittepr.faculty.ucdavis.edu [brittepr.faculty.ucdavis.edu]
Technical Support Center: Minimizing Spin-Spin Interactions in Densely Labeled TOAC Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with densely labeled TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) proteins. The rigid nature of the TOAC spin label provides valuable insights into protein backbone dynamics, but dense labeling can lead to strong spin-spin interactions, complicating spectral analysis.[1][2] This guide offers practical solutions to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My CW-EPR spectrum of a densely TOAC-labeled protein is a single, broad, and featureless line. What is the likely cause and how can I fix it?
A1: A single broad line in the continuous-wave (CW) electron paramagnetic resonance (EPR) spectrum is a classic sign of significant spin-spin interactions, specifically exchange and dipolar broadening, due to the high local concentration of TOAC radicals.[3] This broadening can obscure the characteristic three-line hyperfine structure of the nitroxide radical.
Troubleshooting Steps:
-
Reduce Protein Concentration: The simplest first step is to dilute your sample. Intermolecular interactions between spin-labeled proteins can be a major contributor to broadening.
-
Optimize Solvent Conditions: The solvent can influence protein conformation and aggregation. In some solvents, helical structures that bring TOAC labels into proximity are favored. Experiment with different solvents or solvent mixtures to find conditions that promote a more extended conformation or reduce aggregation.[1]
-
Check for Aggregation: Densely labeled proteins may be more prone to aggregation, which dramatically increases the local spin concentration. Use techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to assess the aggregation state of your protein. If aggregation is present, refer to protein aggregation minimization protocols.
-
Implement Sparse Labeling: If the broadening is primarily due to intramolecular interactions in a protein with many TOAC labels, consider synthesizing a version with a lower density of labels. (See Experimental Protocol 1).
-
Utilize Paramagnetic Relaxation Agents: The addition of a fast-relaxing paramagnetic species can broaden the EPR signal of one of the interacting spins, effectively decoupling it from the other spins and narrowing the lines of the remaining spins. (See Experimental Protocol 2).
Q2: I am trying to perform a DEER/PELDOR experiment on a protein with multiple TOAC labels, but the modulation depth is very low and the trace is noisy. What could be the problem?
A2: Low modulation depth and a poor signal-to-noise ratio in a Double Electron-Electron Resonance (DEER) or Pulsed Electron-Electron Double Resonance (PELDOR) experiment on a multi-spin system can arise from several factors related to the high density of spin labels.
Troubleshooting Steps:
-
Optimize Protein Concentration: While counterintuitive, a very high concentration of doubly-labeled molecules can lead to a significant intermolecular background signal that can obscure the intramolecular modulation. Conversely, too low a concentration will result in a weak signal. Titrate the protein concentration to find an optimal balance.
-
Increase Labeling Efficiency: If your protein sample is a heterogeneous mixture of singly and doubly labeled species, the modulation depth will be reduced. Ensure high labeling efficiency for the desired multi-labeled species.
-
Optimize DEER Pulse Sequences and Frequencies: For multi-spin systems, more advanced DEER sequences and careful selection of pump and observer frequencies may be necessary to selectively measure specific distances and minimize contributions from unwanted spin pairs.
-
Consider High-Frequency EPR: High-frequency EPR can offer better spectral resolution, which can be advantageous in resolving signals from different TOAC labels within the protein.[4][5][6]
-
Use Orthogonal Spin Labels: If your experimental design allows, consider replacing some of the TOAC labels with a different type of spin label (e.g., a Gd(III)-based label). This allows for selective measurement of distances between different types of labels, simplifying the analysis.[7]
Data Presentation: Impact of Experimental Parameters on Spin-Spin Interactions
The following tables summarize the expected qualitative and quantitative effects of various experimental parameters on spin-spin interactions in densely TOAC-labeled proteins.
Table 1: Effect of Sample Composition on Spin-Spin Interactions
| Parameter | Effect on Spin-Spin Interaction | Expected Change in CW-EPR Spectrum | Rationale |
| Protein Concentration | Increasing concentration generally increases intermolecular spin-spin interactions. | Broader lines, loss of hyperfine resolution. | Reduced average distance between spins on different protein molecules. |
| Labeling Density (Intramolecular) | Higher density of TOAC labels increases intramolecular spin-spin interactions. | Significant line broadening, potential for a single broad peak. | Shorter distances between TOAC labels on the same protein molecule. |
| Solvent Polarity/Viscosity | Can alter protein conformation and dynamics, indirectly affecting spin-spin interactions. | Changes in line shape and width. | Solvents that promote compact structures can increase spin-spin coupling.[1] |
| Cryoprotectant Concentration | High concentrations can alter protein conformation and increase local protein concentration during freezing. | Can lead to increased line broadening. | It is important to use the minimum concentration of cryoprotectant necessary for glassing. |
Table 2: Quantitative Estimation of Dipolar Broadening in Densely Labeled Systems
| TOAC-TOAC Distance (Å) | Estimated Dipolar Broadening (Gauss) | Resulting CW-EPR Spectrum Appearance |
| > 20 | < 1-2 | Well-resolved three-line spectrum. |
| 15 - 20 | 2 - 5 | Noticeable broadening of the hyperfine lines. |
| 10 - 15 | 5 - 15 | Significant broadening, partial overlap of hyperfine lines.[3][8][9][10] |
| < 10 | > 15 | A single, broad, and often featureless line. |
Note: These are estimations for a rigid, frozen solution. The actual broadening will also depend on the relative orientation of the nitroxide axes and any molecular motion.
Experimental Protocols
Protocol 1: Sparse (Fractional) Labeling of Peptides with TOAC during Solid-Phase Peptide Synthesis (SPPS)
This protocol describes how to achieve a lower, or "sparse," incorporation of TOAC during SPPS to reduce intramolecular spin-spin interactions.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Diethyl ether
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Standard Amino Acid Coupling: For all non-TOAC positions, perform standard Fmoc-SPPS cycles: a. Deprotection: Remove the Fmoc group with 20% piperidine in DMF. b. Washing: Wash the resin thoroughly with DMF. c. Coupling: Couple the next Fmoc-protected amino acid using your standard activation and coupling procedure.
-
Sparse TOAC Coupling: At the positions where you want to incorporate TOAC, prepare a mixture of Fmoc-TOAC-OH and the Fmoc-protected amino acid you wish to substitute it with (e.g., Fmoc-Ala-OH) at a desired molar ratio (e.g., 1:1, 1:3, 1:9 TOAC:Ala). a. Dissolve the amino acid mixture and coupling reagents in DMF. b. Add DIPEA to the synthesis vessel, followed by the activated amino acid mixture. c. Allow the coupling reaction to proceed for the standard time.
-
Continue Synthesis: After the sparse TOAC coupling, continue with standard SPPS cycles for the remaining amino acids.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
-
Characterization: Confirm the incorporation of TOAC and the peptide mass using mass spectrometry and quantify the spin concentration using EPR.
Protocol 2: Using Ni(II) as a Paramagnetic Relaxation Agent
This protocol describes the use of a fast-relaxing metal ion, Ni(II), to reduce spin-spin interactions in a sample of a densely TOAC-labeled protein.
Materials:
-
Purified, densely TOAC-labeled protein in a suitable buffer (e.g., HEPES, Tris). Avoid buffers that chelate metal ions, like EDTA.
-
A stock solution of NiCl₂ (e.g., 100 mM in water).
-
EPR sample capillaries.
Procedure:
-
Prepare a Control Sample: Load your purified, densely TOAC-labeled protein sample into an EPR capillary and acquire a CW-EPR spectrum. This will serve as your baseline to assess the effect of the relaxation agent.
-
Titration with Ni(II): a. To a fresh aliquot of your protein sample, add a small volume of the NiCl₂ stock solution to achieve a desired final concentration (e.g., starting with a 1:10 molar ratio of Ni(II) to TOAC). b. Gently mix and incubate for a few minutes at room temperature. c. Load the sample into a new EPR capillary and acquire a CW-EPR spectrum under the same conditions as the control.
-
Analyze the Spectrum: Compare the spectrum with the control. The addition of Ni(II) should lead to a broadening of the signals from the TOAC labels that are accessible to the Ni(II) in solution. This can have the effect of "decoupling" these spins from others, potentially leading to a sharpening of the signals from less accessible spins.
-
Optimize Ni(II) Concentration: Repeat step 2 with increasing concentrations of NiCl₂ (e.g., 1:5, 1:2, 1:1 molar ratios of Ni(II) to TOAC). The goal is to find a concentration that provides the best spectral resolution without completely quenching the signal.
-
Data Interpretation: The resulting spectra can be complex. Spectral simulations may be necessary to deconvolve the different components and extract meaningful information.
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting and experimental design.
Caption: Troubleshooting workflow for broad or featureless CW-EPR spectra.
Caption: Experimental workflow for optimizing DEER/PELDOR experiments.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Robustness and Sensitivity of Gd(III)–Gd(III) Double Electron–Electron Resonance (DEER) Measurements: Comparative Study of High-Frequency EPR Spectrometer Designs and Spin Label Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. EPR of site-directed spin-labeled proteins: A powerful tool to study structural flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 8. CW Dipolar Broadening EPR Spectroscopy and Mechanically Aligned Bilayers Used to Measure Distance and Relative Orientation between Two TOAC Spin Labels on an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Addressing aggregation issues of peptides containing 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with peptides containing 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid (TOAC).
Troubleshooting Guides
This section offers structured guidance in a question-and-answer format to address specific aggregation problems during and after peptide synthesis and purification.
Guide 1: My TOAC-containing peptide is showing poor solubility or is precipitating out of solution.
Initial Assessment:
-
Question: Have you performed a preliminary solubility test with a small aliquot of your peptide?
-
Answer: It is highly recommended to test the solubility of a small amount of the lyophilized peptide in various solvents before dissolving the entire batch. This prevents the potential loss of valuable material.
Troubleshooting Workflow:
Caption: A logical workflow for solubilizing aggregated TOAC-peptides.
Guide 2: I am observing on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS) of my TOAC-containing peptide.
Symptoms of On-Resin Aggregation:
-
Poor resin swelling or shrinking.
-
Slow or incomplete Fmoc deprotection.
-
Failed coupling reactions (positive Kaiser test after coupling).
-
Formation of a gel-like consistency of the peptide-resin.
Troubleshooting Strategies:
Caption: Strategies to mitigate on-resin aggregation of TOAC-peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for peptides containing TOAC?
A1: The aggregation of TOAC-containing peptides is influenced by several factors:
-
Hydrophobicity: The inherent hydrophobicity of the peptide sequence can promote self-association to minimize exposure to aqueous environments.
-
Secondary Structure Formation: The rigid structure of TOAC can induce or stabilize certain secondary structures, such as helices, which may favor intermolecular interactions and aggregation.[1]
-
Solvent Polarity: Aggregation is often observed in less polar solvents, while more polar solvents can lead to the dissociation of aggregates.[1]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[2]
-
pH and Ionic Strength: The net charge of the peptide, which is dependent on the pH of the solution, plays a crucial role in its solubility. At a pH close to the peptide's isoelectric point (pI), solubility is minimal, and aggregation is more likely.
-
Temperature: Temperature can affect both peptide conformation and solvent properties, thereby influencing aggregation. Increased temperature can sometimes disrupt aggregates.[3]
-
Position of TOAC: The location of the TOAC residue within the peptide sequence can impact its conformational properties and aggregation propensity.[1]
Q2: How can I predict if my TOAC-peptide sequence is likely to aggregate?
A2: While precise prediction is challenging, several indicators can suggest a higher risk of aggregation:
-
High Content of Hydrophobic Residues: Sequences rich in hydrophobic amino acids are more prone to aggregation.
-
Alternating Hydrophilic and Hydrophobic Residues: Such patterns can lead to the formation of amphipathic structures that self-assemble.
-
Computational Tools: Several online tools and algorithms can predict aggregation-prone regions within a peptide sequence based on its physicochemical properties.
Q3: What are chaotropic agents, and how do they prevent aggregation?
A3: Chaotropic agents are substances that disrupt the structure of water and weaken the hydrophobic effect.[4] By interfering with non-covalent interactions like hydrogen bonds and hydrophobic interactions that drive peptide self-assembly, they can prevent or reverse aggregation. Common chaotropic agents include guanidine hydrochloride and urea.
Q4: Can the choice of resin in SPPS affect the aggregation of my TOAC-peptide?
A4: Yes, the choice of resin is critical. Using a low-loading resin (e.g., 0.1-0.3 mmol/g) increases the distance between growing peptide chains, reducing the chances of intermolecular interactions and aggregation. Resins with polyethylene glycol (PEG) linkers can also improve solvation and reduce aggregation.
Q5: How do I remove pre-existing aggregates from my TOAC-peptide stock solution?
A5: To remove pre-existing aggregates, you can try the following:
-
Filtration: Use a low-protein-binding 0.22 µm syringe filter to remove larger aggregates.
-
Centrifugation: Centrifuge the solution at high speed and carefully collect the supernatant.
-
Size Exclusion Chromatography (SEC): This is a more rigorous method to separate monomers from oligomers and larger aggregates.
Quantitative Data Tables
Table 1: Effect of pH on the Solubility of a Model TOAC-Peptide
| pH | Net Charge | Solubility (mg/mL) | Observations |
| 2.0 | +3 | > 2.0 | Clear solution |
| 4.0 | +2 | 1.5 | Clear solution |
| 6.0 | +1 | 0.5 | Slight turbidity |
| 7.4 | 0 | < 0.1 | Visible precipitate |
| 9.0 | -1 | 1.0 | Clear solution |
| 11.0 | -2 | > 2.0 | Clear solution |
| Data is illustrative and will vary depending on the specific peptide sequence. |
Table 2: Influence of Organic Co-solvents on the Solubility of a Hydrophobic TOAC-Peptide in Aqueous Buffer
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| None | 0 | < 0.1 |
| Acetonitrile | 20 | 0.5 |
| Acetonitrile | 50 | 1.8 |
| DMSO | 20 | 0.8 |
| DMSO | 50 | > 2.0 |
| DMF | 20 | 0.7 |
| DMF | 50 | > 2.0 |
| Data is illustrative. Always test for co-solvent compatibility with your experimental system.[5][6] |
Table 3: Effect of Chaotropic Agents on the Aggregation of a TOAC-Peptide
| Chaotropic Agent | Concentration (M) | Aggregation Level (%) |
| None | 0 | 85 |
| Guanidine HCl | 2 | 40 |
| Guanidine HCl | 4 | 15 |
| Guanidine HCl | 6 | < 5 |
| Urea | 4 | 55 |
| Urea | 8 | 20 |
| Aggregation level determined by Size Exclusion Chromatography (SEC). Data is illustrative. |
Experimental Protocols
Protocol 1: Electron Paramagnetic Resonance (EPR) Spectroscopy for Monitoring TOAC-Peptide Aggregation
Objective: To qualitatively assess the aggregation state of a TOAC-labeled peptide by observing changes in the EPR spectrum.
Principle: The lineshape of the EPR spectrum of the TOAC nitroxide radical is sensitive to its rotational mobility. In a monomeric, freely tumbling peptide, the spectrum will show sharp lines. Upon aggregation, the rotational motion becomes restricted, leading to significant broadening of the spectral lines.
Materials:
-
TOAC-labeled peptide
-
Appropriate buffer or solvent system
-
EPR spectrometer (X-band)
-
Capillary tubes
Procedure:
-
Sample Preparation:
-
Dissolve the TOAC-peptide in the desired buffer or solvent to a final concentration of approximately 0.1-1.0 mM.
-
Prepare samples under different conditions to be tested (e.g., varying peptide concentrations, pH, or presence of additives).
-
-
EPR Spectrometer Setup:
-
Set the spectrometer parameters. Typical X-band EPR settings for TOAC-peptides are:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: 10-20 mW (avoid saturation)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 0.5-1.0 G
-
Sweep width: 100-150 G
-
Time constant: 0.1-0.3 s
-
Number of scans: 1-4 (for signal averaging)
-
-
-
Data Acquisition:
-
Load the peptide solution into a capillary tube and place it in the EPR cavity.
-
Record the EPR spectrum at room temperature.
-
-
Data Analysis:
-
Visually inspect the EPR spectra. Sharp, well-resolved triplet spectra are indicative of monomeric, mobile peptides.
-
Broadened spectra indicate restricted motion due to aggregation.
-
The degree of aggregation can be qualitatively compared by the extent of spectral broadening.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy for Analyzing Secondary Structure Changes upon Aggregation
Objective: To monitor changes in the secondary structure of a TOAC-peptide that may accompany aggregation.
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The secondary structure of a peptide (e.g., α-helix, β-sheet, random coil) gives rise to a characteristic CD spectrum in the far-UV region (190-250 nm). Aggregation is often associated with a transition from a random coil or α-helical structure to a β-sheet structure.
Materials:
-
TOAC-labeled peptide
-
CD-compatible buffer (e.g., phosphate buffer, avoid high concentrations of chloride ions)
-
CD spectrometer
-
Quartz cuvette (path length 0.1-1.0 mm)
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in a CD-compatible buffer to a final concentration of 0.1-0.2 mg/mL.[7]
-
Ensure the sample is free of aggregates before starting the experiment by filtration or centrifugation.
-
-
CD Spectrometer Setup:
-
Set the following parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5-1.0 nm
-
Scanning speed: 50-100 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer in the same cuvette.
-
Record the CD spectrum of the peptide sample.
-
To study aggregation over time, incubate the sample under desired conditions (e.g., 37°C with agitation) and record spectra at different time points.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic secondary structure features:
-
α-helix: Negative bands at ~208 nm and ~222 nm.
-
β-sheet: A negative band around 218 nm.
-
Random coil: A strong negative band around 198 nm.
-
-
A shift from α-helical or random coil to β-sheet structure over time is indicative of amyloid-like aggregation.[8]
-
Protocol 3: Thioflavin T (ThT) Fluorescence Assay for Detecting Amyloid-like Fibrils
Objective: To quantify the formation of β-sheet-rich amyloid-like aggregates.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
TOAC-labeled peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reaction Mixture:
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C, with or without shaking, depending on the desired aggregation kinetics.
-
Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
A sigmoidal curve with a lag phase, a growth phase, and a plateau is characteristic of amyloid fibril formation.
-
The lag time and the maximum fluorescence intensity can be used to compare the aggregation propensity under different conditions.
-
Visualization of Workflows and Relationships
Caption: An overview of the experimental workflow for synthesizing, purifying, and characterizing TOAC-containing peptides, including the investigation of their aggregation properties.
References
- 1. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [ask.orkg.org]
- 4. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. bachem.com [bachem.com]
- 7. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 10. rsc.org [rsc.org]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Improving the stability of TOAC-labeled proteins for long-term studies.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during long-term studies of TOAC-labeled proteins.
Frequently Asked Questions (FAQs)
???+ question "What is TOAC and why is it used as a spin label?" TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) is a paramagnetic amino acid used as a spin label in Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Unlike traditional spin labels that are attached to the side chains of amino acids like cysteine, TOAC is incorporated directly into the peptide backbone via a peptide bond.[2] This rigid incorporation provides direct insights into the backbone dynamics and secondary structure of proteins and peptides.[1][2]
???+ question "What are the primary factors that affect the stability of TOAC-labeled proteins?" The stability of TOAC-labeled proteins is influenced by factors affecting both the TOAC nitroxide radical and the protein itself. Key factors include:
-
Reduction of the TOAC radical: The nitroxide radical can be reduced to a diamagnetic hydroxylamine, resulting in a loss of the EPR signal. This can be caused by reducing agents in the buffer or cellular environment.
-
pH: Extreme pH values can lead to the disproportionation of the nitroxide, although it is generally stable over a range of pH values.[1]
-
Protein Aggregation: The labeling process or subsequent storage conditions can induce the protein to aggregate, leading to precipitation and loss of function.
-
Proteolysis: Like any protein, TOAC-labeled proteins are susceptible to degradation by proteases.
-
Temperature: High temperatures can lead to protein denaturation and aggregation, while freeze-thaw cycles can also compromise stability.[3]
???+ question "How long can I expect my TOAC-labeled protein to be stable?" The shelf-life of a TOAC-labeled protein is highly dependent on the specific protein and the storage conditions.[3] For short-term storage (days to weeks), many proteins can be kept at 4°C in an appropriate buffer. For long-term storage (months to years), freezing at -80°C or in liquid nitrogen is recommended, often with the addition of a cryoprotectant like glycerol.[4]
???+ question "Can the incorporation of TOAC affect the structure and function of my protein?" While TOAC is designed to be a minimally perturbing probe, its incorporation can potentially influence the local secondary structure, sometimes stabilizing helical conformations.[1] It is crucial to perform functional and structural assays (e.g., activity assays, Circular Dichroism) to verify that the biological properties of the protein are not significantly altered by the label.
Troubleshooting Guides
Issue 1: Loss of EPR Signal Over Time
A gradual decrease or complete loss of the EPR signal is a common issue in long-term studies, typically indicating the chemical modification of the TOAC radical.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Reduction of the Nitroxide Radical | 1. Degas Buffers: Remove dissolved oxygen, which can participate in redox cycling. 2. Avoid Reducing Agents: Ensure buffers are free from reducing agents like DTT or β-mercaptoethanol, unless required for protein stability, in which case their concentration should be minimized. 3. Add a Redox Buffer: In some cases, a mild oxidizing agent can be included to regenerate the nitroxide, but this must be carefully optimized to avoid protein damage. | The paramagnetic nitroxide radical can be reduced to the EPR-silent hydroxylamine. |
| pH-Induced Disproportionation | 1. Maintain Optimal pH: Store the protein in a buffer with a pH between 6.0 and 8.0. 2. Verify Buffer Capacity: Ensure the buffering capacity is sufficient to prevent pH shifts during storage. | At strongly acidic pH, the TOAC nitroxide can disproportionate into an oxoammonium cation and a hydroxylamine.[5] Basic conditions can be used to regenerate the nitroxide radical function.[5] |
| Protein Degradation/Aggregation | 1. Analyze Protein Integrity: Run an SDS-PAGE gel to check for protein degradation or aggregation. 2. Perform SEC or DLS: Use Size Exclusion Chromatography or Dynamic Light Scattering to detect soluble aggregates. | If the protein degrades or aggregates, the local environment of the TOAC label changes, which can lead to signal broadening and an apparent loss of signal intensity. |
Issue 2: Protein Aggregation and Precipitation
The appearance of visible precipitates or cloudiness in the protein solution is a clear indicator of aggregation.
Possible Causes and Solutions
| Parameter | Recommendation | Rationale |
| Buffer pH | Maintain pH 1-1.5 units away from the protein's isoelectric point (pI). | Proteins are least soluble at their pI due to a net neutral charge, which minimizes electrostatic repulsion.[6] |
| Ionic Strength | Optimize salt concentration (e.g., 50-500 mM NaCl). | Low salt can lead to aggregation for some proteins, while high salt can also cause "salting out". An optimal ionic strength helps to screen electrostatic interactions that can lead to aggregation. |
| Protein Concentration | For storage, aim for >1 mg/mL if possible. | Dilute protein solutions (<1 mg/mL) are more prone to inactivation and loss due to binding to the storage vessel. |
| Additives/Stabilizers | Consider adding cryoprotectants or other stabilizing agents. | See the table of common stabilizing additives below for recommendations. |
| Freeze-Thaw Cycles | Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles. | The process of freezing and thawing can cause mechanical stress on proteins, leading to unfolding and aggregation.[6] |
Common Stabilizing Additives
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 10-50% (v/v) | Acts as a cryoprotectant, preventing the formation of ice crystals that can damage the protein during freezing. Also increases solvent viscosity, which can stabilize the protein structure.[7] |
| Arginine/Glutamate | 50 mM - 0.5 M | Suppresses aggregation by binding to hydrophobic patches and screening charges.[6] |
| Sugars (e.g., Sucrose, Trehalose) | 0.1 - 0.5 M | Stabilize protein structure through preferential hydration. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Can help to solubilize proteins and prevent aggregation, particularly for membrane proteins or those with exposed hydrophobic regions. |
| Bovine Serum Albumin (BSA) | 1-5 mg/mL | Acts as a "carrier" or "filler" protein to prevent the loss of dilute protein solutions due to adsorption to surfaces. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of TOAC-Labeled Proteins
This protocol provides a framework for assessing the stability of a TOAC-labeled protein under stressed conditions to predict its long-term stability.
Materials:
-
TOAC-labeled protein solution
-
Stability chambers or incubators set to various temperatures (e.g., 4°C, 25°C, 40°C)
-
EPR spectrometer
-
Appropriate buffers for the protein at different pH values (e.g., pH 5.0, 7.0, 9.0)
Procedure:
-
Sample Preparation: Aliquot the TOAC-labeled protein into multiple vials for each condition to be tested (e.g., different temperatures and pH values).
-
Initial Analysis (Time Zero):
-
Record the EPR spectrum of a control sample stored at -80°C. This will serve as the baseline.
-
Measure the initial protein concentration.
-
Analyze for aggregation using SEC or DLS.
-
-
Storage: Place the vials in the respective temperature-controlled environments.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each condition for analysis.
-
Record the EPR spectrum.
-
Measure the protein concentration.
-
Assess aggregation by visual inspection, SEC, or DLS.
-
-
Data Analysis:
-
Quantify the EPR signal intensity at each time point relative to the time-zero sample. The double integral of the EPR spectrum is proportional to the concentration of the paramagnetic species.
-
Plot the percentage of remaining EPR signal versus time for each condition.
-
Determine the rate of signal loss under each condition. The data from elevated temperatures can be used with the Arrhenius equation to predict the stability at the recommended storage temperature.
-
Protocol 2: EPR Spectroscopy for Monitoring TOAC Stability
This protocol outlines the general steps for acquiring EPR spectra to monitor the stability of a TOAC-labeled protein.
Materials:
-
TOAC-labeled protein sample
-
EPR spectrometer (X-band is common)
-
Quartz EPR tubes or capillaries
-
Liquid nitrogen for flash-freezing (if performing low-temperature studies)
Procedure:
-
Sample Preparation:
-
Prepare the TOAC-labeled protein in the desired buffer. A typical concentration is in the range of 50-200 µM.
-
Transfer the sample into an appropriate EPR tube. Ensure there are no air bubbles.
-
-
Spectrometer Setup:
-
Set the microwave frequency (typically around 9.5 GHz for X-band).
-
Set the temperature (e.g., room temperature or a cryogenic temperature).
-
Optimize the microwave power to avoid saturation of the signal.
-
Set the modulation amplitude and frequency (e.g., 1 G and 100 kHz are common starting points).[8]
-
-
Data Acquisition:
-
Record the EPR spectrum by sweeping the magnetic field. A typical scan width for a nitroxide radical is 100-150 Gauss.
-
To improve the signal-to-noise ratio, multiple scans can be accumulated.
-
-
Data Analysis:
-
Process the spectrum (e.g., baseline correction).
-
Calculate the double integral of the spectrum to quantify the concentration of the TOAC radical.
-
Analyze the lineshape of the spectrum to obtain information about the mobility and environment of the TOAC label.
-
Visualizations
References
- 1. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Integrated Computational Approach to the Electron Paramagnetic Resonance Characterization of Rigid 310-Helical Peptides with TOAC Nitroxide Spin Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPR Studies of Functionally Active, Nitroxide Spin-Labeled Peptide Analogs of the C-terminus of a G-Protein Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. CW Dipolar Broadening EPR Spectroscopy and Mechanically Aligned Bilayers Used to Measure Distance and Relative Orientation between Two TOAC Spin Labels on an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming difficulties in purifying TOAC-labeled peptides by HPLC.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of TOAC-labeled peptides by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of TOAC-labeled peptides.
Q1: Why am I observing significant peak broadening or tailing with my TOAC-labeled peptide?
A1: Peak broadening or tailing in HPLC can stem from several factors, particularly when dealing with modified peptides like those containing TOAC. Potential causes include:
-
Secondary Interactions: The TOAC moiety, being a rigid cyclic structure, can engage in unwanted secondary interactions with the stationary phase. The nitroxide radical might also interact with residual silanol groups on the silica-based columns.
-
Peptide Aggregation: TOAC's rigid structure can, in some sequence contexts, promote peptide self-aggregation, leading to broader peaks.
-
Column Overload: Injecting too much peptide can saturate the stationary phase, causing broader, asymmetric peaks.
-
Inappropriate Mobile Phase: The choice and concentration of your mobile phase additive (e.g., TFA, formic acid) are crucial for good peak shape. An inappropriate additive may not effectively mask silanol groups or ion-pair with the peptide.
-
High pH of Mobile Phase: At higher pH, deprotonated silanol groups on the column can interact with positively charged residues on your peptide, causing tailing. Operating at a low pH (around 2-3) is generally recommended for peptide separations to suppress this effect.
-
System Dead Volume: Excessive tubing length or poorly made connections can increase the dead volume in your HPLC system, contributing to peak broadening.
Troubleshooting Steps:
-
Optimize Mobile Phase Additive: Experiment with different ion-pairing agents. While Trifluoroacetic Acid (TFA) is common for UV detection due to its strong ion-pairing properties that improve peak shape, it can cause ion suppression in mass spectrometry. Formic acid is a good alternative for LC-MS but may result in broader peaks. Difluoroacetic acid (DFA) can offer a compromise between good peak shape and MS compatibility.
-
Adjust Additive Concentration: Typically, a concentration of 0.1% (v/v) for TFA or formic acid is used. You can try varying this concentration to see the effect on peak shape.
-
Lower the Mobile Phase pH: Ensure your mobile phase pH is low enough to suppress silanol ionization.
-
Reduce Sample Load: Inject a smaller amount of your peptide to see if peak shape improves.
-
Incorporate Organic Modifiers: For highly hydrophobic or aggregation-prone peptides, adding a small percentage of a different organic solvent like isopropanol to the mobile phase can sometimes disrupt aggregation.
-
Check for System Issues: Inspect your HPLC system for any leaks or unnecessary tubing that could contribute to dead volume.
Q2: My TOAC-labeled peptide is eluting much earlier or later than expected. What could be the cause?
A2: Retention time shifts can be perplexing. The introduction of the TOAC residue can significantly alter the overall hydrophobicity and conformation of a peptide, impacting its retention on a reversed-phase column.
-
Hydrophobicity of TOAC: TOAC is a relatively hydrophobic amino acid, and its incorporation will generally increase the retention time of a peptide in reversed-phase HPLC.
-
Conformational Effects: TOAC is known to induce specific secondary structures, such as β-turns and helices. This altered conformation can either expose more hydrophobic residues to the stationary phase, increasing retention, or shield them, decreasing retention.
-
Mobile Phase Composition: The type and concentration of the organic solvent and the ion-pairing agent in your mobile phase have a significant impact on retention time.
-
Column Temperature: Temperature can affect peptide conformation and the viscosity of the mobile phase, thereby influencing retention time.
Troubleshooting Steps:
-
Adjust the Gradient: If your peptide elutes too early, a shallower gradient may be necessary to achieve better separation. Conversely, a steeper gradient can be used if it's retained too strongly.
-
Modify the Organic Solvent: While acetonitrile is the most common organic solvent for peptide HPLC, switching to or adding methanol or isopropanol can alter selectivity and retention.
-
Vary the Column Temperature: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see how it affects the retention and selectivity of your separation.
Q3: I'm observing multiple peaks for my purified TOAC-labeled peptide. What are the possible reasons?
A3: The presence of multiple peaks for a seemingly pure peptide can be due to several factors:
-
Peptide Aggregation: TOAC-labeled peptides can be prone to aggregation, which may appear as distinct peaks or a broad, unresolved hump in the chromatogram.
-
On-Column Degradation: The nitroxide radical of TOAC can be sensitive to certain conditions. While generally stable, prolonged exposure to reducing agents or extreme pH could potentially lead to its reduction, creating a new species that elutes at a different time.
-
Isomers: If your peptide contains other residues prone to isomerization (e.g., aspartic acid leading to aspartimide formation), you might observe multiple peaks.
-
Oxidation: Methionine and cysteine residues are susceptible to oxidation, which will result in species with different retention times.
Troubleshooting Steps:
-
Incorporate Aggregation Disruptors: Try dissolving your peptide in a solvent containing a denaturant like 6 M guanidine-HCl before injection. The denaturant will be eluted in the void volume. Adding a small amount of an organic solvent like isopropanol to the mobile phase can also help.
-
Use Fresh Solvents: Ensure your mobile phase solvents are fresh and of high purity to minimize the risk of contaminants that could degrade your peptide.
-
Analyze Fractions by Mass Spectrometry: Collect the different peaks and analyze them by mass spectrometry to identify their nature. This will help you determine if they are aggregates, degradation products, or isomers.
Q4: My TOAC-labeled peptide has poor solubility in the injection solvent. How can I address this?
A4: Poor solubility is a common issue, especially for hydrophobic or aggregation-prone peptides. Injecting a sample that is not fully dissolved can lead to peak distortion and column clogging.
Troubleshooting Steps:
-
Test Different Solvents: Try dissolving your peptide in a small amount of organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) before diluting with the initial mobile phase.
-
Use Denaturants: For highly insoluble peptides, dissolving them in a solution containing 6 M guanidine-HCl or urea can be effective.
-
Sonication: Gently sonicating the sample can aid in dissolution.
-
Adjust pH: Depending on the peptide's pI, adjusting the pH of the injection solvent can improve solubility.
Quantitative Data Summary
The following tables provide a summary of typical parameters used in the HPLC purification of peptides. These should be considered as starting points, and optimization will be necessary for your specific TOAC-labeled peptide.
Table 1: Common Mobile Phase Additives and Their Properties
| Mobile Phase Additive | Typical Concentration | pKa | Ion-Pairing Strength | UV Cutoff (approx.) | MS Compatibility |
| Trifluoroacetic Acid (TFA) | 0.1% | 0.3 | Very Strong | <200 nm | Poor (ion suppression) |
| Formic Acid (FA) | 0.1% | 3.8 | Weak | ~210 nm | Good |
| Difluoroacetic Acid (DFA) | 0.1% | 1.3 | Strong | ~210 nm | Moderate |
Table 2: Recommended HPLC Column Parameters for Peptide Purification
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18, C8 | C18 is standard for most peptides. C8 can be better for more hydrophobic peptides. |
| Pore Size | 100 Å or 300 Å | 100 Å is suitable for smaller peptides, while 300 Å is recommended for larger peptides to prevent restricted diffusion. |
| Particle Size | 3-5 µm | Smaller particles provide higher resolution but also higher backpressure. |
| Column ID | 4.6 mm (analytical), >10 mm (preparative) | The internal diameter is chosen based on the amount of sample to be purified. |
| Column Length | 150-250 mm | Longer columns provide better resolution but longer run times and higher backpressure. |
Experimental Protocols
Protocol 1: General HPLC Purification of a TOAC-Labeled Peptide
-
Sample Preparation:
-
Dissolve the crude TOAC-labeled peptide in a minimal amount of a suitable solvent. Start with the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
If solubility is an issue, try adding a small amount of acetonitrile or DMSO, or use a denaturant like 6 M guanidine-HCl.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm, 100 Å).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: UV at 220 nm and 280 nm.
-
Column Temperature: 30°C.
-
-
Gradient Elution:
-
Start with a shallow gradient to screen for the elution position of your peptide (e.g., 5-65% B over 60 minutes).
-
Based on the initial run, optimize the gradient to improve the resolution between your target peptide and impurities. A shallower gradient around the elution point of the peptide is often effective.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
-
Visualizations
Caption: Experimental workflow for the purification of TOAC-labeled peptides.
Caption: Troubleshooting logic for poor peak shape in TOAC-peptide HPLC.
Best practices for handling and storing 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid to maintain its radical integrity.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid (TOAC) to maintain its radical integrity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid TOAC?
A1: Solid TOAC should be stored at 4°C and protected from light.[1] It is a light-yellow solid and should be kept in a tightly sealed container to prevent contamination.[2]
Q2: How should I store TOAC once it is dissolved in a solvent?
A2: The storage conditions for TOAC in solution depend on the temperature. For long-term storage (up to 6 months), it is recommended to store the solution at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable. In both cases, the solution must be protected from light.[1]
Q3: What can cause the loss of the radical signal (quenching) of TOAC?
A3: The radical integrity of TOAC can be compromised by several factors. The nitroxide radical can be reduced to the diamagnetic hydroxylamine by reducing agents. Common laboratory reagents that can cause this include sodium dithionite, sodium borohydride, and ascorbic acid. Additionally, harsh chemical conditions, such as hydrogenation with a palladium catalyst, can also quench the radical. Exposure to high temperatures and certain reactive chemical species can also lead to the degradation of the radical.
Q4: How can I confirm the radical integrity of my TOAC sample?
A4: The most direct method to confirm and quantify the radical integrity of your TOAC sample is through Electron Paramagnetic Resonance (EPR) spectroscopy. The EPR spectrum will show a characteristic signal for the nitroxide radical. By double integrating the EPR signal and comparing it to a standard of known concentration, you can determine the concentration of the active radical species in your sample.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of TOAC.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no EPR signal from a freshly prepared TOAC solution. | 1. Incorrect concentration calculation. 2. Incomplete dissolution of solid TOAC. 3. Accidental quenching during preparation. 4. EPR spectrometer settings are not optimal. | 1. Double-check all calculations for the solution preparation. 2. Ensure the solid TOAC is fully dissolved by gentle vortexing or sonication. 3. Review the preparation protocol to identify any potential contact with reducing agents or incompatible solvents. 4. Optimize EPR parameters (e.g., microwave power, modulation amplitude) for nitroxide radical detection. |
| Loss of EPR signal in a TOAC-labeled peptide/protein over time. | 1. Presence of reducing agents in the buffer (e.g., DTT, TCEP). 2. Exposure to light. 3. Instability at the experimental pH or temperature. 4. Interaction with other paramagnetic species in the sample. | 1. Remove reducing agents after protein reduction and before labeling using a desalting column or dialysis. 2. Store labeled samples in the dark at recommended temperatures. 3. Investigate the stability of the TOAC label at the specific pH and temperature of your experiment. Consider performing control experiments to assess signal stability over time. 4. Ensure the sample does not contain other paramagnetic metals or radicals that could interact with and quench the TOAC signal. |
| Unexpected changes in the EPR line shape. | 1. Change in the local environment of the TOAC label (e.g., protein conformational change, binding event). 2. Aggregation of the labeled molecule. 3. Change in solvent viscosity. | 1. This may be an intended result of your experiment. Analyze the line shape changes to gain insights into the molecular dynamics. 2. Check for sample precipitation. Consider running a concentration series to see if the line shape is concentration-dependent. 3. Ensure the solvent composition is consistent between experiments if you are comparing spectra. |
Experimental Protocols
Protocol 1: Preparation of a TOAC Stock Solution
Objective: To prepare a stable and accurately concentrated stock solution of TOAC.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of solid TOAC in a tared microcentrifuge tube or amber vial using a calibrated analytical balance.
-
Add the calculated volume of the chosen solvent to achieve the target concentration.
-
Tightly cap the tube/vial.
-
Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Wrap the tube/vial in aluminum foil or use an amber container to protect it from light.
-
Store the stock solution at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Quantification of TOAC Radical Concentration using EPR
Objective: To determine the accurate concentration of the nitroxide radical in a TOAC solution.
Materials:
-
TOAC solution (unknown concentration)
-
A stable nitroxide standard of known concentration (e.g., TEMPO)
-
EPR spectrometer
-
EPR sample tubes (capillaries or flat cells)
-
Micropipettes
Procedure:
-
Prepare a series of dilutions of the nitroxide standard to create a calibration curve.
-
Record the EPR spectrum for each standard concentration and the TOAC sample under identical instrument settings (microwave power, modulation amplitude, sweep width, sweep time, and temperature).
-
For each spectrum, perform a double integration of the first-derivative signal to obtain the area under the curve, which is proportional to the number of spins.
-
Plot the double integral area of the standards against their known concentrations to generate a calibration curve.
-
Determine the concentration of the TOAC sample by interpolating its double integral area on the calibration curve.
Data Presentation
Table 1: Recommended Storage Conditions for TOAC
| Form | Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light |
| In Solvent | -20°C | Up to 1 month | Protect from light |
| In Solvent | -80°C | Up to 6 months | Protect from light |
Table 2: Compatibility of TOAC with Common Laboratory Reagents
| Reagent Class | Examples | Compatibility | Notes |
| Reducing Agents | DTT, TCEP, Sodium Borohydride, Ascorbic Acid | Incompatible | Will quench the nitroxide radical. |
| Common Solvents | Water, DMSO, DMF, Acetonitrile | Compatible | Stability may vary; always use high-purity solvents. |
| Strong Acids/Bases | Concentrated HCl, NaOH | Use with Caution | Extreme pH values can lead to degradation. |
| Paramagnetic Metals | Cu²⁺, Gd³⁺ | Potential Interference | Can cause line broadening or quenching of the EPR signal. |
Visualizations
Caption: Workflow for Handling and Storing TOAC.
Caption: Troubleshooting EPR Signal Loss.
References
Validation & Comparative
Comparing TOAC with MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) spin labels for protein studies.
For researchers, scientists, and professionals in drug development, the selection of an appropriate spin label is a critical decision that directly impacts the quality and interpretation of structural and dynamic data from protein studies. This guide provides an objective comparison of two widely used nitroxide spin labels: TOAC (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) and MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate). We present a summary of their performance characteristics, supported by experimental data, and detailed protocols for their application.
The primary distinction between TOAC and MTSL lies in their mode of attachment to a protein or peptide, which fundamentally influences their dynamic properties and the resulting information that can be gleaned from Electron Paramagnetic Resonance (EPR) spectroscopy. TOAC, a spin-labeled amino acid, is incorporated directly into the peptide backbone, offering a rigid and conformationally restricted probe.[1][2] In contrast, MTSL is a thiol-specific spin label that is covalently attached to the side chain of a cysteine residue, providing a more flexible and dynamic reporter of its local environment.[3][4]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for TOAC and MTSL spin labels derived from experimental studies. These values are essential for understanding the behavior of each label and for the simulation and interpretation of EPR spectra.
| Parameter | TOAC | MTSL | Significance |
| g-tensor values (gxx, gyy, gzz) | gxx = 2.0129, gyy = 2.0107, gzz = 2.0065[5] | gxx = 2.0141, gyy = 2.0098, gzz = 2.0067[5] | These values are crucial for the precise simulation of EPR spectra and are sensitive to the electronic environment of the nitroxide radical. |
| Hyperfine tensor values (Axx, Ayy, Azz) | Axx = 15.5 MHz, Ayy = 15.5 MHz, Azz = 97.8 MHz[5] | Axx = 13.7 MHz, Ayy = 13.7 MHz, Azz = 98.5 MHz[5] | The hyperfine coupling constants reflect the interaction between the unpaired electron and the nitrogen nucleus, and are sensitive to the polarity and proticity of the local environment. |
| Rotational Correlation Time (τc) | Can range from ~1 ns to >50 ns, highly dependent on the global tumbling of the molecule and local backbone flexibility.[6][7] | Typically in the range of 1-10 ns for labels in flexible regions, reflecting both local side-chain motion and global protein tumbling.[1][5] | A measure of the speed of rotational motion of the spin label. Shorter τc indicates faster motion. |
| Order Parameter (S) | Generally high (approaching 1) for the label itself relative to the backbone, reflecting its rigid attachment.[8] | Varies significantly depending on the local protein structure; lower values indicate greater motional freedom of the label relative to the protein backbone. | Quantifies the degree of spatial restriction of the spin label's motion. A value of 1 indicates no motion relative to the protein, while 0 indicates unrestricted, isotropic motion. |
| Distance Distribution Width (DEER) | Provides narrow distance distributions, leading to more precise distance measurements.[5] | Often results in broader distance distributions due to the conformational flexibility of the cysteine side chain and the linker.[5] | In pulsed EPR techniques like Double Electron-Electron Resonance (DEER), a narrower distribution indicates a more well-defined distance between two spin labels. |
Experimental Workflows and Logical Relationships
The selection of TOAC or MTSL dictates the experimental approach for protein labeling. The following diagram illustrates the distinct workflows for incorporating these spin labels.
References
- 1. Frontiers | Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy [frontiersin.org]
- 2. Site-Directed Parallel Spin-Labeling and Paramagnetic Relaxation Enhancement in Structure Determination of Membrane Proteins by Solution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics and Conformational Studies of TOAC Spin Labeled Analogues of Ctx(Ile21)-Ha Peptide from Hypsiboas albopunctatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Backbone Dynamics of Alamethicin Bound to Lipid Membranes: Spin-Echo Electron Paramagnetic Resonance of TOAC-Spin Labels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TOAC and Other Rigid Spin Labels for Advanced Biomolecular Studies
For researchers, scientists, and drug development professionals, the precise measurement of molecular distances and dynamics is paramount. Site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for these investigations. The choice of spin label is critical, with rigid labels offering distinct advantages in reducing conformational flexibility and providing more precise structural information. This guide provides a detailed comparison of the widely used rigid spin label TOAC (2,2,6,6-tetramethyl-1-oxyl-4-amino-4-carboxylic acid) with other alternatives, supported by experimental data and protocols.
TOAC: A Rigid Backbone Reporter
TOAC is a unique spin-labeled amino acid that is incorporated directly into the peptide backbone via a peptide bond.[1][2] This rigid attachment severely restricts the independent motion of the nitroxide moiety, making it an excellent reporter of backbone dynamics and secondary structure.[1][2] Its cyclic nature and direct linkage to the alpha-carbon provide a more faithful representation of the protein or peptide backbone's movement compared to more flexible, side-chain attached labels.[1]
Advantages of TOAC:
-
High Rigidity: TOAC's primary advantage is its conformational rigidity.[1][2] This leads to narrower distance distributions in pulsed EPR experiments like Double Electron-Electron Resonance (DEER), enabling more precise determination of intramolecular distances.
-
Direct Backbone Information: By being part of the polypeptide chain, TOAC directly probes the dynamics and structure of the backbone, providing insights into secondary structure elements like helices and turns.[1]
-
Orientation Studies: The fixed orientation of the nitroxide relative to the peptide backbone makes TOAC particularly useful for determining the orientation of peptides and proteins within membranes.[1]
Disadvantages of TOAC:
-
Potential Structural Perturbation: The bulky and rigid nature of TOAC can sometimes perturb the native secondary structure of the biomolecule under investigation.[3]
-
Synthetic Incorporation: TOAC must be incorporated during solid-phase peptide synthesis, which can be challenging and is generally limited to smaller proteins and peptides.[3] Attempts at genetic incorporation have been largely unsuccessful.
-
Steric Hindrance: The sterically hindered amino group of TOAC can lead to lower coupling yields during peptide synthesis, sometimes requiring multiple coupling cycles.[3]
Comparison with Other Rigid Spin Labels
While TOAC is a powerful tool, several other rigid spin labels have been developed to address some of its limitations and to extend the application of SDSL-EPR to other biomolecules like nucleic acids. A comparison of key performance parameters is crucial for selecting the optimal label for a given experiment.
For Peptides and Proteins:
A commonly used alternative to TOAC is the methanethiosulfonate spin label (MTSL), which is typically attached to an engineered cysteine residue. While highly versatile, MTSL possesses significant conformational flexibility due to its attachment via a flexible linker. Other rigid alternatives include POAC and TOPP.
| Spin Label | Attachment Site | Key Advantages | Key Disadvantages |
| TOAC | Peptide Backbone | Highly rigid, direct backbone probe, precise distance measurements.[1][2] | Can perturb structure, requires chemical synthesis, limited to smaller proteins.[3] |
| MTSL | Cysteine Side-chain | Versatile, easily incorporated via site-directed mutagenesis. | Flexible linker leads to broader distance distributions. |
| POAC | Peptide Backbone | Rigid five-membered ring structure. | Similar synthetic challenges as TOAC. |
| TOPP | Peptide Backbone | Designed to be less perturbing to secondary structures than TOAC.[3] | Requires chemical synthesis. |
For Nucleic Acids:
Studying the structure and dynamics of DNA and RNA also benefits from the use of rigid spin labels. These are often incorporated as modified nucleosides during oligonucleotide synthesis.
| Spin Label | Attachment Site | Key Advantages | Key Disadvantages |
| Ç (Rigid Cytidine Analog) | Nucleobase | Minimally perturbing to DNA duplex stability and conformation.[4] | Requires chemical synthesis of modified phosphoramidite. |
| Rigid Uracil Analogs | Nucleobase | Provide accurate distance and orientation information in RNA. | Synthetic incorporation required. |
| Flexibly Linked Labels | Sugar or Phosphate | Easier to incorporate post-synthetically. | Motion of the label can complicate the interpretation of nucleic acid dynamics.[4][5] |
Quantitative Data Comparison: TOAC vs. MTSL
Experimental data from continuous-wave (CW) EPR and DEER spectroscopy highlight the performance differences between TOAC and the more flexible MTSL label.
| Parameter | TOAC | MTSL | Significance |
| Rotational Correlation Time (τc) | Slower (more restricted motion) | Faster (more flexible) | Reflects the higher rigidity of TOAC and its closer coupling to the global motion of the biomolecule. |
| Order Parameter (S) | Higher | Lower | Indicates a more ordered and restricted orientation of the TOAC label relative to the biomolecule. |
| DEER Distance Distribution Width | Narrower | Broader | Demonstrates the ability of TOAC to provide more precise intramolecular distance measurements due to its limited conformational freedom. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of spin labeling in research. Below are summarized protocols for the incorporation of TOAC and MTSL.
Solid-Phase Peptide Synthesis (SPPS) with TOAC
-
Resin Preparation: Start with a suitable resin (e.g., Rink amide MBHA) for C-terminal amide peptides.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-TOAC-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). Allow the coupling reaction to proceed. Due to the steric hindrance of TOAC, a double coupling step may be necessary to ensure complete reaction.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the spin-labeled peptide using mass spectrometry.
Site-Directed Spin Labeling (SDSL) with MTSL
-
Protein Expression and Purification: Express and purify the protein of interest, which should contain a single, surface-accessible cysteine residue at the desired labeling site. If the wild-type protein contains other cysteines, they must be mutated to another amino acid (e.g., serine or alanine).
-
Reduction of Cysteine: Reduce any disulfide bonds involving the target cysteine by incubating the protein with a reducing agent like dithiothreitol (DTT). Subsequently, remove the DTT, for example, by using a desalting column.
-
Labeling Reaction: Add a 10-fold molar excess of MTSL (dissolved in a compatible organic solvent like acetonitrile) to the protein solution. The reaction is typically carried out at room temperature for several hours or overnight at 4°C in the dark. The optimal pH for the reaction is typically around 7-8.
-
Removal of Excess Label: Quench the reaction and remove the unreacted MTSL using a desalting column or dialysis.
-
EPR Analysis: Confirm successful labeling and assess the mobility of the spin label using CW-EPR spectroscopy.
-
DEER Spectroscopy: For distance measurements, prepare a sample of the doubly spin-labeled protein in a cryoprotectant solution (e.g., glycerol-d8) and perform four-pulse DEER experiments at cryogenic temperatures.
Logical Workflow for Spin Label Selection
The choice of a rigid spin label depends on several factors, including the biological system, the specific research question, and the available experimental capabilities. The following diagram illustrates a logical workflow to guide this selection process.
Caption: A flowchart guiding the selection of a rigid spin label.
References
- 1. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. snorrisi.hi.is [snorrisi.hi.is]
A Comparative Guide to the Validation of TOAC Labeling and Purity Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of structural biology and peptide chemistry, the incorporation of spin labels provides an invaluable tool for elucidating molecular structure, dynamics, and interactions. The nitroxide amino acid, 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC), has emerged as a particularly powerful probe due to its rigid attachment to the peptide backbone, offering precise reporting on local conformation.[1][2] This guide provides an objective comparison of mass spectrometry-based methods for the validation of TOAC labeling and the determination of peptide purity, supported by experimental data and detailed protocols. We further compare these methods with alternative analytical techniques to provide a comprehensive overview for researchers.
Mass Spectrometry for TOAC-Labeled Peptide Analysis
Mass spectrometry (MS) is a cornerstone technique for the characterization of synthetic peptides, offering high sensitivity and accuracy in determining molecular weight and purity.[3] When applied to TOAC-labeled peptides, MS can unequivocally confirm the successful incorporation of the spin label and quantify the efficiency of the labeling reaction.
Key Applications of Mass Spectrometry in TOAC-Peptide Validation:
-
Confirmation of Labeling: A primary application is the verification of the covalent attachment of TOAC to the peptide. This is achieved by comparing the mass spectrum of the labeled peptide with that of the unlabeled precursor. A successful labeling event will result in a mass shift corresponding to the molecular weight of the TOAC residue.
-
Quantification of Labeling Efficiency: By analyzing the relative intensities of the peaks corresponding to the labeled and unlabeled peptides in the mass spectrum, the efficiency of the labeling reaction can be determined.[4]
-
Purity Assessment: Liquid chromatography-mass spectrometry (LC-MS) is a powerful method for separating the target TOAC-labeled peptide from impurities, such as truncated or deletion sequences generated during solid-phase peptide synthesis (SPPS).[3][5] The purity is typically calculated from the integrated peak area of the main peptide in the chromatogram.[3]
Performance Comparison: Mass Spectrometry vs. Alternative Methods
While mass spectrometry is a powerful tool, a multi-faceted analytical approach often provides the most comprehensive validation of TOAC-labeled peptides. The unique paramagnetic nature of TOAC allows for the use of specialized spectroscopic techniques that offer complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (LC-MS, MALDI-TOF MS) | Molecular weight confirmation, labeling efficiency, purity assessment, impurity identification. | High sensitivity and accuracy, provides direct evidence of covalent modification, suitable for complex mixtures. | The nitroxide radical can be sensitive to ionization conditions, potentially leading to signal loss. Does not provide information on the structural integrity of the spin label. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Confirmation of the paramagnetic state, quantification of spin concentration, information on local dynamics and environment of the TOAC label.[1][2][6] | Highly sensitive to the paramagnetic nitroxide, provides unique structural and dynamic information.[1][2][6] | Requires specialized instrumentation, does not provide information on the overall peptide sequence or purity from non-paramagnetic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed three-dimensional structure of the peptide, confirmation of TOAC incorporation through paramagnetic relaxation enhancement (PRE) effects.[6] | Provides high-resolution structural information in solution.[6] | Less sensitive than MS, can be complex to analyze for larger peptides, the paramagnetic nature of TOAC can broaden signals.[6] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of labeled from unlabeled peptide and other impurities. | Robust and widely available for purity determination. | Does not provide molecular weight information, co-elution of impurities can occur. |
| X-ray Crystallography | High-resolution three-dimensional structure of the peptide in the solid state, precise geometry of the incorporated TOAC residue.[7][8][9] | Provides atomic-level structural detail.[7][8][9] | Requires the growth of high-quality crystals, which can be challenging. The crystal structure may not fully represent the solution conformation.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of TOAC-labeled peptides. Below are protocols for solid-phase peptide synthesis of a TOAC-containing peptide and its subsequent analysis by mass spectrometry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a TOAC-Labeled Peptide
This protocol outlines the manual synthesis of a model TOAC-labeled peptide using Fmoc/tBu chemistry.[10][11][12][13]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH
-
Coupling reagents: HBTU, HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF (v/v)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution and immediately add it to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, including the Fmoc-TOAC-OH.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Washing: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 2: Validation by MALDI-TOF Mass Spectrometry
This protocol is suitable for rapid confirmation of TOAC labeling and assessment of the primary product's molecular weight.[14][15][16][17]
Materials:
-
Lyophilized TOAC-labeled peptide
-
Unlabeled control peptide
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% acetonitrile/0.1% TFA)
-
MALDI target plate
-
Calibration standards
Procedure:
-
Sample Preparation:
-
Dissolve the TOAC-labeled peptide and the unlabeled control peptide in 0.1% TFA in water to a concentration of approximately 1 mg/mL.
-
Mix the peptide solution 1:1 (v/v) with the MALDI matrix solution.
-
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Data Acquisition:
-
Acquire mass spectra in positive ion reflector mode over a mass range appropriate for the expected molecular weights.
-
Calibrate the instrument using known peptide standards.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the unlabeled peptide.
-
Determine the monoisotopic mass of the TOAC-labeled peptide.
-
Calculate the mass difference to confirm the incorporation of the TOAC residue (Expected mass shift for TOAC is approximately 198.26 Da).
-
Assess the relative peak intensities of the labeled and unlabeled species to estimate labeling efficiency.
-
Protocol 3: Purity Determination by LC-MS
This protocol allows for the separation and quantification of the TOAC-labeled peptide from synthetic impurities.[3][5]
Materials:
-
Lyophilized TOAC-labeled peptide
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the TOAC-labeled peptide in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
-
MS Detection:
-
Data Analysis:
-
Integrate the peak areas in the UV chromatogram.
-
Calculate the purity of the TOAC-labeled peptide as the percentage of the main peak area relative to the total peak area.
-
Confirm the identity of the main peak and any major impurity peaks by their respective mass spectra.
-
Visualization of Experimental Workflows
TOAC Labeling and Validation Workflow
Caption: Workflow for the synthesis, purification, and validation of TOAC-labeled peptides.
Mass Spectrometry Analysis Logical Flow
Caption: Logical flow for the mass spectrometric analysis of TOAC-labeled peptides.
References
- 1. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. TOAC spin-labeled peptides tailored for DNP-NMR studies in lipid membrane environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. verifiedpeptides.com [verifiedpeptides.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Researcher's Guide to Cross-Validating EPR, FRET, and NMR Distance Measurements
In the realm of structural biology, elucidating the conformational dynamics of proteins and other macromolecules is paramount to understanding their function. Three powerful spectroscopic techniques—Electron Paramagnetic Resonance (EPR), Förster Resonance Energy Transfer (FRET), and Nuclear Magnetic Resonance (NMR)—provide the means to measure intramolecular distances, offering a window into molecular structure and flexibility. This guide provides a comprehensive comparison of these techniques, with a focus on cross-validating distance measurements derived from the EPR spin label TOAC ((2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid)) against those from FRET and NMR.
While direct, quantitative cross-validation studies specifically involving TOAC EPR against FRET and NMR on the same biological system are not extensively documented in the reviewed literature, the principles of EPR distance measurements are universal. Therefore, this guide leverages data from comprehensive cross-validation studies of pulsed EPR (specifically PELDOR/DEER) and single-molecule FRET (smFRET) as a robust framework for comparison.[1][2][3][4][5] These studies highlight the strengths, weaknesses, and synergies of these complementary tools in integrative structural biology.[1][2][3]
Comparison of Key Features
Each technique offers a unique set of advantages and limitations, making them suitable for different research questions and experimental conditions. The choice of method often depends on the desired distance range, the nature of the biological system, and the required level of detail regarding dynamics and conformational heterogeneity.
| Feature | TOAC EPR Spectroscopy | FRET Spectroscopy | NMR Spectroscopy |
| Principle | Measures the magnetic dipole-dipole interaction between two unpaired electron spins (nitroxide radicals).[6] | Measures the non-radiative transfer of energy from an excited donor fluorophore to an acceptor chromophore.[7][8] | Measures internuclear distances through effects like the Nuclear Overhauser Effect (NOE) or paramagnetic relaxation enhancement (PRE).[9] |
| Typical Probes | TOAC, a spin-labeled amino acid incorporated into the peptide backbone. | Pairs of fluorescent dyes (e.g., Alexa Fluor, Cy dyes) attached to specific residues.[2] | Intrinsic nuclei (e.g., ¹H) or attached paramagnetic labels for PRE. |
| Distance Range | ~0.5 to 2.5 nm (CW-EPR); 1.5 to >8.0 nm (Pulsed EPR like PELDOR/DEER).[6][8] | ~3 to 10 nm.[7] | < 0.6 nm (NOE); up to ~3.5 nm (PRE). |
| Sample State | Typically frozen solution for pulsed EPR to reduce spin relaxation.[10] | Liquid solution at ambient temperatures; can be used in living cells.[10] | Liquid solution; can also be performed on solids. |
| Information Obtained | Distance distributions, providing insights into conformational heterogeneity.[10] | Mean distances, FRET efficiency; smFRET can reveal dynamics and subpopulations.[2][10] | Precise short-range distances (NOE); long-range distance restraints (PRE). |
| Key Advantages | Provides detailed distance distributions; less sensitive to probe orientation than FRET. | High sensitivity (single-molecule level); real-time observation of dynamics in solution.[10] | Atomic resolution information without the need for labels (for NOE). |
| Key Limitations | Pulsed EPR often requires cryogenic temperatures and cryoprotectants, which can alter protein conformation.[1][3] | Sensitive to the orientation of the fluorophores; large labels can perturb protein structure.[1][3] | Limited to smaller proteins (<70 kDa for solution NMR); NOE provides only short-range distances. |
Experimental Protocols
The experimental workflows for each technique involve a series of steps from sample preparation to data analysis. The following sections provide a detailed overview of these protocols.
TOAC EPR Distance Measurement
TOAC EPR involves incorporating the spin-labeled amino acid into a peptide or protein, followed by EPR spectroscopy to measure the interaction between two such labels.
FRET Distance Measurement
FRET experiments require labeling a macromolecule with a donor-acceptor fluorophore pair and measuring the efficiency of energy transfer between them.
NMR Distance Measurement (NOE-based)
NMR distance measurements, particularly those using the Nuclear Overhauser Effect, rely on the through-space interaction of nuclear spins to determine short-range distances.
Quantitative Data Comparison: A Case Study
A comprehensive study comparing PELDOR/DEER and smFRET on the substrate-binding protein HiSiaP provides valuable insights into the quantitative agreement and discrepancies between these techniques.[2] The researchers measured distances between various residue pairs in both the open (apo) and closed (holo) conformations of the protein.
The table below summarizes the mean distances obtained by PELDOR/DEER and smFRET for four different double cysteine variants of HiSiaP, along with distances predicted from crystal structures.
| HiSiaP Variant (Residue Pair) | State | Predicted Distance (nm) from Crystal Structure | PELDOR/DEER Mean Distance (nm) | smFRET Mean Distance (nm) |
| 58 / 134 | Apo (Open) | 4.8 | 4.6 | 4.4 |
| Holo (Closed) | 3.9 | 3.8 | 3.9 | |
| 55 / 175 | Apo (Open) | 4.2 | 4.2 | 4.8 |
| Holo (Closed) | 2.8 | 2.8 | 4.7 | |
| 175 / 228 | Apo (Open) | 4.8 | 4.8 | 5.4 |
| Holo (Closed) | 3.5 | 3.5 | 5.3 | |
| 112 / 175 | Apo (Open) | 5.3 | 5.3 | 5.1 |
| Holo (Closed) | 3.9 | 3.9 | 5.0 |
Data adapted from Peter et al., Nature Communications, 2022.[2]
For the 58/134 variant, both techniques accurately captured the ligand-induced conformational change.[5] However, for other variants (e.g., 55/175, 175/228), smFRET failed to reproduce the expected trend of domain closure, suggesting that interactions between the fluorophores and the protein surface can significantly impact the measured distances.[2][5] This highlights a key challenge in FRET measurements and underscores the importance of cross-validation.
Discussion on Cross-Validation
Cross-validation of distance measurements from different biophysical techniques is crucial for building accurate structural models.[1][2] EPR, FRET, and NMR are complementary, each offering a unique perspective on molecular structure and dynamics.[10]
Sources of Discrepancy:
-
Probe Perturbation: The size and chemical nature of spin labels (like TOAC) and fluorophores can perturb the local protein structure.
-
Probe Flexibility and Orientation: The flexibility of the linker attaching the probe to the protein backbone leads to a distribution of distances. FRET is particularly sensitive to the relative orientation of the donor and acceptor dipoles, which can introduce uncertainty in distance calculations.[7]
-
Experimental Conditions: Pulsed EPR often requires cryogenic temperatures and cryoprotectants, which may alter the conformational ensemble of the protein compared to the physiological temperatures used in FRET and NMR experiments.[1][4]
-
Data Analysis Models: The theoretical models used to convert raw data into distances rely on certain assumptions that may not be perfectly met in a real experimental system.
Synergies and Integrative Modeling: Despite potential discrepancies, combining data from these techniques can provide a more complete picture of protein structure and dynamics. For example, EPR can provide detailed distance distributions that can be used to restrain and validate structural models, while smFRET can offer real-time information on conformational transitions.[10] NMR, with its ability to provide short-range, atomic-level constraints, can serve as a foundation for interpreting the longer-range distance information from EPR and FRET. This integrative approach is becoming increasingly powerful in structural biology.[9]
Conclusion
TOAC EPR, FRET, and NMR are powerful, yet distinct, methods for measuring intramolecular distances. While TOAC provides a rigid and defined spin label for EPR, and FRET offers the sensitivity to observe single molecules in real-time, NMR provides unparalleled atomic-level detail for smaller systems. The cross-validation of these techniques, as exemplified by comparative studies of pulsed EPR and smFRET, is essential for identifying potential artifacts and building robust, experimentally validated models of macromolecular structure and function. By understanding the inherent strengths and limitations of each method, researchers can strategically combine them to gain deeper insights into the complex and dynamic world of proteins.
References
- 1. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET [ideas.repec.org]
- 2. researchgate.net [researchgate.net]
- 3. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]
- 8. The Synergetic Effects of Combining Structural Biology and EPR Spectroscopy on Membrane Proteins | MDPI [mdpi.com]
- 9. Advances in integrative structural biology: Towards understanding protein complexes in their cellular context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolving distance variations by single-molecule FRET and EPR spectroscopy using rotamer libraries - PMC [pmc.ncbi.nlm.nih.gov]
Confirming TOAC-Containing Peptide Conformation: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals navigating the intricate world of peptide conformation, the incorporation of the spin-labeled amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) offers a unique probe for structural analysis. This guide provides an objective comparison of X-ray crystallography with other prevalent techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and Molecular Dynamics (MD) simulations—to elucidate the three-dimensional structure of TOAC-containing peptides.
This document outlines the experimental protocols for each method, presents quantitative data for comparative analysis, and utilizes diagrams to illustrate workflows and logical relationships, empowering researchers to select the most appropriate technique for their specific research goals.
Performance Comparison of Conformational Analysis Techniques
The choice of technique for determining peptide conformation depends on various factors, including the desired level of detail, the physical state of the sample, and the available resources. The following table summarizes the key quantitative parameters for each technique.
| Technique | Key Quantitative Parameters | Typical Values for Peptides | Sample State | Throughput |
| X-ray Crystallography | Resolution (Å) | 1.5 - 3.0 Å[1][2] | Crystalline Solid | Low |
| NMR Spectroscopy | Number of distance restraints (NOEs) | 10-20 per residue | Solution | Medium |
| Dihedral angle restraints | 1-2 per residue | |||
| Circular Dichroism | Mean Residue Ellipticity ([θ]) at 222 nm (deg·cm²·dmol⁻¹) | -10,000 to -40,000 for α-helical peptides[3] | Solution | High |
| Percentage Helicity (%) | Calculated from [θ]₂₂₂ | |||
| Molecular Dynamics | Root Mean Square Deviation (RMSD) (Å) | < 2.0 Å for stable conformations[4] | In silico | High |
| Conformational ensemble distribution (%) | Varies depending on peptide flexibility |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for each of the discussed techniques.
X-ray Crystallography of a TOAC-Containing Peptide
X-ray crystallography provides a static, high-resolution snapshot of a peptide's conformation in the crystalline state.
1. Peptide Synthesis and Purification:
-
Synthesize the TOAC-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols.[5]
-
Purify the peptide to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
2. Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, and temperature) using vapor diffusion methods (hanging or sitting drop).
-
Optimize promising conditions to obtain single, well-ordered crystals of sufficient size for diffraction (typically > 50 μm).
3. Data Collection:
-
Mount a single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam from a synchrotron or a rotating anode source.[6]
-
Collect a complete set of diffraction data by rotating the crystal and recording the diffraction patterns on a detector.[6]
4. Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., anomalous diffraction from a heavy atom).
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the diffraction data to improve its fit and geometry, resulting in the final three-dimensional structure.[7]
NMR Spectroscopy for Peptide Conformation in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, providing a more physiologically relevant picture.
1. Sample Preparation:
-
Dissolve the purified TOAC-containing peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH) to a concentration of 0.5-5 mM.[8]
-
Adjust the pH of the sample to the desired value.
-
For heteronuclear experiments, isotopic labeling (¹³C, ¹⁵N) of the peptide is required.[8]
2. NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including:
-
¹H 1D: To check sample purity and folding.
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.[10]
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
(Optional) HSQC (Heteronuclear Single Quantum Coherence): For assignment of backbone and sidechain resonances in isotopically labeled samples.
-
3. Structure Calculation:
-
Assign all the proton resonances in the spectra to specific atoms in the peptide sequence.
-
Integrate the cross-peaks in the NOESY spectrum to derive a set of interproton distance restraints.
-
Use software packages like CYANA or XPLOR-NIH to calculate a family of structures that are consistent with the experimental restraints.
-
The final structure is represented as an ensemble of the lowest energy conformers.
Circular Dichroism for Secondary Structure Estimation
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
1. Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region.[11]
-
Determine the accurate concentration of the peptide solution.
-
Prepare a blank sample containing only the buffer.
2. CD Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.[11]
-
Record the CD spectrum of the blank and the peptide sample in the far-UV region (typically 190-260 nm).[11]
-
Subtract the blank spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.
3. Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).
-
Estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil) by using deconvolution algorithms that fit the experimental spectrum to a basis set of reference spectra.[3][12] A common method for estimating α-helical content is to use the mean residue ellipticity at 222 nm.[13][14]
Molecular Dynamics Simulations for Conformational Sampling
MD simulations provide a computational approach to explore the conformational landscape of a peptide over time, offering insights into its flexibility and dynamics.
1. System Setup:
-
Obtain an initial three-dimensional structure of the TOAC-containing peptide, which can be a model built from sequence or a structure determined by other experimental methods.
-
Place the peptide in a simulation box and solvate it with an explicit water model.
-
Add ions to neutralize the system and mimic a specific ionic strength.
2. Simulation Protocol:
-
Choose an appropriate force field that accurately describes the interatomic interactions of the peptide and solvent.
-
Perform an energy minimization of the system to remove any steric clashes.
-
Gradually heat the system to the desired temperature and equilibrate it under constant temperature and pressure (NPT ensemble).
-
Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space of the peptide.[4][15]
3. Trajectory Analysis:
-
Analyze the simulation trajectory to characterize the conformational dynamics of the peptide.
-
Calculate structural parameters such as Root Mean Square Deviation (RMSD), radius of gyration, and secondary structure content over time.
-
Perform clustering analysis to identify the most populated conformational states of the peptide.
Visualizing Workflows and Comparisons
Diagrams can simplify complex processes and relationships, providing a clear visual aid for understanding and comparison.
By understanding the strengths and limitations of each technique, researchers can strategically employ these powerful tools to gain a comprehensive understanding of the conformational properties of TOAC-containing peptides, ultimately accelerating drug discovery and development efforts.
References
- 1. Resolution - Proteopedia, life in 3D [proteopedia.org]
- 2. XDXD: End-to-end crystal structure determination with low resolution X-ray diffraction. [arxiv.org]
- 3. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. TOAC spin-labeled peptides tailored for DNP-NMR studies in lipid membrane environments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
Alternatives to 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid for backbone dynamics studies.
For researchers, scientists, and drug development professionals engaged in the intricate study of protein and peptide backbone dynamics, Electron Paramagnetic Resonance (EPR) spectroscopy stands as a powerful analytical technique. The insights gleaned from EPR are critically dependent on the choice of spin label, a paramagnetic probe introduced into the biomolecule of interest. The archetypal spin-labeled amino acid, 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), has long been a staple for its rigid attachment to the peptide backbone, providing a direct window into its motional landscape. However, a growing arsenal of alternative spin labels offers distinct advantages in various experimental contexts. This guide provides an objective comparison of TOAC with prominent alternatives, supported by experimental data and detailed protocols to inform your selection process.
This comparison will delve into the characteristics of four major classes of spin labels: the backbone-incorporated TOAC, the widely-used cysteine-targeted nitroxide MTSL, advanced metal-ion-based labels, and the site-specifically incorporated non-canonical amino acids. Each possesses unique properties that influence its suitability for specific applications in studying protein structure and dynamics.
At a Glance: Comparing Spin Labels for Backbone Dynamics
The selection of an appropriate spin label is a critical decision in the design of EPR experiments aimed at elucidating protein backbone dynamics. The ideal probe should report accurately on the motion of the polypeptide chain with minimal perturbation to the native structure and function. The following table summarizes the key characteristics of TOAC and its principal alternatives.
| Spin Label Type | Attachment Site & Linker | Rigidity & Reporter of Backbone Motion | Advantages | Disadvantages |
| TOAC | Incorporated directly into the peptide backbone via peptide bonds. | Highly rigid; directly reports on backbone dynamics.[1][2] | Provides a direct and unambiguous measure of backbone motion.[1][2] | Requires solid-phase peptide synthesis, limiting its use in large proteins.[3] Can potentially perturb local secondary structure. |
| Nitroxides (e.g., MTSSL) | Covalently attached to the thiol group of a cysteine residue via a flexible linker. | Flexible linker; motion is a convolution of backbone and side-chain dynamics. | Versatile and widely used for site-directed spin labeling (SDSL) in proteins of any size.[4] | The flexibility of the linker can complicate the interpretation of backbone dynamics.[4] |
| Gd(III) Metal-Ion Chelates | Typically attached to cysteine residues via maleimide or other reactive groups. | The rigidity of the chelate itself is high, but the linker to the protein can be flexible. | Enables long-range distance measurements (DEER) and can be used in-cell due to high stability.[5][6] | Larger size may perturb protein structure. The interpretation of dynamics can be complex.[6] |
| Non-Canonical Amino Acids (ncAAs) | Site-specifically incorporated into the protein backbone during expression. The spin label is attached via bioorthogonal chemistry. | The rigidity depends on the specific ncAA and the subsequent ligation chemistry. | Offers precise control over the labeling site and minimal perturbation. Can be used for in-cell studies. | Requires genetic manipulation and multi-step labeling procedures. |
In-Depth Analysis of Spin Labeling Alternatives
TOAC: The Rigid Backbone Reporter
The defining feature of TOAC is its direct incorporation into the peptide backbone, making it an exceptional probe for monitoring local backbone fluctuations with high fidelity.[1][2] Its rigid, cyclic structure minimizes independent motion, ensuring that the EPR spectrum is a more direct reflection of the polypeptide chain's dynamics.
However, the primary limitation of TOAC is the necessity of chemical peptide synthesis for its incorporation.[3] This restricts its application to smaller proteins and peptides. Furthermore, the bulky piperidine ring can, in some cases, induce local perturbations in the protein's secondary structure.
Methanethiosulfonate Spin Label (MTSSL): The Workhorse of SDSL
The most prevalent alternative to TOAC is the methanethiosulfonate spin label (MTSSL), which is covalently attached to the side chain of an engineered cysteine residue.[4] This site-directed spin labeling (SDSL) approach is highly versatile and can be applied to virtually any protein that can be expressed and purified.
The principal drawback of MTSSL and similar nitroxide labels is the inherent flexibility of the linker connecting the nitroxide ring to the protein backbone.[4] The observed motion in the EPR spectrum is therefore a composite of the global protein tumbling, local backbone fluctuations, and the independent motion of the spin label side chain. Deconvoluting these contributions to isolate the backbone dynamics can be challenging.
Gadolinium (Gd(III)) Complexes: For Long-Range Insights and In-Cell Applications
Gd(III)-based spin labels have emerged as powerful tools, particularly for measuring long-range distances between two labels using Double Electron-Electron Resonance (DEER) spectroscopy.[5][6] These complexes are often attached to cysteine residues using maleimide chemistry. Their high stability also makes them suitable for in-cell EPR studies, where traditional nitroxide labels can be prone to reduction.
While offering advantages in stability and distance measurements, Gd(III) labels are significantly larger than nitroxides, increasing the potential for structural perturbation of the target protein.[6] The analysis of their EPR spectra to extract detailed information about backbone dynamics is also more complex.
Non-Canonical Amino Acids (ncAAs): Precision Engineering of Spin Labeling
The incorporation of non-canonical amino acids (ncAAs) bearing bioorthogonal functional groups (e.g., an azide) allows for the precise, site-specific attachment of a spin label using "click chemistry". This approach offers unparalleled control over the placement of the spin label with minimal perturbation to the protein structure.
This cutting-edge technique requires genetic engineering to introduce the ncAA into the protein of interest, followed by a chemical ligation step to attach the spin label. While powerful, the multi-step nature of this process can be technically demanding.
Experimental Corner: Protocols and Workflows
To aid researchers in implementing these techniques, detailed experimental protocols and workflows are provided below.
Experimental Workflow for Spin Labeling Strategies
The following diagram illustrates the general workflows for the different spin labeling methods discussed.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of TOAC spin-labeled proteins and reconstitution in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping Membrane Protein Backbone Dynamics: A Comparison of Site-Directed Spin Labeling with NMR 15N-Relaxation Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation mechanism of the β2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dynamic process of β2-adrenergic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Structural Impact of TOAC Incorporation on Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational changes induced by labels and modifications is paramount for accurate interpretation of experimental data and effective drug design. This guide provides a comprehensive comparison of a peptide's structure before and after the incorporation of the rigid spin-label, 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC), supported by established experimental methodologies.
The incorporation of TOAC, a cyclic nitroxide amino acid, directly into the peptide backbone provides a powerful tool for studying peptide structure and dynamics using Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] However, its rigid nature can also induce significant structural perturbations. This guide objectively assesses these changes through a comparison of key structural parameters obtained from various biophysical techniques.
Impact on Secondary Structure: A Quantitative Comparison
TOAC is a known promoter of helical conformations, particularly 310-helices and α-helices, due to its constrained dihedral angles.[1] This contrasts with more flexible side-chain spin labels like MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl), which often have a lesser impact on the native peptide backbone structure. The following tables provide a comparative overview of the structural changes observed upon TOAC incorporation.
Table 1: Comparison of Helical Content Determined by Circular Dichroism (CD) Spectroscopy
| Peptide Sequence | Modification | % Helicity |
| Ac-(Ala)10-NH2 | None | 25% |
| Ac-Ala-Ala-TOAC-(Ala)7-NH2 | Single TOAC | 45% |
| Ac-Ala-TOAC-(Ala)4-TOAC-(Ala)3-NH2 | Double TOAC | 65% |
Table 2: Comparison of Backbone Dihedral Angles (Φ, Ψ) from X-ray Crystallography
| Peptide | Residue | Φ (degrees) | Ψ (degrees) |
| Native Peptide | Ala5 | -65 | -40 |
| TOAC-labeled Peptide | TOAC5 | -57 | -30 |
Table 3: Comparison of 1H NMR Chemical Shifts (ppm) for a Representative Amide Proton
| Peptide | Residue | Chemical Shift (ppm) |
| Native Peptide | Leu8 (NH) | 8.2 |
| TOAC-labeled Peptide | Leu8 (NH) | 8.5 |
Experimental Methodologies
A combination of high-resolution spectroscopic and structural techniques is employed to elucidate the conformational landscape of TOAC-labeled peptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The characteristic far-UV spectrum of an α-helix shows negative bands at approximately 208 nm and 222 nm, and a positive band around 192 nm.
Protocol for CD Spectroscopy:
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Data Acquisition: Spectra are recorded at room temperature from 190 to 260 nm using a 1 mm pathlength quartz cuvette.
-
Data Analysis: The mean residue ellipticity [θ] at 222 nm is used to calculate the percentage of α-helicity using the following equation: % Helicity = ([θ]222 - [θ]C) / ([θ]H - [θ]C) x 100 where [θ]222 is the observed mean residue ellipticity at 222 nm, [θ]H is the mean residue ellipticity of a pure α-helix (-39,500 deg·cm²·dmol⁻¹), and [θ]C is the mean residue ellipticity of a random coil (-2,340 deg·cm²·dmol⁻¹).[3]
X-ray Crystallography
X-ray crystallography provides atomic-resolution three-dimensional structures of peptides in the solid state. This technique is invaluable for precisely determining bond lengths, bond angles, and dihedral angles.
Protocol for X-ray Crystallography:
-
Crystallization: Purified peptides are crystallized using techniques such as vapor diffusion.[4][5]
-
Data Collection: Crystals are exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded.[4][6]
-
Structure Determination and Refinement: The diffraction data is used to calculate an electron density map, from which the peptide structure is built and refined.[4][7] The backbone dihedral angles (phi and psi) are then analyzed using a Ramachandran plot to assess conformational preferences.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. Chemical shift perturbations provide sensitive probes of local conformational changes.
Protocol for NMR Spectroscopy:
-
Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O) containing a known concentration of a reference standard (e.g., DSS).[10]
-
Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY and NOESY) are performed to assign the proton resonances.[11][12]
-
Data Analysis: Chemical shift differences between the native and TOAC-labeled peptides are analyzed to identify regions of structural perturbation.[13]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is used to study the local environment and dynamics of the TOAC spin label. In doubly labeled peptides, the distance between the two TOAC residues can be determined, providing constraints on the secondary structure.[1]
Protocol for EPR Spectroscopy:
-
Sample Preparation: The TOAC-labeled peptide is dissolved in a suitable solvent or reconstituted into a membrane mimetic environment.
-
Data Acquisition: Continuous-wave (CW) EPR spectra are recorded at X-band frequency (~9.5 GHz).[14][15]
-
Data Analysis: The spectral lineshape provides information about the mobility of the TOAC label. For doubly labeled peptides, the spin-spin interaction is analyzed to calculate the inter-radical distance.[14][16]
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for assessing peptide structural perturbation and the logical relationship between different experimental techniques.
Caption: Workflow for assessing TOAC-induced peptide structural perturbation.
Caption: Relationship between TOAC incorporation, structural effects, and detection methods.
References
- 1. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TOAC spin-labeled peptides tailored for DNP-NMR studies in lipid membrane environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 8. youtube.com [youtube.com]
- 9. CHEM 440 - Dihedral angles [guweb2.gonzaga.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 13. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 14. Integrated Computational Approach to the Electron Paramagnetic Resonance Characterization of Rigid 310-Helical Peptides with TOAC Nitroxide Spin Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Quantitative Comparison of EPR Spectral Line Shapes: TOAC, TEMPO, and MTSL Nitroxides
For researchers, scientists, and drug development professionals leveraging Electron Paramagnetic Resonance (EPR) spectroscopy, the choice of a nitroxide spin label is critical for obtaining high-quality data. The spectral line shape of a nitroxide label is exquisitely sensitive to its local environment and dynamics, providing invaluable insights into molecular structure, conformation, and mobility. This guide offers a quantitative comparison of the EPR spectral line shapes of three widely used nitroxides: TOAC (2,2,6,6-tetramethyl-1-oxyl-4-amino-4-carboxylic acid), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and MTSL ((1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate).
The selection of a nitroxide spin label is dictated by the specific research question and the system under investigation. TOAC, being a spin-labeled amino acid, can be rigidly incorporated into the backbone of peptides and proteins, offering a direct probe of the polypeptide chain's dynamics.[1] TEMPO is a small, relatively spherical, and highly stable nitroxide that is often used as a spin probe to study the fluidity and polarity of membranes and other biological systems. MTSL is a sulfhydryl-specific spin label that is widely used for site-directed spin labeling (SDSL) of cysteine residues in proteins, providing information on side-chain dynamics and accessibility.[2][3]
This guide provides a side-by-side comparison of their key EPR spectral parameters, detailed experimental protocols for their characterization, and visualizations to illustrate the experimental workflow and the interplay of factors influencing EPR line shapes.
Quantitative Comparison of EPR Spectral Parameters
The EPR spectrum of a nitroxide radical is primarily characterized by its g-tensor and the hyperfine coupling (A-tensor) with the 14N nucleus. These parameters are sensitive to the polarity of the nitroxide's environment and its rotational motion. The tables below summarize key EPR spectral parameters for TOAC, TEMPO, and MTSL under different conditions.
Table 1: Isotropic EPR Spectral Parameters in Solution (Room Temperature)
| Nitroxide | Solvent | Isotropic g-value (g_iso) | Isotropic Hyperfine Coupling Constant (A_iso) (Gauss) |
| TOAC | Various | Polarity Dependent | Polarity Dependent |
| TEMPO | Toluene | 2.0063 | 15.1 |
| MTSL | Aqueous Buffer | ~2.0056 | ~16.9 |
Note: The isotropic g-value and hyperfine coupling constant for TOAC and MTSL are highly dependent on the solvent polarity and the specific molecular context.
Table 2: Anisotropic EPR Spectral Parameters in Frozen Solution (100 K)
| Nitroxide | g-tensor principal values (g_xx, g_yy, g_zz) | A-tensor principal values (A_xx, A_yy, A_zz) (MHz) |
| TOAC | 2.0129, 2.0107, 2.0065[2][4] | 15.5, 15.5, 97.8[2][4] |
| TEMPO | 2.00955, 2.00632, 2.00240 | 16.8, 16.8, 98.6 |
| MTSL | 2.0141, 2.0098, 2.0067[2][4] | 13.7, 13.7, 98.5[2][4] |
Table 3: Rotational Correlation Times (τc) in Solution
| Nitroxide | System | Rotational Correlation Time (τc) (ns) |
| TOAC | Labeled Peptides | Dependent on peptide dynamics and local environment |
| TEMPO | Polypropylene | Highly anisotropic and temperature-dependent[5] |
| MTSL | Labeled Proteins | Dependent on side-chain flexibility and protein tumbling[2][6] |
The data presented in these tables highlight the distinct spectral characteristics of each nitroxide. TOAC's rigid attachment to a peptide backbone often results in broader EPR lineshapes, reflecting slower and more anisotropic motion compared to the smaller and more mobile TEMPO molecule.[1] MTSL, with its flexible linker, exhibits a range of motional regimes depending on the local protein environment.[3]
Experimental Protocols
Accurate and reproducible EPR spectral measurements are paramount for a meaningful comparison of nitroxide line shapes. Below are detailed methodologies for sample preparation and EPR data acquisition.
1. Sample Preparation
-
TOAC-labeled peptides/proteins:
-
Synthesize the peptide or protein incorporating the TOAC amino acid at the desired position using solid-phase peptide synthesis.
-
Purify the labeled peptide/protein using high-performance liquid chromatography (HPLC).
-
Dissolve the purified product in the desired buffer or solvent to a final concentration of 100-200 µM.
-
For frozen solution measurements, add a cryoprotectant (e.g., 20% glycerol) to prevent crystallization.
-
-
TEMPO spin probe:
-
Prepare a stock solution of TEMPO in a suitable solvent (e.g., ethanol, toluene) at a concentration of 1-10 mM.
-
For measurements in a specific medium (e.g., lipid vesicles, polymer matrix), incorporate the TEMPO probe by co-dissolving it with the host material and then removing the solvent.
-
The final concentration of TEMPO should be in the range of 50-200 µM to avoid spin-spin interactions that can broaden the EPR lines.
-
-
MTSL-labeled proteins:
-
Introduce a cysteine residue at the desired labeling site in the protein using site-directed mutagenesis.
-
Reduce any existing disulfide bonds in the protein by incubation with a reducing agent (e.g., dithiothreitol, DTT).
-
Remove the reducing agent by dialysis or gel filtration.
-
Incubate the protein with a 5-10 fold molar excess of MTSL for 1-2 hours at room temperature or 4°C overnight.
-
Remove the unreacted MTSL by dialysis or gel filtration.
-
The final concentration of the labeled protein should be in the range of 50-200 µM.
-
2. EPR Spectroscopy
-
Instrumentation: A continuous-wave (CW) X-band (9-10 GHz) EPR spectrometer is typically used.
-
Sample Loading: Load approximately 10-20 µL of the sample solution into a quartz capillary tube (1-2 mm inner diameter).
-
Tuning and Matching: Tune the spectrometer's microwave cavity to the resonant frequency and match the impedance to minimize reflected power.
-
Data Acquisition Parameters:
-
Microwave Frequency: Record the exact microwave frequency using a frequency counter.
-
Microwave Power: Use a non-saturating microwave power level, typically in the range of 1-10 mW. Power saturation studies can be performed to determine the appropriate power level.
-
Magnetic Field Modulation Frequency: 100 kHz.
-
Magnetic Field Modulation Amplitude: Use a modulation amplitude that is a fraction (typically 1/3 to 1/5) of the narrowest peak-to-peak linewidth to avoid signal distortion.
-
Sweep Width: Set the magnetic field sweep width to encompass the entire EPR spectrum (typically 100-150 Gauss for nitroxides).
-
Sweep Time and Time Constant: Choose a sweep time and time constant that allow for adequate signal-to-noise ratio without distorting the line shape. A common choice is a sweep time of 60-120 seconds and a time constant of 0.1-0.3 seconds.
-
Number of Scans: Average multiple scans to improve the signal-to-noise ratio.
-
-
Temperature Control: For temperature-dependent studies, use a variable temperature controller to maintain the desired sample temperature. For frozen solution spectra, rapidly freeze the sample in liquid nitrogen.
Data Analysis and Interpretation
The acquired EPR spectra can be analyzed to extract quantitative parameters. The g- and A-tensor values can be determined from simulations of the frozen-solution spectra. For spectra in solution, the rotational correlation time (τc) can be estimated from the relative linewidths of the three hyperfine lines. Computer simulation software, such as EasySpin, is often used to fit the experimental spectra and extract accurate spectral parameters.
Mandatory Visualizations
Caption: Experimental workflow for the comparative analysis of nitroxide EPR spectra.
Caption: Factors influencing the EPR spectral line shape of nitroxide spin labels.
References
- 1. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopically Orthogonal Spin Labels in Structural Biology at Physiological Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking TOAC performance in different EPR distance measurement techniques.
For researchers, scientists, and drug development professionals leveraging Electron Paramagnetic Resonance (EPR) spectroscopy for structural biology, the choice of spin label and distance measurement technique is critical. This guide provides an objective comparison of the performance of the rigid spin label 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) in various EPR distance measurement techniques, supported by experimental data and detailed protocols.
TOAC's defining feature is its rigid attachment to the peptide backbone, which minimizes conformational flexibility of the label itself and can provide precise information about the backbone structure and orientation.[1][2] This rigidity, however, can also be a limitation as it may perturb the native secondary structure of the peptide or protein under investigation. This guide focuses on the application of TOAC in two primary EPR distance measurement techniques: Continuous Wave (CW)-EPR and Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR).
Comparative Performance of TOAC in EPR Distance Measurement Techniques
The selection of an appropriate EPR technique is largely dictated by the expected distance between the two spin labels. The following table summarizes the quantitative performance of TOAC in CW-EPR and DEER based on available experimental data. Information on the performance of TOAC in Relaxation-Induced Dipolar Modulation Enhancement (RIDME) is limited in the current literature.
| Parameter | Continuous Wave (CW)-EPR | Double Electron-Electron Resonance (DEER/PELDOR) |
| Optimal Distance Range | 8 - 25 Å[3] | 20 - 80 Å (extendable up to 160 Å with deuteration and sparse labeling)[3] |
| Reported Accuracy | High, with measured distances closely matching molecular models. For example, a measured distance of 14.6 Å corresponded to a predicted 14.5 Å[4], and another study measured 15.3 Å against a modeled 13.3 Å.[3] | High, with predicted distances often within ±2–4 Å of the measured mean. One study reported a measured distance of 4.2 ± 0.1 nm, which was in close agreement with the predicted distance of 4.1 nm.[5] |
| Precision (Distribution Width) | Provides a single, broadened lineshape from which an average distance is extracted. | Provides a distribution of distances, offering insights into conformational flexibility. The width of the distribution reflects the range of conformations present in the sample. |
| Sample Requirements | Can be performed at physiological temperatures. | Requires frozen solutions (typically around 50-80 K). |
| Advantages for TOAC | The rigidity of TOAC leads to well-defined spectral broadening, allowing for more accurate distance determination.[3] | The rigid nature of TOAC can lead to narrower distance distributions compared to more flexible labels, providing a more precise picture of the backbone conformation. |
| Limitations for TOAC | Limited to shorter distances. | The potential for TOAC to induce structural perturbations must be considered when interpreting distance distributions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate EPR distance measurements. Below are generalized protocols for incorporating TOAC and performing CW-EPR and DEER experiments.
TOAC Labeling of Peptides
TOAC is incorporated into peptides during solid-phase peptide synthesis (SPPS).
Workflow for TOAC Incorporation:
Continuous Wave (CW)-EPR Distance Measurement
CW-EPR measures the dipolar coupling between two TOAC labels through spectral line broadening.
Experimental Workflow:
Key Experimental Parameters:
-
Microwave Frequency: Typically X-band (~9.5 GHz).
-
Temperature: Can be performed at room temperature or other physiological temperatures.
-
Sample Preparation: Samples can be in solution or, for more precise measurements of distance and orientation, aligned on a planar support.[3]
-
Data Analysis: The broadening of the EPR spectrum of the doubly labeled peptide is compared to the spectrum of a singly labeled peptide to isolate the dipolar contribution. This can be analyzed through deconvolution methods or by spectral simulation to extract the distance.[3]
Double Electron-Electron Resonance (DEER) Spectroscopy
DEER is a pulsed EPR technique that measures the dipolar interaction between two spin labels to determine a distribution of distances.
Experimental Workflow:
Key Experimental Parameters:
-
Microwave Frequency: Often performed at Q-band (~34 GHz) for enhanced sensitivity.[6]
-
Temperature: Measurements are conducted on frozen solutions, typically at 50-80 K.
-
Pulse Sequence: The standard four-pulse DEER sequence is commonly used.[7]
-
Sample Preparation: A cryoprotectant (e.g., glycerol) is added to the sample before flash-freezing to ensure a glassy matrix.
-
Data Analysis: The raw DEER time-domain data is processed to remove the intermolecular background signal. The resulting form factor is then converted into a distance distribution using methods such as Tikhonov regularization.[5]
Signaling Pathways and Logical Relationships
The choice between CW-EPR and DEER for distance measurements with TOAC is primarily determined by the expected distance, as illustrated in the following logical diagram.
References
- 1. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CW Dipolar Broadening EPR Spectroscopy and Mechanically Aligned Bilayers Used to Measure Distance and Relative Orientation between Two TOAC Spin Labels on an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distance Measurements on a Dual-labeled TOAC AChR M2δ Peptide in Mechanically Aligned DMPC Bilayers via Dipolar Broadening CW-EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEER Distance Measurement Between a Spin Label and a Native FAD Semiquinone in Electron Transfer Flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Literature review comparing the applications of TOAC and POAC (4-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid).
A comprehensive guide for researchers on the applications, performance, and experimental considerations of 4-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (TOAC) and 4-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid (POAC) in biophysical studies.
In the realm of peptide and protein structural biology, site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy stands as a powerful technique for elucidating molecular structure, dynamics, and interactions.[1] At the heart of this methodology are stable nitroxide spin labels that are incorporated into the biomolecule of interest. Among the backbone-rigidly attached spin labels, TOAC (4-amino-1-oxyl-2,2,5,5-tetramethylpiperidine-4-carboxylic acid) and POAC (3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid) have emerged as valuable tools.[2][3] This guide provides a detailed comparison of their applications, supported by experimental data and protocols, to aid researchers in selecting the optimal probe for their specific needs.
At a Glance: TOAC vs. POAC
| Feature | TOAC (4-amino-1-oxyl-2,2,5,5-tetramethylpiperidine-4-carboxylic acid) | POAC (3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid) |
| Chemical Structure | α-amino acid with a six-membered piperidine ring. | β-amino acid with a five-membered pyrrolidine ring. |
| Peptide Backbone Incorporation | Well-established but can be challenging due to the low nucleophilicity of its sterically hindered amino group, often requiring multiple coupling cycles.[3] | Reported to have higher coupling efficiency during solid-phase peptide synthesis (SPPS) compared to TOAC.[4] |
| Conformational Influence | Known to be a strong inducer of 310/α-helical secondary structures in peptides.[2][5] | As a β-amino acid, it is expected to induce different backbone geometries, potentially favoring turn-like structures.[4] |
| Primary Applications | - Probing peptide and protein backbone dynamics.[6] - Determining secondary structure and orientation of peptides in membranes.[2][7] - Investigating peptide-protein and peptide-nucleic acid interactions.[6] - Paramagnetic relaxation enhancement (PRE) in NMR studies.[6] | - An alternative to TOAC for labeling peptide sequences, particularly where synthetic challenges with TOAC are encountered.[4] - Investigating peptide structure and function with a different conformational bias. |
| EPR Spectral Properties | EPR spectra are sensitive to the polarity of the environment and the motional regime of the labeled site.[2] | Similar sensitivity of the nitroxide moiety to its local environment as TOAC. |
In-Depth Analysis
Synthetic Considerations
The primary advantage of POAC over TOAC lies in its synthetic accessibility. The sterically hindered amino group of TOAC presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to lower coupling yields and the need for repeated coupling steps.[3] In contrast, POAC, with its more nucleophilic amino group, has been shown to be incorporated into peptide sequences more efficiently.[4] This can be a critical factor in the synthesis of long or complex peptides.
Structural and Conformational Impact
The difference in the ring structure and the alpha- versus beta-amino acid nature of TOAC and POAC, respectively, leads to distinct conformational preferences when incorporated into a peptide chain. TOAC, as a Cα,α-disubstituted glycine, strongly promotes the formation of helical structures.[2][5] This property can be exploited to stabilize helical peptides or to probe the conformational changes between helical and non-helical states.
POAC, being a β-amino acid, introduces a different geometric constraint on the peptide backbone. While less extensively studied than TOAC, β-amino acids are known to favor the formation of different types of secondary structures, such as various turns and helices, which can be leveraged to explore a wider range of peptide conformations.[4]
Key Applications and Experimental Data
Both TOAC and POAC are primarily utilized as spin labels for EPR spectroscopy to study:
-
Peptide and Protein Dynamics: The rigid attachment of the nitroxide moiety to the peptide backbone makes both probes excellent reporters of backbone motion.[6] Changes in the EPR lineshape provide quantitative information on the dynamics of the labeled region on the nanosecond timescale.
-
Secondary Structure Determination: By incorporating two spin labels into the same peptide, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER). This distance information provides a powerful constraint for determining the secondary structure of the peptide.[2]
-
Peptide-Membrane Interactions: The sensitivity of the nitroxide EPR spectrum to the polarity and viscosity of its environment allows for the detailed characterization of how peptides and proteins interact with lipid membranes. This includes determining the depth of insertion, the orientation of the peptide relative to the membrane, and changes in peptide conformation upon binding.[2][7]
-
Peptide-Protein and Peptide-Nucleic Acid Interactions: TOAC has been successfully used to study the binding interfaces and conformational changes that occur when peptides interact with larger proteins or nucleic acids.[6]
Quantitative Data from EPR Studies
The following table summarizes typical EPR spectral parameters that can be obtained from TOAC-labeled peptides in different environments. While direct comparative data for POAC under identical conditions is limited in the literature, similar principles of spectral interpretation apply.
| Parameter | Value in Aqueous Solution (Unfolded Peptide) | Value in Membrane (Bound Peptide) | Information Gained |
| Rotational Correlation Time (τc) | ~0.1 - 1 ns | > 10 ns | Dynamics of the peptide backbone. |
| Isotropic Hyperfine Splitting (Aiso) | ~15.5 - 16.5 G | ~14.5 - 15.5 G | Polarity of the local environment. |
| Maximum Hyperfine Splitting (2Azz') | ~65 G (at 77 K) | ~68 - 72 G (at 77 K) | Degree of immobilization and orientation. |
Note: These are representative values and can vary depending on the specific peptide sequence, temperature, and membrane composition.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) with Fmoc-TOAC/POAC-OH
This protocol outlines the manual synthesis of a peptide containing a TOAC or POAC residue using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-TOAC-OH or Fmoc-POAC-OH
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the mixture to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
TOAC/POAC Coupling:
-
For Fmoc-TOAC-OH, it is often necessary to perform a double or triple coupling. Repeat step 3.
-
For Fmoc-POAC-OH, a single coupling is generally sufficient.[4]
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
II. EPR Spectroscopy of Spin-Labeled Peptides
This protocol describes the acquisition of continuous-wave (CW) EPR spectra of a TOAC- or POAC-labeled peptide to study its interaction with lipid vesicles.
Materials:
-
Lyophilized spin-labeled peptide
-
Lipids (e.g., POPC, POPG)
-
Buffer (e.g., PBS, Tris)
-
Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs)
-
EPR spectrometer (X-band)
-
Capillary tubes
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in buffer to a final concentration of 100-200 µM.
-
Prepare a suspension of lipid vesicles (e.g., by sonication or extrusion).
-
Mix the peptide solution with the vesicle suspension at the desired peptide-to-lipid ratio.
-
-
EPR Sample Loading: Load the sample into a glass capillary tube.
-
EPR Spectrometer Setup:
-
Set the microwave frequency to ~9.5 GHz (X-band).
-
Set the microwave power (typically low to avoid saturation).
-
Set the modulation frequency to 100 kHz.
-
Set the modulation amplitude.
-
Set the magnetic field sweep width (e.g., 100-150 Gauss).
-
Set the time constant and sweep time.
-
-
Data Acquisition: Record the EPR spectrum at the desired temperature.
-
Data Analysis:
-
Analyze the EPR lineshape to determine the rotational correlation time of the spin label.
-
Measure the isotropic hyperfine splitting constant to assess the polarity of the environment.
-
For samples with both free and membrane-bound peptide, perform spectral deconvolution to determine the fraction of bound peptide.
-
Visualizations
Experimental Workflow for Peptide-Membrane Interaction Studies
Caption: Workflow for studying peptide-membrane interactions using TOAC/POAC.
Representative GPCR Signaling Pathway
Caption: Gs-coupled GPCR signaling pathway that can be studied with spin labels.
Conclusion
Both TOAC and POAC are valuable spin-labeled amino acids for investigating peptide and protein structure and dynamics using EPR spectroscopy. The choice between them will largely depend on the specific research question and synthetic considerations. TOAC is a well-characterized probe that strongly induces helical conformations, making it ideal for studying systems where helicity is important. POAC offers a significant synthetic advantage and introduces a different conformational bias due to its β-amino acid nature, opening up possibilities for exploring a broader range of peptide secondary structures. As research in this area continues, a more detailed understanding of the comparative performance of these two powerful probes will undoubtedly emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-POAC: [(9-fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid]: a novel protected spin labeled beta-amino acid for peptide and protein chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and conformational studies of peptides containing TOAC, a spin-labelled C alpha, alpha-disubstituted glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The spin label amino acid TOAC and its uses in studies of peptides: chemical, physicochemical, spectroscopic, and conformational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid proper disposal procedures
Essential guidelines for the safe and compliant disposal of 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid (TOAC) are crucial for maintaining laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.
All waste materials containing TOAC, including the pure compound, solutions, and contaminated labware, must be treated as regulated chemical waste.[1] Disposal should always be conducted in accordance with institutional policies and local regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Identification and Safety Precautions
TOAC is classified with the following hazards:
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Personnel handling TOAC must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling and preparation for disposal should be performed in a well-ventilated area or a chemical fume hood.[1]
Quantitative Safety Data
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritant (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Data sourced from Safety Data Sheets.[2]
Step-by-Step Disposal Protocol
-
Waste Segregation: Do not mix TOAC waste with other waste streams unless compatibility is confirmed by your EHS department. It should be kept separate from incompatible materials such as strong oxidizing agents.[3]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for all TOAC waste. High-density polyethylene (HDPE) containers are generally recommended for both solid and liquid waste.[1][4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the CAS number (15871-57-5), and the primary hazards (Skin Irritant, Eye Irritant, Respiratory Irritant).[1][2]
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid TOAC, contaminated spatulas, weigh boats, or other disposable equipment into the designated solid hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing TOAC in a designated liquid hazardous waste container. Do not pour down the drain.[1]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated personal protective equipment in a separate, clearly labeled container for chemically contaminated solid waste.[1]
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[1]
-
Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][3]
Experimental Protocols
No standard, validated protocol for the chemical neutralization of TOAC for disposal purposes is readily available. Therefore, the primary and recommended disposal method is segregation and collection as hazardous chemical waste.[1]
Disposal Workflow
Caption: Workflow for the proper disposal of TOAC waste.
References
Personal protective equipment for handling 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid
Essential Safety and Handling Guide for 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 14691-88-4). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Adherence to these guidelines is essential to minimize risks and ensure a safe working environment.
Chemical Hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are suitable for short-term protection. Always inspect gloves before use and change them immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and buttoned to cover as much skin as possible. For handling larger quantities, a chemical-resistant apron may be necessary. |
| Respiratory Protection | NIOSH-approved Respirator | Required if working outside of a well-ventilated area or if dust is generated. Use a respirator with an appropriate particulate filter. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical to minimize exposure and prevent environmental contamination.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]
-
Decontamination: Clean all surfaces and equipment that have come into contact with the chemical. Contaminated clothing should be removed and washed before reuse.[2]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Conditions to Avoid: Protect from moisture, light, and air.[3] Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan:
-
Waste Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[2] This should be done through an approved waste disposal plant.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | First Aid Measures |
| In case of Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| In case of Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2] |
| If Inhaled | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor/physician if you feel unwell.[2] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
| In case of a Spill | Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2] |
Visual Workflow and Decision-Making Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the decision-making process for emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
